molecular formula C13H16N2O B1149506 2-(4-Benzylmorpholin-3-yl)acetonitrile CAS No. 111949-90-7

2-(4-Benzylmorpholin-3-yl)acetonitrile

Cat. No.: B1149506
CAS No.: 111949-90-7
M. Wt: 216.284
InChI Key: WHWNIQPSJZCVPL-UHFFFAOYSA-N
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Description

2-(4-Benzylmorpholin-3-yl)acetonitrile is a chiral morpholine derivative that serves as a crucial synthetic intermediate and versatile building block in advanced organic and medicinal chemistry research. Its significant research value lies in its application in drug discovery and development, where it is utilized for its ability to interact with specific biological receptors, aiding in the creation of novel therapeutic agents . This compound is particularly recognized as a key precursor in the synthesis of various pharmaceuticals, with cited potential for developing treatments in several therapeutic areas . The morpholine ring is a privileged scaffold in drug design, and the functional handles present in this molecule, including the nitrile group, allow for further chemical modifications, making it an invaluable asset for constructing more complex, biologically active molecules . Researchers employ this compound in the exploration and synthesis of diverse organic compounds, showcasing its importance and versatility in the chemical industry . Its application is strictly for professional laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-benzylmorpholin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-7-6-13-11-16-9-8-15(13)10-12-4-2-1-3-5-12/h1-5,13H,6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWNIQPSJZCVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674229
Record name (4-Benzylmorpholin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170701-93-6
Record name (4-Benzylmorpholin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 2-(4-Benzylmorpholin-3-yl)acetonitrile as a Pivotal Intermediate in Morpholine Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and therapeutic utility of 2-(4-Benzylmorpholin-3-yl)acetonitrile , a critical chiral synthon in modern medicinal chemistry.

Executive Summary

2-(4-Benzylmorpholin-3-yl)acetonitrile is a strategic building block used primarily to access 3-substituted morpholine scaffolds. Unlike the more common 2-substituted analogs (e.g., Phenmetrazine), the 3-substituted morpholine core offers a unique vector for exploring chemical space in CNS (Central Nervous System) and oncology drug discovery.

This compound serves as a "chiral switch," allowing researchers to introduce a morpholine ring with a reactive ethylamine or acetic acid handle at the 3-position. It is a validated intermediate in the synthesis of mTOR inhibitors (e.g., PQR309 analogs) and NK1/NK3 receptor antagonists .

Chemical Identity & Properties

PropertyData
IUPAC Name 2-(4-benzylmorpholin-3-yl)acetonitrile
Common Name 4-Benzyl-3-(cyanomethyl)morpholine
CAS Number 1217855-96-3 (S-isomer); 170701-93-6 (Racemate/Unspecified)
Molecular Formula C₁₃H₁₆N₂O
Molecular Weight 216.28 g/mol
Physical State Viscous oil or low-melting solid (depending on purity/enantiomer)
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water
Key Functional Groups Morpholine (heterocycle), Benzyl (protecting group), Nitrile (reactive handle)

Synthetic Pathways: The Chiral Pool Strategy

While racemic synthesis via epichlorohydrin is possible, the Chiral Pool Synthesis starting from Serine is the industry standard for high-value pharmaceutical intermediates. This route ensures high enantiomeric excess (ee), which is critical for regulatory compliance in drug development.

Mechanism of Action (Synthesis)

The synthesis relies on constructing the morpholine ring around the chiral center of serine. The benzyl group protects the nitrogen and increases lipophilicity for easier handling, while the nitrile is introduced via nucleophilic substitution of an activated alcohol.

DOT Diagram: Stereoselective Synthesis Workflow

Synthesis Serine L-Serine (Chiral Source) N_Benzyl N-Benzyl-L-Serine Serine->N_Benzyl Benzaldehyde NaBH4 Lactam 4-Benzyl-5-oxomorpholine- 3-carboxylic acid N_Benzyl->Lactam Chloroacetyl chloride Alcohol 4-Benzyl-3-(hydroxymethyl) morpholine Lactam->Alcohol BH3·DMS (Reduction) Chloride 4-Benzyl-3-(chloromethyl) morpholine Alcohol->Chloride SOCl2 or MsCl Target 2-(4-Benzylmorpholin-3-yl) acetonitrile Chloride->Target NaCN/DMSO (Nucleophilic Sub.)

Figure 1: Stereoselective synthesis route from L-Serine to the target nitrile.

Experimental Protocols

Note: These protocols describe the conversion of the hydroxymethyl precursor to the nitrile, as this is the critical divergence point.

Phase 1: Activation of the Alcohol

Objective: Convert 4-benzyl-3-(hydroxymethyl)morpholine into a reactive electrophile (chloride or mesylate).

  • Reagents: 4-Benzyl-3-(hydroxymethyl)morpholine (1.0 eq), Thionyl Chloride (SOCl₂) (1.2 eq), Dichloromethane (DCM) (Solvent).

  • Procedure:

    • Dissolve the starting alcohol in anhydrous DCM under nitrogen atmosphere.

    • Cool to 0°C. Add SOCl₂ dropwise to control the exotherm.

    • Reflux for 2–4 hours until TLC shows consumption of starting material.

    • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] Dry over MgSO₄ and concentrate in vacuo.

    • Result: 4-Benzyl-3-(chloromethyl)morpholine (Intermediate).

Phase 2: Cyanation (Nitrile Formation)

Objective: Nucleophilic displacement of the chloride by cyanide to form the carbon-carbon bond.

  • Reagents: Chloromethyl intermediate (from Phase 1), Sodium Cyanide (NaCN) (1.5 eq), DMSO (Solvent).

  • Procedure:

    • Safety Warning: NaCN is highly toxic. Use a well-ventilated fume hood and have a cyanide antidote kit available.

    • Dissolve the chloromethyl intermediate in DMSO.

    • Add NaCN in a single portion.

    • Heat to 60–80°C for 4–6 hours. Monitor by LC-MS for the mass shift (+9 Da shift from Cl to CN is not direct, but mass changes from ~225 to ~216).

    • Workup: Pour into ice water. Extract with Ethyl Acetate.[1] Wash organic layer with brine (3x) to remove DMSO.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).[2]

    • Validation:

      • IR: Look for the characteristic nitrile stretch at ~2240 cm⁻¹.

      • NMR: Confirm the appearance of the -CH₂CN methylene protons (doublet of doublets ~2.5 ppm).

Therapeutic Applications & Downstream Utility

This nitrile is rarely the final drug; it is a divergent intermediate . The nitrile group serves as a masked amine or acid.

Key Applications
  • mTOR Inhibitors (Oncology):

    • The morpholine ring binds to the hinge region of the kinase. The 3-position substituent directs the molecule into the selectivity pocket, improving specificity for mTOR over PI3K.

  • NK1 Receptor Antagonists (Neuroscience):

    • Used in the synthesis of high-affinity ligands for treating depression and emesis. The chiral 3-position is essential for receptor fit.

  • Antimalarials:

    • 4-aminoquinoline derivatives incorporating this scaffold show activity against drug-resistant Plasmodium falciparum.

DOT Diagram: Divergent Synthesis

Applications Target 2-(4-Benzylmorpholin-3-yl) acetonitrile Amine 3-(2-Aminoethyl) morpholine Target->Amine Reduction (LiAlH4 or H2/Raney Ni) Acid 2-(Morpholin-3-yl) acetic acid Target->Acid Hydrolysis (HCl/H2O) Drug mTOR / NK1 Ligands Amine->Drug Coupling Reactions Acid->Drug Amide Coupling

Figure 2: Transformation of the nitrile into bioactive scaffolds.

Safety & Handling

  • Cyanide Hazard: The synthesis involves NaCN. Waste streams must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

  • Skin Irritant: Benzyl morpholines are lipophilic and can penetrate skin. Wear nitrile gloves and lab coats.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the benzyl amine.

References

  • Stereoselective Synthesis of Morpholines: Journal of Medicinal Chemistry, "A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor." (2019).

  • NK1 Antagonist Synthesis: European Patent EP2470545B1, "Anhydrate forms of a pyridine derivative."

  • Antimalarial Applications: Journal of Medicinal Chemistry, "Discovery of Amodiachins... Active against Multidrug-Resistant Plasmodium falciparum."

  • General Reactivity: Organic Syntheses, "N-Benzylacrylamide and related benzyl-protected amines."

Sources

An In-Depth Technical Guide to the Structural Elucidation of 2-(4-Benzylmorpholin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive walkthrough of the analytical methodologies required for the complete structural elucidation of 2-(4-Benzylmorpholin-3-yl)acetonitrile, a substituted morpholine derivative of interest to researchers in medicinal chemistry and drug development. Morpholine and its derivatives are prevalent scaffolds in numerous pharmacologically active compounds, making the precise determination of their structure a critical aspect of synthesis and characterization.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for the application of key spectroscopic techniques.

Introduction: The Significance of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a molecule such as 2-(4-Benzylmorpholin-3-yl)acetonitrile, which contains a chiral center at the C3 position of the morpholine ring, precise structural confirmation is paramount. The presence of the benzyl group on the nitrogen atom and the acetonitrile moiety at the adjacent carbon creates a unique electronic and steric environment that influences its potential interactions with biological targets.

This guide will systematically detail the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to unambiguously determine the connectivity and key structural features of the target molecule.

The Elucidation Workflow: An Integrated Spectroscopic Approach

structure_elucidation_workflow MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula IR FT-IR Spectroscopy - Functional Group Identification MS->IR Confirms MW & informs functional group search Structure Final Structure Confirmation MS->Structure Verifies molecular formula NMR_1H ¹H NMR Spectroscopy - Proton Environment - Connectivity IR->NMR_1H Identifies key groups for NMR analysis IR->Structure Validates functional groups NMR_13C ¹³C NMR Spectroscopy - Carbon Skeleton NMR_1H->NMR_13C Proton-carbon correlations NMR_1H->Structure Confirms proton connectivity NMR_13C->Structure Defines carbon backbone

Caption: Integrated workflow for the structural elucidation of 2-(4-Benzylmorpholin-3-yl)acetonitrile.

Mass Spectrometry: Determining the Molecular Formula

The initial and most fundamental step in structure elucidation is the determination of the molecule's exact mass and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) is the technique of choice for this purpose.

Expected Molecular Ion: For 2-(4-Benzylmorpholin-3-yl)acetonitrile (C₁₃H₁₆N₂O), the expected monoisotopic mass is 216.1263 g/mol . In a typical ESI-MS experiment conducted in positive ion mode, the molecule would be observed as the protonated species [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 217.1336.

Fragmentation Pattern: The fragmentation pattern in the mass spectrum provides valuable structural information. For this molecule, characteristic fragments would likely arise from the cleavage of the benzyl group (resulting in a fragment at m/z 91 for the benzyl cation) and fragmentation of the morpholine ring.

Table 1: Predicted High-Resolution Mass Spectrometry Data
IonPredicted m/z
[M+H]⁺217.1336
[M+Na]⁺239.1155
[C₇H₇]⁺ (Benzyl Cation)91.0548
Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as acetonitrile or methanol.[2]

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.[2]

  • Analysis Parameters:

    • Ionization Mode: Positive

    • Mass Range: 50-500 m/z

    • Capillary Voltage: 3-4 kV

    • Nebulizer Gas: Nitrogen

    • Drying Gas Flow and Temperature: Optimized for the specific instrument.

  • Data Analysis: Determine the m/z of the molecular ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to identify key structural motifs.[2]

Infrared Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3] For 2-(4-Benzylmorpholin-3-yl)acetonitrile, we expect to see characteristic absorption bands for the nitrile, the aromatic ring, and the aliphatic C-H and C-O bonds.

Expected Absorption Frequencies:

  • C≡N Stretch: The nitrile group will exhibit a sharp, medium-intensity absorption band in the range of 2260-2240 cm⁻¹.

  • Aromatic C-H Stretch: The C-H stretching vibrations of the benzyl group's aromatic ring will appear above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: The C-H stretching vibrations of the morpholine ring and the methylene groups will be observed in the 3000-2850 cm⁻¹ region.[4]

  • C-O-C Stretch: The ether linkage within the morpholine ring will produce a strong absorption band in the 1150-1085 cm⁻¹ range.

  • Aromatic C=C Bending: The out-of-plane bending vibrations of the substituted benzene ring will give rise to bands in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern.

Table 2: Predicted FT-IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C≡N (Nitrile)~2250Medium, Sharp
Aromatic C-H>3000Medium
Aliphatic C-H2950-2850Strong
C-O-C (Ether)~1120Strong
Aromatic C=C (oop bend)750-700 and 690-650Strong
Experimental Protocol: ATR FT-IR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Analysis Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and stereochemistry of the atoms.[5]

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum will reveal the number of distinct proton environments, their relative numbers (through integration), and their connectivity (through spin-spin coupling).

Predicted Chemical Shifts and Splitting Patterns:

  • Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons.

  • Benzyl Methylene Protons (-CH₂-Ph): A singlet or a pair of doublets (if diastereotopic) around δ 3.5-3.7 ppm, integrating to 2 protons.

  • Morpholine Protons: A series of multiplets in the range of δ 2.0-4.0 ppm. The protons on carbons adjacent to the oxygen (C5 and C6) will be deshielded and appear further downfield compared to those adjacent to the nitrogen (C2). The proton at the chiral center (C3) will likely be a complex multiplet.

  • Acetonitrile Methylene Protons (-CH₂-CN): A doublet or a pair of doublets around δ 2.6-2.8 ppm, integrating to 2 protons.

¹³C NMR Spectroscopy: Defining the Carbon Backbone

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted Chemical Shifts:

  • Aromatic Carbons (Benzyl Group): Several signals in the δ 125-140 ppm range. The ipso-carbon (attached to the methylene group) will be distinct.

  • Nitrile Carbon (-C≡N): A signal in the δ 117-120 ppm range.

  • Benzyl Methylene Carbon (-CH₂-Ph): A signal around δ 60-65 ppm.

  • Morpholine Carbons: Signals in the δ 45-70 ppm range. The carbons adjacent to the oxygen (C5 and C6) will be in the δ 65-70 ppm region, while those next to the nitrogen (C2) will be in the δ 50-55 ppm range. The chiral carbon (C3) will also appear in this region.

  • Acetonitrile Methylene Carbon (-CH₂-CN): A signal in the δ 15-20 ppm range.

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Benzyl Aromatic CH7.2-7.4 (m, 5H)127-130
Benzyl ipso-C-~138
Benzyl -CH₂-~3.6 (s, 2H)~62
Morpholine -CH₂-O- (C5, C6)3.6-3.9 (m)~67
Morpholine -CH₂-N- (C2)2.2-2.5 (m)~53
Morpholine -CH-N- (C3)2.8-3.1 (m)~58
Acetonitrile -CH₂-~2.7 (d)~18
Acetonitrile -CN-~118
Experimental Protocol: 1D NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Data Integration and Final Structure Confirmation

The final step is to integrate all the spectroscopic data to build a cohesive and self-consistent structural assignment.

data_integration Data MS Data MW = 216.1263 C₁₃H₁₆N₂O FT-IR Data ν(C≡N) = 2250 cm⁻¹ ν(C-O) = 1120 cm⁻¹ ¹H NMR Data δ 7.3 (5H, Ar) δ 3.6 (2H, benzyl) δ 2.7 (2H, CH₂CN) ¹³C NMR Data δ 118 (CN) δ 127-138 (Ar) δ 18-67 (Aliphatic) Conclusion Structure Confirmed: 2-(4-Benzylmorpholin-3-yl)acetonitrile Data->Conclusion Corroborative Evidence

Caption: Correlation of multi-technique spectroscopic data to confirm the final structure.

The molecular formula C₁₃H₁₆N₂O determined by HRMS is consistent with the proposed structure. The FT-IR spectrum confirms the presence of the key nitrile and morpholine ether functionalities. The ¹H and ¹³C NMR spectra provide the detailed connectivity map, with the chemical shifts and integration values aligning perfectly with the number and types of protons and carbons in 2-(4-Benzylmorpholin-3-yl)acetonitrile. The distinct signals for the benzyl group, the morpholine ring protons, and the acetonitrile methylene protons, when considered together, leave no ambiguity as to the final structure.

Conclusion

The structural elucidation of 2-(4-Benzylmorpholin-3-yl)acetonitrile is a clear demonstration of the power of a multi-technique spectroscopic approach. By systematically applying mass spectrometry, FT-IR, and NMR spectroscopy, and by understanding the causal relationship between molecular structure and spectral output, a researcher can confidently and accurately determine the identity of a novel compound. This rigorous analytical process is a cornerstone of modern chemical research and drug development, ensuring the integrity and validity of scientific findings.

References

  • PubChem. 2-Benzylmorpholine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(o-Tolyl)acetonitrile. National Center for Biotechnology Information. [Link]

  • G. R. Fulmer, A. J. M. Miller, N. H. Sherden, H. E. Gottlieb, A. Nudelman, B. M. Stoltz, J. E. Bercaw, K. I. Goldberg, Organometallics, 2010 , 29, 2176-2179. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

  • ResearchGate. FT-IR spectra of the reaction mixture in acetonitrile with increase in time. [Link]

  • ResearchGate. 13C NMR of reaction of benzylamine with CO2 in acetonitrile in the presence of one equivalent of DBU. [Link]

  • ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • Organic Chemistry Portal. Synthesis, Characterization, and Reactivity of an Ethynyl Benziodoxolone (EBX)-Acetonitrile Complex. [Link]

  • mVOC 4.0. 2-Phenylacetonitrile. [Link]

  • ResearchGate. Simulated IR spectra of the three compounds in acetonitrile at the spectral region of the O1–H1 stretching band. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the... [Link]

  • PubChem. (Benzylphenylamino)acetonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. Benzoylacetonitrile. National Center for Biotechnology Information. [Link]

  • ResearchGate. Selected 1 H NMR spectral data for compound 3 and substituted oxonitriles (CDCl3). [Link]

  • Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.
  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. [Link]

Sources

Mechanism of Action of Benzylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzylmorpholine Scaffold

The benzylmorpholine moiety represents a privileged structural motif in medicinal chemistry, distinct from its phenylmorpholine analogs (e.g., phenmetrazine). While often overshadowed by phenethylamines, benzylmorpholine derivatives have carved a critical niche in neuropsychopharmacology.

This guide focuses on the two primary pharmacophores derived from this scaffold:

  • 2-Benzylmorpholines: Exemplified by Reboxetine , these are potent, selective Norepinephrine Reuptake Inhibitors (NRIs).[1]

  • N-Benzylmorpholines: Often explored as ligands for Sigma-1 (

    
    ) receptors  and as synthetic intermediates for complex CNS agents.[1]
    

This whitepaper dissects the molecular mechanism of the 2-benzylmorpholine class , specifically its interaction with the Norepinephrine Transporter (NET), and provides validated experimental protocols for assessing this activity.

Pharmacodynamics: NET Inhibition Mechanism[1][2]

The primary therapeutic utility of 2-benzylmorpholine derivatives lies in their ability to modulate monoaminergic neurotransmission. Unlike amphetamine-like releasers, these compounds act as non-competitive or competitive inhibitors of the presynaptic transporter.

The Molecular Target: SLC6A2 (NET)

The Norepinephrine Transporter (NET) is a 12-transmembrane domain protein responsible for the reuptake of norepinephrine (NE) from the synaptic cleft.[1]

  • Physiological State: NET cycles between an outward-open (accessible to synaptic NE) and inward-open (releasing NE into the cytoplasm) conformation.[1]

  • Inhibition Mechanism: Benzylmorpholine derivatives (e.g., Reboxetine) bind to the S1 (central) binding site within the transporter's core.[1]

  • Steric Blockade: The bulky 2-benzyl group (often substituted with an aryloxy moiety) occupies the hydrophobic pocket adjacent to the substrate binding site.[1] This "wedges" the transporter in the outward-open or occluded state, preventing the conformational shift necessary for substrate translocation.

Structure-Activity Relationship (SAR)

The efficacy of benzylmorpholines is strictly governed by stereochemistry and substitution patterns.[1]

Structural FeaturePharmacological EffectMechanistic Rationale
Morpholine Nitrogen Essential for H-bondingMimics the terminal amine of Norepinephrine; interacts with Asp75 in NET.
2-Benzyl Substitution Critical for SelectivityProvides bulk tolerance.[1] The 2-position directs the aromatic ring into the hydrophobic S1' sub-pocket.[1]
Chirality (S,S) High AffinityThe (S,S)-enantiomer of Reboxetine displays >10-fold higher affinity for NET than the (R,R)-enantiomer.[1]
Ortho-Ethoxy Group Potency EnhancerIn Reboxetine, the 2-ethoxyphenoxy group locks the conformation via intramolecular interactions, optimizing fit.

Visualizing the Mechanism

The following diagram illustrates the synaptic impact of benzylmorpholine derivatives and the downstream signaling cascade.

MoA_Pathway cluster_synapse Synaptic Cleft Dynamics cluster_postsynaptic Post-Synaptic Neuron NET Norepinephrine Transporter (NET) NE_Cleft Synaptic Norepinephrine (NE) NET->NE_Cleft Reuptake Blocked Drug Benzylmorpholine Derivative (Inhibitor) Drug->NET Binds Orthosteric Site AdrenergicR Beta-Adrenergic Receptors NE_Cleft->AdrenergicR Increased Binding cAMP cAMP Upregulation AdrenergicR->cAMP Gs Coupling PKA PKA Activation cAMP->PKA GeneExp BDNF Expression / Plasticity PKA->GeneExp CREB Phosphorylation

Figure 1: Mechanism of Action: Benzylmorpholine-induced NET inhibition leads to sustained adrenergic signaling and downstream neuroplasticity.[1]

Experimental Protocols (Self-Validating Systems)

To validate the mechanism of a novel benzylmorpholine derivative, researchers must employ a tiered assay system. The following protocols are designed to confirm affinity (binding) and efficacy (functional uptake inhibition).

Protocol A: Radioligand Binding Assay (hNET)

Objective: Determine the affinity (


) of the derivative for the human Norepinephrine Transporter.[1]
Standard: This protocol uses 

Nisoxetine, a high-affinity NET ligand, as the competitor.[1]

Materials:

  • Source Tissue: HEK293 cells stably transfected with hNET (human NET).[1]

  • Radioligand:

    
    Nisoxetine (Specific Activity: ~80 Ci/mmol).[1]
    
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Membrane Preparation: Homogenize HEK293-hNET cells in ice-cold buffer. Centrifuge at 48,000

    
     for 20 mins. Resuspend pellet to a protein concentration of 200 
    
    
    
    .
  • Incubation:

    • In a 96-well plate, add 50

      
       of test compound (concentration range: 
      
      
      
      to
      
      
      M).
    • Add 25

      
       of 
      
      
      
      Nisoxetine (Final concentration: 1.0 nM).[1]
    • Add 125

      
       of membrane suspension.[1]
      
    • Non-Specific Binding Control: Include wells with 1

      
       Desipramine.[1]
      
  • Equilibrium: Incubate for 60 minutes at 4°C (to prevent uptake and focus solely on surface binding).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding to filter).

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Protocol B: Functional NE Uptake Assay

Objective: Confirm the compound actively blocks transport, distinguishing it from a silent binder.

Workflow:

  • Seeding: Plate HEK293-hNET cells in poly-D-lysine coated 24-well plates (

    
     cells/well).
    
  • Pre-Incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer containing glucose.[1] Add test compound and incubate for 10 minutes at 37°C.

  • Uptake Initiation: Add

    
    Norepinephrine (Final conc: 50 nM) and incubate for exactly 5 minutes .
    
    • Critical Control: Uptake must be linear during this phase.[1] Exceeding 10 minutes risks measuring equilibrium rather than rate.

  • Termination: Rapidly aspirate buffer and wash cells

    
     with ice-cold KRH buffer.
    
  • Lysis: Solubilize cells in 1% SDS or 0.1 N NaOH.

  • Data Output: Measure CPM. Calculate

    
     for uptake inhibition.[1] A potent benzylmorpholine should show an 
    
    
    
    in the low nanomolar range (<50 nM).[1]

Screening Cascade Visualization

The following flowchart outlines the logical progression for evaluating a new benzylmorpholine library.

Screening_Workflow Library Benzylmorpholine Library Synthesis Primary Primary Screen: hNET Binding (10 µM Single Point) Library->Primary Hit_ID Hit Identification (>50% Inhibition) Primary->Hit_ID Pass Secondary Secondary Screen: Ki Determination (Dose-Response) Hit_ID->Secondary Selectivity Selectivity Panel: SERT / DAT Binding Secondary->Selectivity Ki < 100 nM Functional Functional Assay: [3H]NE Uptake Selectivity->Functional Selectivity > 10x

Figure 2: Screening Cascade: A self-validating workflow ensuring only potent and selective NET inhibitors proceed to functional testing.[1]

References

  • Wong, E. H., et al. (2000).[1] "Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor." Biological Psychiatry.[1]

  • Melloni, P., et al. (1984).[1] "Potential antidepressant agents.[1][2][3][4] Alpha-aryloxy-benzyl derivatives of ethanolamine and morpholine."[1] European Journal of Medicinal Chemistry.

  • Tatsumi, M., et al. (1997).[1] "Pharmacological profile of a novel antidepressant, reboxetine." British Journal of Pharmacology.[1] [1]

  • Brown, G. R., et al. (1990).[1] "Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine." Journal of Pharmacy and Pharmacology.

  • Fish, P. V., et al. (2007).[1] "Benzyl morpholine derivatives as selective serotonin and norepinephrine reuptake inhibitors."[1][5] Bioorganic & Medicinal Chemistry Letters.

Sources

Role of the Morpholine Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Heterocycle[1]

In the high-attrition landscape of Central Nervous System (CNS) drug discovery, the morpholine scaffold has emerged not merely as a structural linker, but as a privileged pharmacophore that solves the multiparametric optimization (MPO) problem. Unlike its close analogs piperidine and piperazine, morpholine offers a unique physicochemical "Goldilocks" zone: it lowers lipophilicity (LogP) without compromising membrane permeability, and its pKa (~8.3) ensures an optimal equilibrium between ionized and unionized species at physiological pH.

This guide dissects the causal mechanisms making morpholine a cornerstone in neuropharmacology, detailing its impact on blood-brain barrier (BBB) penetration, metabolic stability, and receptor binding kinetics.

Physicochemical Architecture & CNS Permeability[1][2][3][4]

The success of morpholine in CNS agents (e.g., Reboxetine, Moclobemide) is rooted in its ability to modulate the CNS MPO score .

The pKa Modulation Effect

The nitrogen atom in morpholine has a pKa of approximately 8.36 . This is significantly lower than piperidine (~11.2) and piperazine (~9.8).

  • Causality: At the physiological pH of blood (7.4), a significant fraction of morpholine exists in the unionized form compared to more basic amines.

  • BBB Impact: Only the unionized form can passively diffuse across the endothelial cells of the BBB. Once inside the slightly more acidic brain parenchyma (pH ~7.1–7.3), the equilibrium shifts slightly, aiding in "ion trapping" the drug within the CNS, though this effect is less pronounced than with highly basic amines.

  • hERG Safety: Lower basicity often correlates with reduced affinity for the hERG potassium channel, mitigating cardiotoxicity risks—a common failure mode for CNS drugs.

Lipophilicity and Metabolic Shielding

Replacing a methylene group (-CH2-) in piperidine with an ethereal oxygen (-O-) to form morpholine reduces the calculated LogP (cLogP) by approximately 1.0–1.5 log units .

  • Solubility: This modification drastically improves aqueous solubility without the need for salt formation, which is critical for high-concentration formulations.

  • Metabolic Stability: The oxygen atom acts as a metabolic block. Unlike the C4 position of piperidine, which is prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes (CYP2D6, CYP3A4), the morpholine oxygen is inert. This extends the half-life (

    
    ) of the drug.
    
Comparative Physicochemical Data
ScaffoldpKa (Conjugate Acid)LogP (Parent)H-Bond AcceptorsPrimary Metabolic Liability
Morpholine 8.36 -0.86 2 (N, O) N-oxidation / Ring opening (Slow)
Piperidine11.220.841 (N)C-Hydroxylation (Fast)
Piperazine9.83-1.172 (N, N)N-Glucuronidation / N-Oxidation
Pyrrolidine11.270.461 (N)C-Hydroxylation

Mechanistic Applications in CNS Targets[1][3][4]

Norepinephrine Reuptake Inhibitors (NRIs)

Case Study: Reboxetine Reboxetine features a morpholine ring that is critical for its high selectivity for the norepinephrine transporter (NET).

  • Binding Mode: The morpholine nitrogen, protonated at the active site, forms an ionic bond with a conserved aspartate residue (Asp75) in the transporter. The ether oxygen acts as a weak hydrogen bond acceptor, orienting the phenyl rings into the hydrophobic pockets of the transporter.

  • Stereochemistry: The (S,S)-enantiomer is significantly more potent, demonstrating that the rigid chair conformation of the morpholine ring acts as a scaffold to vector the aryl groups in precise 3D space.

MAO-B and LRRK2 Inhibitors

In neurodegenerative diseases like Parkinson's, morpholine is used to tune selectivity.

  • LRRK2 Inhibitors (e.g., MLi-2): The morpholine ring in MLi-2 forms a water-mediated hydrogen bond network within the kinase ATP-binding pocket. Its compact size allows it to fit into the restricted hinge region, while its lower basicity prevents promiscuous binding to other kinases.

Visualizing the Design Logic

The following diagram illustrates the decision matrix for incorporating a morpholine scaffold during lead optimization.

MorpholineLogic Lead Lead Compound (High LogP, High Basicity) Problem Issue: Poor BBB Permeability & hERG Liability Lead->Problem Strategy Strategy: Bioisosteric Replacement Problem->Strategy Morpholine Insert Morpholine Scaffold Strategy->Morpholine Replace Piperidine/Piperazine Effect1 Decrease pKa (~8.3) Increase Unionized Fraction Morpholine->Effect1 Effect2 Decrease LogP Improve Solubility Morpholine->Effect2 Effect3 Block Metabolic Hotspot (C-Hydroxylation) Morpholine->Effect3 Outcome Optimized CNS Candidate (High MPO Score) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 1: Decision logic for morpholine scaffold incorporation in CNS lead optimization.

Experimental Protocols: Synthesis & Validation

Protocol: Redox-Neutral Synthesis of Morpholines

Traditional cyclization using strong acids (e.g., H2SO4) is harsh and incompatible with sensitive CNS pharmacophores. The following protocol uses Ethylene Sulfate for a mild, regioselective synthesis from 1,2-amino alcohols.

Objective: Synthesize a chiral morpholine derivative from a substituted phenyl-glycinol.

Reagents:

  • Substituted 1,2-amino alcohol (1.0 equiv)

  • Ethylene sulfate (1.1 equiv)

  • Potassium tert-butoxide (tBuOK) (2.5 equiv)

  • Solvent: Dichloromethane (DCM) and Isopropanol (IPA)

Step-by-Step Methodology:

  • Monoalkylation (Ring Pre-cursor):

    • Dissolve the 1,2-amino alcohol in DCM (0.2 M) under nitrogen atmosphere.

    • Add Ethylene Sulfate (1.1 equiv) in one portion.

    • Stir at room temperature for 12–16 hours.

    • Checkpoint: Monitor by LC-MS for the formation of the zwitterionic sulfate intermediate.

  • Cyclization (Ring Closure):

    • Cool the reaction mixture to 0°C.

    • Slowly add a solution of tBuOK (2.5 equiv) in IPA/THF.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Mechanism:[1][2][3][4][5] The alkoxide formed attacks the sulfate group intramolecularly to close the ring.

  • Work-up & Purification:

    • Quench with saturated aqueous NH4Cl.

    • Extract with DCM (3x).

    • Dry organic layer over Na2SO4 and concentrate.

    • Purify via flash column chromatography (Silica, MeOH/DCM gradient).

Validation Criteria:

  • 1H NMR: Look for the characteristic morpholine ether protons (3.5–3.8 ppm) and amine protons (2.8–3.0 ppm).

  • Chiral HPLC: Verify that no racemization occurred at the chiral center (common issue in acid-mediated cyclizations).

Synthetic Pathway Visualization

Synthesis Start 1,2-Amino Alcohol Inter Sulfate Intermediate (Zwitterion) Start->Inter N-Alkylation Reagent1 Ethylene Sulfate (DCM, RT, 12h) Reagent1->Inter Final Chiral Morpholine Inter->Final Intramolecular Cyclization Reagent2 tBuOK (IPA, 0°C -> RT) Reagent2->Final

Figure 2: Redox-neutral synthesis of morpholines via ethylene sulfate.

Future Perspectives: PROTACs and Linkers

The morpholine scaffold is evolving beyond small molecules into the realm of Proteolysis Targeting Chimeras (PROTACs) .

  • Rigid Linkers: Morpholine is increasingly used as a semi-rigid linker in PROTACs designed for CNS targets (e.g., Tau protein degraders). Its rigidity prevents the "collapse" of the PROTAC molecule, maintaining the necessary distance between the E3 ligase and the target protein.

  • Solubility Handle: In highly lipophilic PROTACs, incorporating a morpholine moiety improves the overall solubility profile, a critical hurdle for large molecules attempting to cross the BBB.

References

  • Kumari, A. et al. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Link

  • Vitale, R. M. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Link

  • Ortiz, K. G. et al. (2024).[6][7] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.[7] Link

  • Bode, J. W. et al. (2017).[6] De Novo Assembly of Highly Substituted Morpholines and Piperazines. National Institutes of Health (PMC). Link

  • BenchChem Protocols . (2025). Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones. BenchChem. Link

Sources

2-(4-Benzylmorpholin-3-yl)acetonitrile as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Benzylmorpholin-3-yl)acetonitrile: A Chiral Intermediate for Advanced Pharmaceutical Synthesis

Executive Summary

In the intricate landscape of modern drug development, the strategic selection of chiral building blocks is paramount to achieving therapeutic specificity and efficacy. 2-(4-Benzylmorpholin-3-yl)acetonitrile, particularly its (S)-enantiomer, has emerged as a high-value intermediate in synthetic organic chemistry. Its unique structural combination—a stereodefined morpholine scaffold, a protective N-benzyl group, and a versatile cyanomethyl functional handle—positions it as a critical precursor for complex Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth analysis of its chemical properties, a plausible and robust synthetic pathway with detailed experimental logic, stringent quality control protocols, and its strategic application in the synthesis of high-value therapeutics, with a focus on the Neurokinin-1 (NK1) receptor antagonist class.

Core Chemical Identity and Properties

2-(4-Benzylmorpholin-3-yl)acetonitrile is a substituted morpholine derivative whose value is intrinsically linked to its defined stereochemistry. The (S)-enantiomer is of particular interest in pharmaceutical development.

PropertyValueSource
IUPAC Name 2-((3S)-4-benzylmorpholin-3-yl)acetonitrile(Computed)
CAS Number 1217855-96-3 ((S)-enantiomer)[1]
Molecular Formula C₁₃H₁₆N₂O[1]
Molecular Weight 216.28 g/mol [1]
Appearance (Expected) Off-white to pale yellow solid or oil-
Solubility (Expected) Soluble in methanol, ethanol, dichloromethane, ethyl acetate-

The N-benzyl group serves a dual purpose: it protects the morpholine nitrogen from undesired reactions and increases the lipophilicity of the molecule, which can be advantageous in certain synthetic steps. The cyanomethyl group is a highly versatile functional moiety, serving as a linchpin for subsequent molecular elaboration.

Synthesis and Manufacturing: A Strategic Approach

While multiple synthetic routes may be conceived, a robust and scalable process is critical for pharmaceutical manufacturing. The following proposed synthesis is designed for efficiency, control, and stereochemical integrity, drawing upon well-established and analogous chemical transformations documented in process chemistry literature.

Retrosynthetic Analysis

A logical retrosynthetic strategy identifies the key bonds for disconnection, revealing simpler, commercially available precursors. The primary disconnections for our target molecule are at the C-C bond of the acetonitrile group and the N-C bond of the benzyl group.

G cluster_disconnect Key Disconnections cluster_precursor Simplified Precursors Target 2-((3S)-4-Benzylmorpholin-3-yl)acetonitrile (Target Molecule) Disconnect_CN C-CN Bond (Functional Group Interconversion) Target->Disconnect_CN Intermediate_1 (S)-4-Benzylmorpholin-3-carbaldehyde Disconnect_CN->Intermediate_1 Disconnect_Bn N-Benzyl Bond (Protecting Group Removal) Intermediate_2 (S)-Morpholin-3-carbaldehyde Disconnect_Bn->Intermediate_2 Intermediate_1->Disconnect_Bn Precursor (S)-Morpholin-3-ylmethanol (Chiral Starting Material) Intermediate_2->Precursor (from oxidation)

Caption: Retrosynthetic analysis of the target intermediate.

Proposed Forward Synthesis Workflow

This workflow transforms a commercially available chiral alcohol into the target nitrile through a three-step process designed for high fidelity and scalability.

Caption: Proposed three-step synthesis workflow.

Detailed Experimental Protocol & Rationale

Step 1: N-Benzylation of (S)-Morpholin-3-ylmethanol

  • Protocol:

    • To a solution of (S)-morpholin-3-ylmethanol (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 2.5 eq) as a solid.

    • Stir the suspension vigorously at room temperature.

    • Add benzyl bromide (1.1 eq) dropwise over 30 minutes.

    • Heat the reaction mixture to 60 °C and monitor by TLC or HPLC until starting material is consumed (typically 4-6 hours).

    • Cool, filter off the inorganic solids, and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield ((S)-4-benzylmorpholin-3-yl)methanol.

  • Causality & Expertise:

    • Choice of Base: Potassium carbonate is an inexpensive and moderately strong base, sufficient to deprotonate the secondary amine without causing side reactions like elimination of benzyl bromide. It is easily removed by filtration, simplifying workup.

    • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the starting materials and facilitates the Sₙ2 reaction.[2][3]

    • Rationale: This step protects the morpholine nitrogen, preventing it from interfering with the subsequent oxidation step, and installs a key structural component of the final intermediate.

Step 2: Oxidation to (S)-4-Benzylmorpholin-3-carbaldehyde

  • Protocol:

    • Dissolve ((S)-4-benzylmorpholin-3-yl)methanol (1.0 eq) in dichloromethane (DCM).

    • Add Dess-Martin Periodinane (DMP, 1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution, dry over sodium sulfate, and concentrate to yield the crude aldehyde, which is often used directly in the next step.

  • Causality & Expertise:

    • Choice of Oxidant: DMP is a mild and highly selective oxidant for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. This is crucial for preserving the desired functionality.

    • Reaction Conditions: The reaction is performed at low-to-ambient temperature in a non-protic solvent (DCM) to ensure stability of the resulting aldehyde.

    • Rationale: This step creates the electrophilic aldehyde carbon necessary for the subsequent C-C bond formation to introduce the nitrile group.

Step 3: Conversion to 2-((3S)-4-Benzylmorpholin-3-yl)acetonitrile

  • Protocol:

    • Convert the crude aldehyde from Step 2 to its tosylhydrazone by reacting with p-toluenesulfonylhydrazide (1.05 eq) in methanol.

    • Isolate the tosylhydrazone and dissolve it in a biphasic system of toluene and water.

    • Add sodium cyanide (NaCN, 2.0 eq) and a phase-transfer catalyst such as tetrabutylammonium chloride (0.05 eq).[4][5]

    • Heat the mixture to 80-85 °C and stir vigorously for 2-4 hours, monitoring by HPLC.

    • Cool the reaction, separate the organic layer, wash with brine, dry, and concentrate.

    • Purify by column chromatography to yield the final product.

  • Causality & Expertise:

    • Synthetic Strategy: This two-step, one-pot-adaptable sequence is a reliable method for converting an aldehyde to a homologous nitrile. While direct cyanohydrin formation followed by reduction is an option, this route often provides cleaner conversions for sterically hindered aldehydes.

    • Phase-Transfer Catalysis: The reaction between the organic-soluble tosylhydrazone intermediate and the aqueous-soluble sodium cyanide is facilitated by a phase-transfer catalyst, which shuttles the cyanide anion into the organic phase, dramatically increasing the reaction rate.[5] This is a classic industrial technique for improving efficiency and safety.[6]

    • Rationale: This final step installs the critical cyanomethyl group, a versatile handle for further elaboration into various functional groups required for the final API structure.

Quality Control and Analysis for cGMP Manufacturing

Ensuring the purity, identity, and stereochemical integrity of a pharmaceutical intermediate is non-negotiable. A robust set of analytical controls must be established.

Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying impurities. A reverse-phase C18 column with a gradient of water and acetonitrile is a typical starting point.

  • Chiral HPLC: Essential for confirming the enantiomeric excess (e.e.) of the (S)-enantiomer. A specialized chiral stationary phase (e.g., cellulose- or amylose-based) is required.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and identify any structural isomers or process-related impurities.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the presence of key functional groups, most notably the characteristic nitrile (C≡N) stretch around 2250 cm⁻¹.

Example Specification Sheet

The following table represents a typical set of specifications for a high-quality batch of (S)-2-(4-Benzylmorpholin-3-yl)acetonitrile intended for API synthesis.

ParameterSpecificationMethod
Appearance Off-white to pale yellow solid or oilVisual
Identity Conforms to reference standard¹H NMR, FTIR
Purity (Assay) ≥ 99.0%HPLC
Enantiomeric Excess (e.e.) ≥ 99.5% (S)-enantiomerChiral HPLC
Largest Single Impurity ≤ 0.10%HPLC
Total Impurities ≤ 0.50%HPLC
Water Content ≤ 0.20%Karl Fischer
Residual Solvents Meets ICH Q3C limitsGC-HS

Application in Drug Synthesis: A Gateway to NK1 Receptor Antagonists

The structural motifs within 2-(4-Benzylmorpholin-3-yl)acetonitrile make it an ideal precursor for a class of drugs known as Neurokinin-1 (NK1) receptor antagonists.[7] These drugs block the action of Substance P, a neurotransmitter involved in pain, inflammation, and vomiting reflexes.[7]

Case Study: Aprepitant (Emend®)

Aprepitant is a market-leading NK1 antagonist used to prevent nausea and vomiting caused by chemotherapy and post-operative procedures.[3][8][9][10]

Structure of Aprepitant: 5-([(2R,3S)-2-((R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy)-3-(4-fluorophenyl)morpholino]methyl)-1H-1,2,4-triazol-3(2H)-one[8]

While Aprepitant itself has a 3-(4-fluorophenyl) group, our intermediate possesses the same core chiral (S)-morpholine scaffold. The true value of our intermediate lies in the cyanomethyl group.

The Strategic Role of the Cyanomethyl Group

The -CH₂CN group is not merely a placeholder; it is a versatile synthetic handle that can be transformed into functionalities required for the final API.

G cluster_transformations Versatile Transformations of the Nitrile Group Intermediate 2-(4-Benzylmorpholin-3-yl)acetonitrile (Key Intermediate) Hydrolysis Hydrolysis (H₃O⁺) Intermediate->Hydrolysis Reduction Reduction (e.g., LiAlH₄ or H₂/Catalyst) Intermediate->Reduction Cyclization Cycloaddition / Cyclization (e.g., with Azides) Intermediate->Cyclization Product_Acid Acetic Acid Derivative (-CH₂COOH) Hydrolysis->Product_Acid Product_Amine Ethylamine Derivative (-CH₂CH₂NH₂) Reduction->Product_Amine Product_Heterocycle Heterocyclic Moiety (e.g., Tetrazole, Triazole) Cyclization->Product_Heterocycle API Complex API Scaffolds (e.g., NK1 Receptor Antagonists) Product_Acid->API Product_Amine->API Product_Heterocycle->API

Caption: Synthetic utility of the cyanomethyl group.

  • Reduction to an Amine: The nitrile can be reduced to a primary amine (-CH₂CH₂NH₂). This amine can then be used to build amide bonds or other nitrogen-containing structures.

  • Hydrolysis to a Carboxylic Acid: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (-CH₂COOH), which is a cornerstone for forming esters and amides.

  • Formation of Heterocycles: The nitrile group can participate in cycloaddition reactions. For instance, reaction with an azide can form a tetrazole ring, while other multistep procedures can lead to the formation of triazoles, similar to the triazolone ring system found in Aprepitant.

This versatility allows drug development professionals to use 2-(4-Benzylmorpholin-3-yl)acetonitrile as a common starting point for a library of potential API candidates, significantly accelerating the discovery pipeline.

Safety, Handling, and Storage

As with all fine chemical intermediates, proper handling is essential.

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. Compounds containing the nitrile functional group should be handled with care, as they can be toxic.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from strong oxidizing agents and strong acids/bases.

Conclusion

2-(4-Benzylmorpholin-3-yl)acetonitrile is more than a simple chemical; it is a strategic asset in pharmaceutical synthesis. Its defined stereochemistry, protected nitrogen, and synthetically versatile cyanomethyl group provide an efficient and reliable pathway to complex and high-value therapeutic agents, particularly within the class of NK1 receptor antagonists. The robust synthetic and analytical methodologies outlined in this guide provide a framework for its production and quality control, enabling researchers and drug development professionals to confidently leverage this powerful intermediate in their quest for the next generation of medicines.

References

  • Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central. Available at: [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone. Google Patents.
  • Aprepitant. Wikipedia. Available at: [Link]

  • EMEND- aprepitant capsule Label. DailyMed. Available at: [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone. Google Patents.
  • Process for the preparation of androgen receptor antagonists and intermediates thereof. Google Patents.
  • The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Queen's University Belfast. Available at: [Link]

  • Developing Membrane Separation Processes in Acetonitrile Recovery for Pharmaceutical Applications. Sterlitech. Available at: [Link]

  • Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Patsnap.
  • Aprepitant Uses, Side Effects & Warnings. Drugs.com. Available at: [Link]

  • Preparation of phenylacetonitriles. Google Patents.
  • 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. PubMed. Available at: [Link]

  • Aprepitant: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available at: [Link]

  • Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. PubMed. Available at: [Link]

  • A process for the preparation of Atogepant and its intermediates. Google Patents.
  • (S)-2-(4-Benzylmorpholin-3-yl)acetonitrile. MySkinRecipes. Available at: [Link]

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Acetonitrile Derivatives in Medicinal Chemistry: A Technical Guide to Nitrile Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the strategic application of acetonitrile derivatives—specifically the nitrile (


) pharmacophore—in modern drug discovery. While acetonitrile is ubiquitous as a solvent, its structural derivatives (substituted acetonitriles, 

-amino nitriles, and aryl acetonitriles) function as critical bioisosteres and electrophilic warheads. This guide details the mechanistic basis for using nitriles to engineer reversible covalent inhibitors, protocols for their synthesis and metabolic profiling, and the safety considerations regarding cyanide release.

The Pharmacophore: Bioisosterism & Electronic Properties

The nitrile group is a unique functionality in medicinal chemistry due to its linear geometry, high polarity, and compact size.

Electronic and Steric Profile
  • Geometry: The

    
    -hybridized cylindrically symmetrical shape allows the nitrile group to penetrate narrow enzymatic pockets that are inaccessible to planar groups like carbonyls or phenyl rings.
    
  • Dipole Moment: With a strong dipole (~3.9 D), the nitrile nitrogen acts as a weak hydrogen bond acceptor (HBA). It frequently mimics the carbonyl oxygen of amides or esters but with greater metabolic stability.

  • Bioisosterism:

    • Carbonyl Bioisostere: Replaces

      
       in peptides to reduce proteolytic cleavage while maintaining H-bond acceptor capability.
      
    • Halogen Bioisostere: Often substituted for Chlorine or Bromine to improve solubility (lower logP) while maintaining electronic withdrawal.

    • Hydroxyl Bioisostere: In specific contexts, the nitrile can mimic the H-bond accepting nature of a hydroxyl group without acting as a donor, reducing non-specific binding.

The "Acetonitrile" Motif in Drugs

Many nitrile-containing drugs are structurally substituted acetonitriles (


). The 

-carbon (the "acetonitrile" carbon) is pivotal.
  • 
    -Amino Acetonitriles:  Found in DPP-4 inhibitors (e.g., Vildagliptin), where the nitrile is attached to a pyrrolidine ring.
    
  • 
    -Aryl Acetonitriles:  Common in non-steroidal anti-inflammatory drugs (NSAIDs) and aromatase inhibitors (e.g., Anastrozole, Letrozole).
    

Covalent Inhibition Strategy: The Nitrile Warhead

The most potent application of acetonitrile derivatives is as Targeted Covalent Inhibitors (TCIs) . Unlike Michael acceptors (e.g., acrylamides) that often form irreversible bonds, nitriles offer reversibility .

Mechanism of Reversible Covalent Binding

The nitrile carbon is electrophilic. When positioned correctly in an enzyme active site, it undergoes nucleophilic attack by a catalytic residue (typically Cysteine or Serine).

  • Nucleophilic Attack: The thiol (

    
    ) of a Cysteine residue attacks the nitrile carbon.
    
  • Adduct Formation: This forms a thioimidate (or imidate for Serine) adduct.

  • Reversibility: The thioimidate bond is less stable than a secondary amine or ether; it can hydrolyze or simply dissociate, regenerating the free enzyme and inhibitor. This reduces the risk of permanent off-target haptenization (immunotoxicity).

Residence Time ( )

For reversible covalent inhibitors, potency is driven by residence time (the duration the drug stays bound) rather than thermodynamic affinity (


).
  • Kinetic Driver: The formation of the covalent bond (

    
    ) is rapid, but the reverse reaction (
    
    
    
    ) is slow.
  • Optimization: Medicinal chemists optimize the steric environment around the

    
    -carbon to sterically hinder the hydrolysis/dissociation of the thioimidate, thereby tuning the residence time.
    

G Drug Nitrile Inhibitor (R-CN) Complex Non-Covalent Complex (E•I) Drug->Complex Binding (Kon) Enzyme Enzyme Active Site (Cys-SH) Enzyme->Complex TS Transition State Complex->TS Nucleophilic Attack Adduct Thioimidate Adduct (E-S-C(=NH)-R) TS->Adduct Covalent Bond Formation Adduct->Complex Slow Dissociation (Koff)

Figure 1: Mechanism of reversible covalent inhibition by nitrile warheads. The formation of the thioimidate adduct is the key step distinguishing these derivatives from classical competitive inhibitors.

Metabolic Stability & Toxicity[1]

A primary concern with acetonitrile derivatives is the potential release of toxic cyanide (


).
The CYP450 Bioactivation Pathway

While the nitrile group itself is generally stable to hydrolysis, the


-carbon  is susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6).
  • 
    -Hydroxylation:  CYP450 inserts an oxygen at the 
    
    
    
    -position, forming a cyanohydrin intermediate.
  • Spontaneous Decomposition: Cyanohydrins are unstable at physiological pH and spontaneously decompose into an aldehyde/ketone and hydrogen cyanide (HCN).

Mitigation Strategies

To prevent cyanide release, the


-carbon must be blocked or deactivated:
  • Quaternary Substitution: Replacing

    
    -hydrogens with alkyl groups (e.g., gem-dimethyl) prevents hydroxylation.
    
  • Steric Bulk: Large groups adjacent to the nitrile hinder CYP access.

  • Electron Withdrawal: Reducing the electron density of the

    
    -C-H bond can reduce metabolic lability.
    

Metabolism Drug Nitrile Drug (R-CH2-CN) Excretion Renal Excretion (Unchanged) Drug->Excretion Major Pathway (Ideal) CYP CYP450 Oxidation (Alpha-Hydroxylation) Drug->CYP Metabolic Liability Cyanohydrin Cyanohydrin Intermediate (R-CH(OH)-CN) CYP->Cyanohydrin Aldehyde Aldehyde (R-CHO) Cyanohydrin->Aldehyde Spontaneous Decomposition Cyanide Toxic Cyanide (HCN) Cyanohydrin->Cyanide Release

Figure 2: Metabolic fates of nitrile-containing drugs. Blocking the alpha-hydroxylation pathway is critical for safety.

Synthetic Methodologies

Two primary methods are employed to install the acetonitrile motif: the Strecker Reaction (for


-amino nitriles) and Amide Dehydration  (for general nitriles).
Method A: The Strecker Synthesis

This is the standard route for synthesizing


-amino acetonitrile derivatives (e.g., precursors to amino acids or DPP-4 inhibitors).
  • Reagents: Aldehyde/Ketone + Amine + Cyanide Source (TMSCN is preferred over HCN/NaCN for safety).

  • Catalyst: Lewis acids (ZnI

    
    ) or Ionic Liquids ([HMIm]OAc).
    
Method B: Dehydration of Primary Amides

Used to convert a terminal amide (


) directly to a nitrile (

).
  • Reagent: Burgess Reagent (methyl

    
    -(triethylammoniumsulfonyl)carbamate) is the "gold standard" for mild dehydration that preserves stereochemistry.
    
  • Alternative: Trifluoroacetic anhydride (TFAA) / Pyridine.

Experimental Protocols

Protocol 1: Synthesis of -Aminonitrile via Modified Strecker Reaction

Objective: Synthesis of 2-phenyl-2-(phenylamino)acetonitrile (Standard Intermediate). Safety: perform in a well-ventilated fume hood. TMSCN liberates HCN upon hydrolysis.

  • Reagents:

    • Benzaldehyde (1.0 mmol, 106 mg)

    • Aniline (1.0 mmol, 93 mg)

    • Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 150 µL)

    • Catalyst: N-methyl imidazolium acetate ([HMIm]OAc) (50 mol%) or ZnI

      
       (10 mol%).
      
    • Solvent: Ethanol or Methanol (anhydrous).[1]

  • Procedure:

    • Step 1: In a 10 mL round-bottom flask, dissolve Benzaldehyde and Aniline in 2 mL anhydrous ethanol. Stir for 5 minutes at room temperature to allow imine formation.

    • Step 2: Add the catalyst ([HMIm]OAc or ZnI

      
      ).
      
    • Step 3: Add TMSCN dropwise via syringe. Caution: Use a needle with a luer lock.

    • Step 4: Stir at room temperature. Monitor by TLC (Hexane:EtOAc 4:1). The reaction is typically complete within 15–30 minutes.

    • Step 5: Upon completion, the product often precipitates. Filter the solid and wash with cold ethanol.

    • Step 6: If no precipitate, evaporate solvent under reduced pressure and purify via flash column chromatography (Silica gel).

  • Validation:

    • IR: Look for weak nitrile stretch at ~2230–2240 cm

      
      .
      
    • 1H NMR: Characteristic singlet for the methine proton (

      
      -H) at 
      
      
      
      ~5.45 ppm.[2]
Protocol 2: Microsomal Stability & Cyanide Release Risk Assessment

Objective: Determine if the nitrile derivative releases cyanide via CYP metabolism.

  • Reagents:

    • Pooled Liver Microsomes (Human/Rat) (20 mg/mL protein conc).

    • NADPH Regenerating System (MgCl

      
      , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
      
    • Test Compound (10 mM stock in DMSO).

    • Positive Control: Benzyl cyanide (known cyanide releaser).

  • Procedure:

    • Step 1 (Incubation): Prepare a reaction mixture (final vol 500 µL) containing 0.5 mg/mL microsomes and 10 µM test compound in Phosphate Buffer (pH 7.4).

    • Step 2 (Initiation): Pre-incubate at 37°C for 5 mins. Add NADPH system to initiate metabolism.[3]

    • Step 3 (Sampling): At

      
       min, remove 50 µL aliquots.
      
    • Step 4 (Quench for Stability): Add 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins. Centrifuge and analyze supernatant by LC-MS/MS for parent compound disappearance (

      
      ).
      
    • Step 5 (Cyanide Detection - Optional): For the remaining incubation mixture (at 60 min), add derivatizing agent (e.g., naphthalene-2,3-dialdehyde and taurine). Measure fluorescence (Ex 418 nm / Em 460 nm) to quantify free cyanide against a KCN standard curve.

Protocol 3: Jump-Dilution Assay for Residence Time ( )

Objective: Measure the off-rate (


) of a reversible covalent inhibitor.
  • Concept: Rapidly dilute a pre-formed Enzyme-Inhibitor (EI) complex to a concentration below the inhibitor's IC

    
    .[4] The recovery of enzymatic activity over time reflects the dissociation rate.
    
  • Procedure:

    • Step 1 (Saturating Binding): Incubate Enzyme (100x concentration) with Inhibitor (10x IC

      
      ) for 1 hour to ensure full occupancy (EI complex formation).[4]
      
    • Step 2 (Jump Dilution): Dilute the mixture 100-fold into a buffer containing the enzyme substrate. The final inhibitor concentration is now 0.1x IC

      
       (negligible re-binding).
      
    • Step 3 (Measurement): Continuously monitor product formation (fluorescence/absorbance) over 2–4 hours.

    • Step 4 (Analysis): Plot Product vs. Time.

      • Irreversible Inhibitors:[5][6] No activity recovery (flat line).

      • Reversible Covalent: Curvilinear recovery as inhibitor dissociates.

      • Rapid Reversible: Immediate linear product formation.

    • Calculation: Fit to the integrated rate equation:

      
      .
      
    • Residence Time

      
      .[4][7]
      

Case Studies

Saxagliptin (Onglyza) - DPP-4 Inhibitor
  • Structure: Contains a cis-4,5-methanopyrrolidine-2-carbonitrile.

  • Mechanism: The nitrile warhead forms a reversible covalent imidate adduct with the hydroxyl group of Ser630 in the DPP-4 active site.

  • Design Insight: The bulky adamantane group fits the S1 pocket, while the nitrile is positioned precisely to react with Ser630. The covalent bond increases potency (

    
     nM) and extends duration of action despite a short plasma half-life.
    
Janus Kinase (JAK) Inhibitors (Tofacitinib, Baricitinib)
  • Structure: These contain a nitrile group on a pyrrolo[2,3-d]pyrimidine scaffold (Tofacitinib) or similar.

  • Role: In these cases, the nitrile often acts via non-covalent polar interactions (hydrogen bonding with residues like Arg or Glu) rather than covalent modification, demonstrating the versatility of the group. However, newer generations (e.g., Ritlecitinib) use covalent warheads (often acrylamides, but nitrile variants are explored) to target Cysteine residues (Cys909 in JAK3).

References

  • The Nitrile Group in Drug Discovery. Journal of Medicinal Chemistry. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Link

  • Reversible Covalent Inhibitors. Nature Chemical Biology. (2015). "Prolonged and tunable residence time using reversible covalent kinase inhibitors."[6][7] Link

  • Strecker Synthesis Protocol. CABI Digital Library. (2021). "Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate." Link[2]

  • Cyanide Release Metabolism. Drug Metabolism Reviews. (2021). "Metabolism and toxicity of nitrile-containing drugs." Link

  • Burgess Reagent Application. Synthetic Communications. (2011). "Simple and Efficient One-Pot Synthesis of Nitriles from Amides and Oximes Using in Situ–Generated Burgess-Type Reagent." Link

  • Microsomal Stability Protocol. AxisPharm. "Microsomal Stability Assay & Protocol." Link

Sources

A Methodological Framework for the Stereochemical Investigation of Novel Morpholine Derivatives: The Case of 2-(4-Benzylmorpholin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stereochemistry is a critical determinant of a drug molecule's pharmacological and toxicological profile. The three-dimensional arrangement of atoms can dictate molecular recognition, binding affinity, and metabolic stability. This technical guide presents a comprehensive methodological framework for the synthesis, stereochemical resolution, and biological evaluation of novel chiral compounds, using the exemplar molecule, 2-(4-Benzylmorpholin-3-yl)acetonitrile. While this specific compound is not extensively characterized in public literature, its structure serves as a perfect model to delineate the necessary steps for any new chemical entity possessing stereogenic centers. We provide detailed protocols for chiral separation via High-Performance Liquid Chromatography (HPLC), strategies for absolute configuration assignment, and a workflow for assessing stereospecific biological activity. This document is intended for researchers, chemists, and drug development professionals engaged in the discovery and characterization of new chiral molecules.

Introduction: The Central Role of Stereoisomerism in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. When this scaffold is asymmetrically substituted, as in the case of 2-(4-Benzylmorpholin-3-yl)acetonitrile, it gives rise to stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements.

The compound 2-(4-Benzylmorpholin-3-yl)acetonitrile possesses at least one stereocenter at the C3 position of the morpholine ring, leading to the existence of (R)- and (S)-enantiomers. Depending on the synthetic route, additional stereocenters could be introduced, potentially creating diastereomers. It is a well-established principle that different stereoisomers of a drug can have vastly different biological activities, from the desired therapeutic effect (eutomer) to inactivity or even toxicity (distomer). Therefore, the early and rigorous investigation of a compound's stereochemistry is not merely an academic exercise but a critical step in drug development, mandated by regulatory agencies worldwide.

This guide provides a robust framework for such an investigation, outlining the necessary steps from synthesis to biological characterization.

Synthesis and Generation of Stereocenters

The synthesis of a chiral molecule dictates the initial stereochemical composition. A synthetic route that does not employ chiral catalysts or auxiliaries will typically produce a racemic mixture (a 1:1 ratio of enantiomers).

A plausible, generalized retrosynthetic analysis for 2-(4-Benzylmorpholin-3-yl)acetonitrile is shown below. The key challenge is the stereocontrolled formation of the C3-substituted morpholine ring.

Diagram: Generalized Retrosynthetic Pathway

G Target 2-(4-Benzylmorpholin-3-yl)acetonitrile (Racemic or Enantioenriched) Intermediate1 N-Benzylated Amino Alcohol Target->Intermediate1 Alkylation Intermediate2 Epoxide or Dihalide Precursor Target->Intermediate2 Cyclization StartingMaterial1 Chiral Amino Acid Derivative (e.g., from Serine) Intermediate1->StartingMaterial1 Reduction & Protection StartingMaterial2 Benzaldehyde Intermediate1->StartingMaterial2 Reductive Amination StartingMaterial3 C2 Synthon (e.g., Bromoacetonitrile)

Caption: Retrosynthesis of the target compound.

Causality in Synthesis:

  • Racemic Synthesis: A common approach involves the condensation of N-benzylethanolamine with a glycolonitrile precursor, which would likely yield a racemic mixture of 2-(4-Benzylmorpholin-3-yl)acetonitrile. This mixture is suitable for initial screening but requires separation for detailed biological studies.

  • Asymmetric Synthesis: To achieve an enantioenriched product from the start, one could employ a chiral pool synthesis starting from an amino acid like L-Serine or D-Serine. This approach introduces stereochemical control early in the process, potentially reducing the burden of downstream chiral separation.

Chiral Separation and Analytical Characterization

Once synthesized, the primary task is to separate the stereoisomers and quantify their purity. Chiral chromatography is the industry-standard technique for this purpose.

Chiral Method Development Workflow

The development of a successful chiral separation method is an iterative process involving the screening of various columns and mobile phases.

G cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Preparative Scale-up Screening Racemic Sample Preparation Dissolve in appropriate solvent (e.g., IPA/Hexane) ColumnScreening Column Screening Test multiple Chiral Stationary Phases (CSPs) - Polysaccharide-based (Cellulose, Amylose) - Pirkle-type - Protein-based Screening->ColumnScreening MobilePhaseScreening Mobile Phase Screening Normal Phase: Hexane/IPA, Hexane/EtOH Reversed Phase: ACN/H2O, MeOH/H2O SFC: CO2/Co-solvent (MeOH, EtOH) ColumnScreening->MobilePhaseScreening Optimization Optimize for Resolution (Rs > 1.5) - Adjust mobile phase ratio - Modify flow rate - Change temperature MobilePhaseScreening->Optimization Additive Test Additives (if needed) - Acidic: TFA, Acetic Acid - Basic: DEA, TEA Optimization->Additive Validation Method Validation - Specificity, Linearity, Accuracy, Precision Additive->Validation ScaleUp Preparative Chromatography - Increase column diameter - Optimize loading Validation->ScaleUp Fractions Collect Pure Enantiomer Fractions ScaleUp->Fractions G cluster_primary Tier 1: Primary Assays cluster_secondary Tier 2: Functional & Cellular Assays cluster_tertiary Tier 3: Preliminary ADME/Tox Binding Target Binding Assay (e.g., Radioligand binding to a GPCR) DoseResponse Generate Dose-Response Curves - (R)-enantiomer - (S)-enantiomer - Racemate Binding->DoseResponse Calculate Calculate Ki or IC50 values DoseResponse->Calculate Functional Functional Assay (e.g., cAMP accumulation, Ca2+ flux) Calculate->Functional CalculateEC50 Calculate EC50/IC50 and Emax Functional->CalculateEC50 CellBased Cell-Based Viability/Toxicity Assay (e.g., MTT, CellTiter-Glo®) CellBased->CalculateEC50 Metabolic Metabolic Stability Assay (Human Liver Microsomes) CalculateEC50->Metabolic CalculateKinetics Determine Half-life (t1/2) and Papp Metabolic->CalculateKinetics Permeability Permeability Assay (e.g., PAMPA, Caco-2) Permeability->CalculateKinetics

Methodological & Application

Application Note & Protocol: A Strategic Approach to the Synthesis of 2-(4-Benzylmorpholin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, technically detailed guide for the synthesis of 2-(4-benzylmorpholin-3-yl)acetonitrile, a substituted morpholine derivative of interest in medicinal chemistry and drug discovery. The protocol is designed for execution by trained organic chemists and outlines a robust two-step synthetic sequence.

Introduction: The Rationale Behind the Synthetic Strategy

The chosen synthetic pathway involves two key steps:

  • N-Benzylation of Morpholin-3-one: This initial step introduces the benzyl protecting group onto the nitrogen atom of the morpholin-3-one scaffold. The benzyl group is a common and robust protecting group for secondary amines, and its introduction is typically straightforward.[1]

  • α-Alkylation of 4-Benzylmorpholin-3-one: The second and final step involves the formation of a carbon-carbon bond at the α-position to the carbonyl group of the morpholinone. This is achieved through the generation of an enolate followed by its reaction with a suitable electrophile, in this case, a haloacetonitrile. This type of alkylation is a fundamental transformation in organic synthesis for the elaboration of carbonyl-containing compounds.[2]

This application note will provide a detailed, step-by-step protocol for each of these transformations, along with insights into the underlying chemical principles, potential challenges, and methods for characterization of the synthesized compounds.

Overall Reaction Scheme

Overall_Reaction_Scheme cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: α-Alkylation morpholinone Morpholin-3-one n_benzyl_morpholinone 4-Benzylmorpholin-3-one morpholinone->n_benzyl_morpholinone benzyl_bromide Benzyl Bromide benzyl_bromide->n_benzyl_morpholinone base1 Base (e.g., NaH) base1->n_benzyl_morpholinone solvent1 Solvent (e.g., DMF) solvent1->n_benzyl_morpholinone product 2-(4-Benzylmorpholin-3-yl)acetonitrile n_benzyl_morpholinone->product base2 Strong Base (e.g., LDA) base2->product haloacetonitrile Haloacetonitrile (e.g., BrCH₂CN) haloacetonitrile->product solvent2 Solvent (e.g., THF) solvent2->product

Caption: Overall two-step synthesis of 2-(4-Benzylmorpholin-3-yl)acetonitrile.

Part 1: Synthesis of 4-Benzylmorpholin-3-one

This procedure details the N-benzylation of commercially available morpholin-3-one. The reaction utilizes a strong base to deprotonate the amide nitrogen, followed by nucleophilic substitution with benzyl bromide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Morpholin-3-one≥98%Sigma-Aldrich
Sodium hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly reactive, handle with care
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichUse a dry solvent
Benzyl bromide≥98%Sigma-AldrichLachrymator, handle in a fume hood
Diethyl etherAnhydrousFisher Scientific
Saturated aq. NH₄Cl solution
Saturated aq. NaCl solution
Anhydrous magnesium sulfateFor drying
Round-bottom flask
Magnetic stirrer
Addition funnel
Inert atmosphere setup (N₂ or Ar)
Experimental Protocol
  • Reaction Setup:

    • Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq.) to a dry three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.

    • Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then decant the hexanes.

    • Add anhydrous DMF to the flask to create a suspension.

  • Deprotonation:

    • Dissolve morpholin-3-one (1.0 eq.) in a minimal amount of anhydrous DMF.

    • Cool the NaH suspension to 0 °C using an ice bath.

    • Slowly add the morpholin-3-one solution to the NaH suspension via an addition funnel.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Benzylation:

    • Cool the reaction mixture back down to 0 °C.

    • Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with water and then with saturated aqueous NaCl solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-benzylmorpholin-3-one.

Part 2: Synthesis of 2-(4-Benzylmorpholin-3-yl)acetonitrile

This step involves the α-alkylation of the previously synthesized 4-benzylmorpholin-3-one. A strong, non-nucleophilic base is required to form the enolate, which is then trapped with bromoacetonitrile.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Benzylmorpholin-3-oneFrom Part 1
Lithium diisopropylamide (LDA)2.0 M solution in THF/heptane/ethylbenzeneSigma-AldrichMoisture-sensitive, handle under inert atmosphere
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse a dry solvent
Bromoacetonitrile≥95%Sigma-AldrichToxic and lachrymatory
Saturated aq. NH₄Cl solution
Ethyl acetateACS gradeFisher Scientific
Saturated aq. NaCl solution
Anhydrous sodium sulfateFor drying
Experimental Protocol
  • Reaction Setup:

    • In a dry, three-necked round-bottom flask under an inert atmosphere, dissolve 4-benzylmorpholin-3-one (1.0 eq.) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation:

    • Slowly add LDA solution (1.1 eq.) to the cooled solution of 4-benzylmorpholin-3-one.

    • Stir the mixture at -78 °C for 1 hour. The formation of the enolate can be monitored by TLC if a suitable staining method is available.

  • Alkylation:

    • In a separate flask, dissolve bromoacetonitrile (1.2 eq.) in a small amount of anhydrous THF.

    • Add the bromoacetonitrile solution dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with saturated aqueous NaCl solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product, 2-(4-benzylmorpholin-3-yl)acetonitrile.

Process Optimization and Troubleshooting

ParameterRecommendationRationale and Troubleshooting
Solvent Purity Use anhydrous solvents for both steps.The presence of water will quench the strong bases (NaH and LDA) and inhibit the reactions. If low yields are observed, ensure solvents are properly dried.
Temperature Control Maintain low temperatures (-78 °C) for the LDA-mediated alkylation.LDA is a strong, non-nucleophilic base that can be unstable at higher temperatures. Low temperatures also help to prevent side reactions such as self-condensation.
Choice of Base LDA is preferred for the α-alkylation.Weaker bases may not be strong enough to fully deprotonate the α-carbon of the morpholinone, leading to incomplete reaction.
Purity of Starting Materials Use purified 4-benzylmorpholin-3-one for the second step.Impurities from the first step may interfere with the alkylation reaction.
Monitoring Reaction Progress Thin-Layer Chromatography (TLC)TLC is a crucial tool for monitoring the consumption of starting material and the formation of the product, helping to determine the optimal reaction time.

Characterization

The identity and purity of the synthesized 2-(4-benzylmorpholin-3-yl)acetonitrile should be confirmed using standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the benzyl group (aromatic protons and benzylic CH₂), the morpholine ring protons, and the newly introduced CH₂CN group.

  • ¹³C NMR: The spectrum should confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon, the nitrile carbon, and the carbons of the aromatic and heterocyclic rings.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: A characteristic peak for the nitrile (C≡N) stretch should be observed around 2250 cm⁻¹, and a strong carbonyl (C=O) stretch around 1650 cm⁻¹.

Safety Precautions

All manipulations should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and away from sources of ignition.

  • Benzyl Bromide: Lachrymator and corrosive. Avoid inhalation of vapors and contact with skin and eyes.

  • Lithium Diisopropylamide (LDA): Corrosive and pyrophoric. Handle under an inert atmosphere and avoid contact with water.

  • Bromoacetonitrile: Highly toxic and a lachrymator. Handle with extreme care and avoid inhalation and skin contact.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Part 1: Synthesis of 4-Benzylmorpholin-3-one cluster_step2 Part 2: Synthesis of 2-(4-Benzylmorpholin-3-yl)acetonitrile s1_start Prepare NaH suspension in DMF s1_deprotonate Add Morpholin-3-one at 0°C s1_start->s1_deprotonate s1_benzylation Add Benzyl Bromide at 0°C, then stir at RT s1_deprotonate->s1_benzylation s1_workup Aqueous Work-up and Extraction s1_benzylation->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product Obtain 4-Benzylmorpholin-3-one s1_purify->s1_product s2_start Dissolve 4-Benzylmorpholin-3-one in THF s1_product->s2_start Use as starting material s2_cool Cool to -78°C s2_start->s2_cool s2_enolate Add LDA solution s2_cool->s2_enolate s2_alkylate Add Bromoacetonitrile solution s2_enolate->s2_alkylate s2_warm Warm to RT and stir s2_alkylate->s2_warm s2_workup Aqueous Work-up and Extraction s2_warm->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s2_product Obtain Final Product s2_purify->s2_product

Caption: Detailed workflow for the two-part synthesis protocol.

References

  • Willardsen, J. A., et al. (1996). Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres. The Journal of Organic Chemistry, 61(15), 5073–5078. [Link]

Sources

Application Note: Solid-Phase Integration of 2-(4-Benzylmorpholin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery professionals seeking to integrate the privileged morpholine scaffold into solid-phase synthesis (SPS) libraries.

Executive Summary

The molecule 2-(4-Benzylmorpholin-3-yl)acetonitrile (CAS: 1217855-96-3) represents a high-value chiral building block. The morpholine ring is a "privileged structure" in medicinal chemistry, known to improve solubility and metabolic stability in drug candidates.[1]

However, the nitrile functional group is poor for direct resin attachment. To utilize this scaffold in Solid-Phase Peptide Synthesis (SPPS) or combinatorial chemistry, the nitrile must be "activated" into a resin-compatible handle. This guide details the two primary strategic entry points:

  • The Carboxylate Pathway: Hydrolysis to the acid for Wang/Rink resin loading.

  • The Amine Pathway: Reduction to the primary amine for 2-Chlorotrityl (2-CTC) resin loading.

Strategic Overview & Workflow

The successful integration of this nitrile into SPS requires a "Pre-Resin Activation" phase. Attempting to modify the nitrile directly on-bead is generally low-yielding due to the harsh conditions required for nitrile hydrolysis or reduction, which are often incompatible with standard linkers.

Workflow Visualization

The following diagram outlines the decision matrix for using this building block.

MorpholineWorkflow cluster_Sol Solution Phase Activation cluster_Resin Solid Phase Loading Start Start: 2-(4-Benzylmorpholin-3-yl) acetonitrile Hydrolysis Hydrolysis (HCl/Reflux) Start->Hydrolysis Route A Reduction Reduction (LiAlH4 or H2/Ni) Start->Reduction Route B AcidProduct Morpholine-3-acetic acid Hydrolysis->AcidProduct AmineProduct Morpholine-3-ethylamine Reduction->AmineProduct WangResin Wang Resin (Ester Linkage) AcidProduct->WangResin DIC/DMAP CTCResin 2-CTC Resin (Amine Linkage) AmineProduct->CTCResin DIPEA/DCM

Figure 1: Strategic "Fork in the Road" for morpholine scaffold incorporation. Route A is preferred for peptide extension; Route B for urea/sulfonamide libraries.

Pre-Resin Preparation Protocols

Note: These steps are performed in solution to generate the SPS-ready building block.

Protocol A: Hydrolysis to 2-(4-Benzylmorpholin-3-yl)acetic Acid

This converts the nitrile into a carboxylic acid, allowing it to function like a C-terminal amino acid or a scaffold acid.

Reagents:

  • Conc. HCl (37%)[2]

  • Glacial Acetic Acid

  • Diethyl Ether (for workup)

Procedure:

  • Dissolve 10 mmol of 2-(4-Benzylmorpholin-3-yl)acetonitrile in 20 mL of glacial acetic acid.

  • Add 20 mL of conc. HCl carefully.

  • Reflux the mixture at 100°C for 4–6 hours. Monitor by TLC (the nitrile spot should disappear).

  • Concentrate the solution under reduced pressure to remove excess acid.

  • Workup: Dissolve the residue in minimal water, adjust pH to ~5.0 with NaOH, and extract with DCM or precipitate if solid.

  • Validation: Verify formation of the carboxylic acid via LC-MS (Target Mass: M+1 ≈ 236.13).

Protocol B: Reduction to 2-(4-Benzylmorpholin-3-yl)ethanamine

This converts the nitrile into a primary amine, creating a "diamine" scaffold suitable for loading onto electrophilic resins.

Reagents:

  • LiAlH₄ (Lithium Aluminum Hydride)

  • Dry THF

  • Glauber’s salt (Sodium sulfate decahydrate) for quenching.

Procedure:

  • Under Nitrogen/Argon, suspend 15 mmol LiAlH₄ in 50 mL dry THF at 0°C.

  • Add 10 mmol of 2-(4-Benzylmorpholin-3-yl)acetonitrile (dissolved in THF) dropwise.

  • Allow to warm to RT and stir for 12 hours.

  • Quench: Carefully add Glauber’s salt or use the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O).

  • Filter off aluminum salts and concentrate the filtrate.

  • Validation: Verify primary amine formation via Ninhydrin stain (positive purple) and LC-MS (Target Mass: M+1 ≈ 221.16).

Solid-Phase Synthesis Protocols

Protocol 1: Loading the Acid Scaffold onto Wang Resin

Use this route if you intend to build a peptide or molecule extending from the morpholine's acetic acid tail.

Materials:

  • Resin: Wang Resin (Loading: 0.6–1.0 mmol/g).

  • Building Block: 2-(4-Benzylmorpholin-3-yl)acetic acid (from Protocol A).

  • Activators: DIC (Diisopropylcarbodiimide), DMAP (4-Dimethylaminopyridine).

  • Solvent: DMF (anhydrous).

Step-by-Step:

  • Swelling: Place 1.0 g of Wang resin in a reactor vessel. Swell in DCM for 20 min, then wash with DMF (3x).

  • Activation Cocktail: In a vial, dissolve:

    • 3.0 equivalents (eq) of the Morpholine Acid.

    • 3.0 eq of DIC.

    • Dissolve in minimal DMF. Stir for 2 minutes.

  • Coupling: Add the solution to the resin. Immediately add 0.1 eq of DMAP (catalyst for esterification).

  • Incubation: Shake at room temperature for 12–16 hours (overnight).

  • Washing: Drain and wash with DMF (3x), DCM (3x), and MeOH (2x).

  • Capping: Treat resin with Acetic Anhydride/Pyridine/DMF (1:1:8) for 30 mins to cap unreacted hydroxyl groups.

  • QC (Loading Test): Weigh a dried resin sample. Cleave a small aliquot (95% TFA) and measure UV absorbance or weight recovery to determine loading efficiency.

Protocol 2: Loading the Amine Scaffold onto 2-CTC Resin

Use this route to create a secondary amine linkage, allowing for the synthesis of ureas, amides, or sulfonamides.

Materials:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: ~1.2 mmol/g).

  • Building Block: 2-(4-Benzylmorpholin-3-yl)ethanamine (from Protocol B).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DCM (anhydrous).

Step-by-Step:

  • Swelling: Swell 1.0 g of 2-CTC resin in dry DCM for 20 min.

  • Coupling Solution: Dissolve 1.5 eq of the Morpholine Amine and 4.0 eq of DIPEA in dry DCM.

    • Note: 2-CTC is very sensitive to moisture; ensure all solvents are dry.

  • Loading: Add solution to the resin. Shake for 2 hours at RT.

  • Quenching (Critical): Add MeOH (1 mL per gram of resin) to the reaction mixture and shake for 15 mins. This caps the remaining active chloride sites.

  • Washing: Wash with DCM (3x), DMF (3x), DCM (3x).

  • Validation: Perform a Chloranil test (for secondary amines) or Ninhydrin test (if the primary amine was loaded). Note: Since the loaded amine is secondary (attached to trityl), Ninhydrin may be faint; Chloranil is preferred.

Experimental Data & Optimization

Reagent Equivalents Table
ComponentWang Loading (Ester)2-CTC Loading (Amine)
Scaffold 3.0 eq1.2 – 1.5 eq
Coupling Agent DIC (3.0 eq)None (Nucleophilic sub.)
Catalyst/Base DMAP (0.1 eq)DIPEA (4.0 eq)
Solvent DMFDCM
Time 16 Hours2 Hours
Temp 25°C25°C
Troubleshooting Guide
  • Low Loading on Wang Resin:

    • Cause: Steric hindrance of the morpholine ring or insufficient activation.

    • Solution: Increase DMAP to 0.5 eq (risk of racemization is low for this structure, but proceed with caution). Switch to symmetric anhydride activation (Acid + DIC, pre-mix 10 min, then add to resin).

  • N-Benzyl Removal:

    • Issue: The N-Benzyl group is stable to TFA. It will remain on the molecule after cleavage.

    • Strategy: If the free morpholine nitrogen is required, perform hydrogenolysis (H2, Pd/C) on the cleaved final product in solution. Hydrogenolysis on solid phase is notoriously inefficient due to catalyst aggregation.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[3] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Beshore, D. C., & Dinsmore, C. J. (2002).[4] Preparation of Substituted Piperazinones via Tandem Reductive Amination-Cyclization.[4] Organic Letters, 4(7), 1201–1204. (Relevant for morpholine/piperazine scaffold synthesis). Link

  • Tzara, A., et al. (2020).[1] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Link

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Benzyl group stability/removal).

Sources

Application Note: 2-(4-Benzylmorpholin-3-yl)acetonitrile as a High-Value 3D Scaffold in FBDD

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 2-(4-Benzylmorpholin-3-yl)acetonitrile in Fragment-Based Drug Discovery Content Type: Detailed Application Note & Protocols Audience: Senior Medicinal Chemists, FBDD Practitioners, and Library Synthesis Specialists.

Abstract

In the contemporary landscape of Fragment-Based Drug Discovery (FBDD), the "Escape from Flatland" initiative has prioritized the use of sp³-rich, three-dimensional scaffolds over traditional planar aromatics. 2-(4-Benzylmorpholin-3-yl)acetonitrile represents a premier "chiral vector" building block. This application note details its utility as a divergent intermediate, allowing researchers to exploit the morpholine 3-position—a privileged vector for solubility and metabolic stability. We provide validated protocols for orthogonal expansion at both the nitrile "warhead" and the morpholine nitrogen, facilitating the rapid generation of lead-like libraries.

Introduction: The Strategic Value of the Scaffold

The morpholine ring is a ubiquitous pharmacophore in FDA-approved drugs (e.g., Gefitinib, Linezolid), valued for its ability to modulate lipophilicity (LogD) and improve metabolic stability. However, most medicinal chemistry campaigns utilize the morpholine nitrogen (N4) as the primary attachment point, leaving the carbon skeleton unsubstituted.

2-(4-Benzylmorpholin-3-yl)acetonitrile breaks this paradigm by offering a functional handle at the C3 position . This introduces a chiral center, creating a defined vector that projects substituents out of the scaffold plane. In FBDD, this molecule serves two critical roles:

  • Solubility Enhancer: The morpholine ether oxygen acts as a hydrogen bond acceptor, improving the aqueous solubility of hydrophobic fragments.

  • Bifunctional Core: The molecule possesses two orthogonal growth vectors:

    • Vector A (Nitrile): A masked primary amine or carboxylic acid for "growing" the fragment.

    • Vector B (Benzyl-Protected Nitrogen): A latent handle for "linking" or scaffold hopping via N-arylation/alkylation after deprotection.

Physicochemical Profile & Rule of 3 Compliance

This scaffold is an ideal FBDD starting point, adhering strictly to the "Rule of 3" (Ro3) criteria for fragments.

PropertyValue (Calc.)FBDD "Rule of 3" LimitStatus
Molecular Weight 216.28 Da< 300 DaPass
cLogP ~1.8< 3.0Pass
H-Bond Donors 0< 3Pass
H-Bond Acceptors 3< 3Borderline/Pass
Rotatable Bonds 3< 3Pass
TPSA ~32 Ų< 60 ŲPass

Application I: The "Grow" Strategy (Nitrile Transformation)

The acetonitrile moiety is a versatile precursor. In fragment elaboration, the most common transformation is the reduction to a primary ethylamine, creating a flexible linker for amide coupling.

Protocol A: Catalytic Hydrogenation of Nitrile to Primary Amine

Rationale: While Lithium Aluminum Hydride (LAH) is a standard reducing agent, it is often too harsh for library synthesis involving sensitive functional groups. This protocol uses Raney Nickel, which is robust and scalable for converting nitriles to amines without side reactions.

Reagents:

  • Substrate: 2-(4-Benzylmorpholin-3-yl)acetonitrile

  • Catalyst: Raney Nickel (active slurry in water)

  • Solvent: Methanol (7N NH3 in MeOH is preferred to suppress secondary amine formation)

  • Hydrogen Source: H₂ gas (balloon or Parr shaker)

Step-by-Step Methodology:

  • Preparation: In a high-pressure reaction vessel, dissolve 1.0 eq (e.g., 500 mg) of the nitrile in 10 mL of 7N NH3 in Methanol .

    • Critical Note: The presence of ammonia is essential. Without it, the primary amine product can react with the intermediate imine, leading to dimer formation (secondary amines).

  • Catalyst Addition: Carefully add Raney Nickel (~50 wt% of substrate).

    • Safety: Raney Nickel is pyrophoric when dry. Keep wet and under inert gas (Argon/Nitrogen) at all times.

  • Hydrogenation: Purge the vessel with N₂ three times, then with H₂ three times. Pressurize to 50 psi (3.4 bar) H₂.

  • Reaction: Stir vigorously at room temperature for 4–12 hours. Monitor by LC-MS for the disappearance of the nitrile peak (M+H 217) and appearance of the amine (M+H 221).

  • Workup: Filter the mixture through a Celite pad (keep wet to prevent fire hazard). Rinse with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The resulting primary amine is typically pure enough for the next coupling step.

Application II: The "Link" Strategy (Scaffold Decoration)

Once the C3-arm has been elaborated (or if the N-benzyl group is no longer required), the nitrogen must be deprotected to allow for "Scaffold Decoration." This is crucial for optimizing potency by targeting adjacent hydrophobic pockets via N-arylation (Buchwald-Hartwig) or N-alkylation.

Protocol B: Chemoselective N-Debenzylation

Rationale: The benzyl group is robust but can be removed using palladium-catalyzed hydrogenolysis. If the molecule contains other reducible groups (e.g., olefins), 1-Chloroethyl chloroformate (ACE-Cl) is a selective alternative. Below is the standard Pd/C method.

Reagents:

  • Substrate: 2-(4-Benzylmorpholin-3-yl)acetonitrile (or derivative)

  • Catalyst: 10% Pd/C (wet type)

  • Solvent: Ethanol or Methanol/Acetic Acid (10:1)

  • Hydrogen Source: H₂ gas (1 atm)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in Ethanol. If the amine is basic, adding 1.0 eq of Acetic Acid or HCl facilitates protonation, which accelerates debenzylation.

  • Catalyst Addition: Add 10% Pd/C (10 wt% of substrate) under an Argon blanket.

  • Hydrogenation: Replace atmosphere with H₂ (balloon pressure is sufficient). Stir at 40°C–60°C.

    • Note: Benzyl amines on morpholines can be stubborn. Mild heating is often required compared to standard benzyl ethers.

  • Monitoring: Monitor via TLC or LC-MS. The product will be a secondary amine.

  • Workup: Filter through Celite. Neutralize if acid was used.

  • Next Step: The resulting free morpholine is now a nucleophile ready for S_NAr reactions with heteroaryl halides (e.g., chloropyrimidines) to build kinase inhibitor cores.

Visualizing the Workflow

Diagram 1: Divergent Synthesis from the Core Scaffold

This diagram illustrates how a single building block expands into a diverse chemical space.

ChemicalSpace Core 2-(4-Benzylmorpholin-3-yl) acetonitrile (The Scaffold) Amine Primary Amine (Linker for Amides) Core->Amine Reduction (H2/Ra-Ni) Acid Carboxylic Acid (Reverse Amide Coupling) Core->Acid Hydrolysis (HCl/H2O) Tetrazole Tetrazole (Bioisostere) Core->Tetrazole Click Chem (NaN3) Debenz Free Morpholine (Sec. Amine) Core->Debenz Pd/C, H2 N_Aryl N-Aryl Derivative (Kinase Core) Debenz->N_Aryl SnAr or Buchwald

Caption: Divergent synthesis pathways transforming the nitrile and benzyl vectors into functional drug leads.

Diagram 2: FBDD Campaign Workflow

A logical flow of how this specific molecule fits into a broader screening campaign.

FBDD_Workflow Screen Step 1: Fragment Screening (NMR/SPR/X-ray) Hit Hit Identification: Weak affinity to Target X Screen->Hit Design Step 2: Design Strategy (Grow vs. Link) Hit->Design Scaffold Select Scaffold: 2-(4-Benzylmorpholin-3-yl)acetonitrile Design->Scaffold Need 3D Vector Synth Step 3: Library Synthesis (Parallel Chemistry) Scaffold->Synth VectorA Vector A: Nitrile Reduction -> Amide Library Synth->VectorA VectorB Vector B: Debenzylation -> N-Capping Library Synth->VectorB Lead Lead Optimization (Sub-micromolar Potency) VectorA->Lead VectorB->Lead

Caption: Integration of the morpholine scaffold into a standard Fragment-Based Drug Discovery pipeline.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Haddenham, D., et al. (2009).[1] Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane.[1] The Journal of Organic Chemistry. [Link]

  • Sartori, G., & Maggi, R. (2012). Advances in Friedel-Crafts Acylation Reactions. CRC Press.
  • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[2] Journal of Medicinal Chemistry. [Link]

Sources

High-throughput screening assays involving benzylmorpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Benzylmorpholine Derivatives for Sigma-1 Receptor Modulation

Executive Summary & Scientific Rationale

Benzylmorpholine derivatives represent a privileged scaffold in medicinal chemistry, historically recognized for anorectic activity (e.g., phenmetrazine analogs) and monoamine transporter modulation. However, recent campaigns have repositioned this structural class as high-affinity ligands for the Sigma-1 Receptor (S1R) , a chaperone protein implicated in neuroprotection, nociception, and neurodegenerative diseases.

The Challenge: Benzylmorpholines are often Cationic Amphiphilic Drugs (CADs) . At physiological pH, the morpholine nitrogen is protonated, making these compounds lipophilic cations. This physicochemical profile presents two specific hurdles in High-Throughput Screening (HTS):

  • Non-Specific Binding (NSB): High affinity for plastic surfaces (tips, plates).

  • Lysosomotropism: False positives in cell-based assays due to pH-driven sequestration in lysosomes rather than specific target engagement.

The Solution: This guide details a robust HTS workflow designed specifically for benzylmorpholine libraries. We utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competitive binding assay as the primary screen to bypass wash steps, followed by a Lysosomal Trapping Counter-Screen to validate true pharmacological activity.

Library Management & Acoustic Dispensing

Critical Causality: Traditional tip-based liquid handlers often result in compound loss for lipophilic amines due to adsorption to the pipette tips. To maintain potency accuracy, we utilize Acoustic Liquid Handling (e.g., Labcyte Echo) .

Protocol: Compound Reformating

  • Source Plate: 384-well Low Dead Volume (LDV) source plate (Cyclic Olefin Copolymer - COC). Note: Avoid polystyrene for storage.

  • Solvent: Dissolve benzylmorpholine derivatives in 100% DMSO to a stock concentration of 10 mM.

  • Transfer: Use acoustic energy to eject 2.5 nL to 50 nL droplets directly from the source to the destination assay plate.

    • Advantage:[1][2][3] "Touchless" transfer eliminates tip adhesion losses.

Primary Assay: TR-FRET Competitive Binding

Objective: Identify compounds that displace a known fluorescent tracer from the S1R ligand-binding domain. Methodology: Homogeneous TR-FRET (e.g., HTRF® or LanthaScreen™). Mechanism: A Terbium (Tb)-labeled S1R (Donor) transfers energy to a fluorescently labeled tracer (Acceptor). Binding of a "hit" molecule displaces the tracer, disrupting FRET and decreasing the emission ratio.

Materials
  • Target: GST-tagged human Sigma-1 Receptor (S1R).

  • Donor: Anti-GST-Terbium Cryptate antibody.

  • Tracer (Acceptor): Red-fluorescent S1R ligand (e.g., derived from (+)-Pentazocine or PRE-084).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA (stabilizer), 1% DMSO (final).

Step-by-Step Protocol
  • Plate Preparation: Dispense 100 nL of library compounds (benzylmorpholines) into 384-well low-volume white plates using acoustic transfer.

    • Controls: Include High Control (DMSO only, 0% inhibition) and Low Control (10 µM Haloperidol, 100% inhibition).

  • Protein Addition: Add 5 µL of S1R-GST / Anti-GST-Tb pre-mix.

    • Incubation: 15 minutes at Room Temperature (RT) to allow antibody-tag equilibrium.

  • Tracer Addition: Add 5 µL of Fluorescent Tracer (at

    
     concentration, typically 2-5 nM).
    
  • Equilibrium Binding: Incubate for 60 minutes at RT in the dark.

  • Detection: Read on a multi-mode plate reader (e.g., PHERAstar, EnVision).

    • Excitation: 337 nm (Laser/Flash lamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Calculation:

    
    
    

Secondary Assay: Lysosomal Trapping Counter-Screen

Expert Insight: Many benzylmorpholines appear active in cell-based functional assays simply because they accumulate in lysosomes, disrupting cellular homeostasis. This counter-screen is mandatory to filter out "pseudo-active" CADs.

Methodology: High-Content Imaging with LysoTracker™ Red.

Step-by-Step Protocol
  • Cell Seeding: Seed U2OS or HeLa cells (2,000 cells/well) in 384-well clear-bottom black plates. Incubate 24h.

  • Compound Treatment: Treat cells with "Hit" compounds from the primary screen (10 µM) for 4 hours.

  • Staining: Add LysoTracker™ Red DND-99 (50 nM final) and Hoechst 33342 (Nuclear stain). Incubate 30 mins.

  • Imaging: Image on a High-Content Analysis system (e.g., Opera Phenix).

  • Analysis: Quantify "Spot Intensity" and "Spot Area" per cell.

    • Hit Criteria: Compounds showing >50% increase in lysosomal intensity vs. DMSO are flagged as Lysosomotropic (potential false positives or toxicity risks).

Data Presentation & Visualization

Table 1: Assay Validation Parameters
ParameterAcceptance CriteriaRationale
Z-Factor (Z') > 0.5Indicates separation between signal and background is sufficient for HTS.[4]
S/B Ratio > 3.0Signal-to-Background ratio ensures dynamic range.
CV (%) < 5.0%Coefficient of Variation across replicates measures pipetting precision.
DMSO Tolerance Up to 2%Benzylmorpholines require DMSO; assay must remain stable.
Workflow Visualization

HTS_Workflow Lib Benzylmorpholine Library (10mM) Echo Acoustic Transfer (Non-Contact) Lib->Echo Source Primary Primary Screen: TR-FRET Binding (Sigma-1 Receptor) Echo->Primary 50 nL HitSelect Hit Selection (>50% Displacement) Primary->HitSelect Data Analysis HitSelect->Lib SAR Iteration Counter Counter Screen: LysoTracker Assay (Exclude CADs) HitSelect->Counter Hits Lead Validated Lead Candidates Counter->Lead Non-Lysosomotropic

Figure 1: HTS Workflow for Benzylmorpholine Derivatives. Note the specific counter-screen step to eliminate false-positive lysosomotropic agents.

TR-FRET Mechanistic Diagram

TR_FRET_Mechanism cluster_0 High FRET (No Inhibitor) cluster_1 Low FRET (Hit Compound) S1R_A S1R-GST Ab_A Anti-GST-Tb (Donor) S1R_A->Ab_A Tracer_A Fluorescent Tracer (Acceptor) S1R_A->Tracer_A Bound Ab_A->Tracer_A Energy Transfer (FRET Signal) S1R_B S1R-GST Ab_B Anti-GST-Tb (Donor) S1R_B->Ab_B Hit_B Benzylmorpholine (Inhibitor) S1R_B->Hit_B Competes Tracer_B Fluorescent Tracer (Displaced) Ab_B->Tracer_B No FRET Hit_B->Tracer_B Displacement

Figure 2: Competitive TR-FRET Mechanism. Benzylmorpholine binding displaces the tracer, reducing the FRET signal.

Troubleshooting Guide

  • High Background in Primary Screen:

    • Cause: Tracer aggregation or sticking to plates.

    • Fix: Add 0.01% Tween-20 to the assay buffer. Ensure plates are "Non-Binding Surface" (NBS) treated.

  • "Sticky" Compounds (Steep Hill Slopes):

    • Cause: Benzylmorpholine aggregation (micelle formation).

    • Fix: Add 0.01% Triton X-100. If Hill slope > 2.0, flag as potential aggregator.

  • Low Z-Factor (<0.5):

    • Cause: Low tracer affinity or unstable protein.

    • Fix: Re-determine

      
       of the tracer. Ensure S1R-GST is fresh; freeze-thaw cycles degrade activity rapidly.
      

References

  • Sigma-1 Receptor Pharmacology

    • Su, T.P., et al. (2016). "Sigma-1 receptors and neuroprotection." Current Pharmaceutical Design.
  • HTS Assay Guidance

    • National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Receptor Binding Assays for HTS."
  • Handling Lipophilic Amines

    • Duvvuri, M., et al. (2004).[5] "Characterization of acidotropic drug uptake in vitro using a novel fluorescence assay." Journal of Biomolecular Screening.

  • TR-FRET Technology

    • Degorce, F., et al. (2009). "HTRF: A technology tailored for drug discovery."[1][6] Current Chemical Genomics.

Sources

Application Notes and Protocols: 2-(4-Benzylmorpholin-3-yl)acetonitrile as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the morpholine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1] Its inherent conformational flexibility, favorable physicochemical properties, and ability to engage in crucial hydrogen bonding interactions contribute to improved pharmacokinetic profiles, including enhanced aqueous solubility and blood-brain barrier permeability.[2] When functionalized with a reactive nitrile group, as in the case of 2-(4-Benzylmorpholin-3-yl)acetonitrile , the synthetic utility of this scaffold is significantly amplified.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(4-Benzylmorpholin-3-yl)acetonitrile as a strategic building block for the synthesis of novel and diverse heterocyclic systems. We will explore a plausible synthetic pathway to this key intermediate and provide detailed, field-proven protocols for its utilization in the construction of valuable heterocyclic cores, including thiophenes, tetrazoles, imidazoles, and quinoxalines. The methodologies presented herein are designed to be robust and adaptable, providing a solid foundation for further exploration and library generation.

I. Synthesis of the Building Block: 2-(4-Benzylmorpholin-3-yl)acetonitrile

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Introduction of Acetonitrile and Reduction 2-aminoethanol 2-Aminoethanol reductive_amination Reductive Amination 2-aminoethanol->reductive_amination benzaldehyde Benzaldehyde benzaldehyde->reductive_amination N_benzyl_ethanolamine N-Benzylethanolamine reductive_amination->N_benzyl_ethanolamine cyclization Cyclization N_benzyl_ethanolamine->cyclization chloroacetonitrile Chloroacetonitrile chloroacetonitrile->cyclization intermediate_morpholinone 4-Benzylmorpholin-3-one cyclization->intermediate_morpholinone reduction Reduction intermediate_morpholinone->reduction 1. TosMIC, NaH 2. NaBH4 tosmic TosMIC target_compound 2-(4-Benzylmorpholin-3-yl)acetonitrile reduction->target_compound

Figure 1: Proposed synthetic pathway for 2-(4-Benzylmorpholin-3-yl)acetonitrile.

Protocol 1: Synthesis of N-Benzylethanolamine

This initial step involves the formation of the secondary amine precursor via reductive amination.[3][4]

Materials:

Reagent/SolventM.W.QuantityMoles
2-Aminoethanol61.086.11 g0.1
Benzaldehyde106.1210.61 g0.1
Sodium triacetoxyborohydride211.9425.4 g0.12
Dichloromethane (DCM)-200 mL-
Saturated aq. NaHCO₃-100 mL-
Anhydrous MgSO₄---

Procedure:

  • To a 500 mL round-bottom flask, add 2-aminoethanol (6.11 g, 0.1 mol) and dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzaldehyde (10.61 g, 0.1 mol) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then add sodium triacetoxyborohydride (25.4 g, 0.12 mol) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-benzylethanolamine as a colorless to pale yellow oil. The product is often of sufficient purity for the next step.

Protocol 2: Synthesis of 4-Benzylmorpholin-3-one

This step involves the cyclization of N-benzylethanolamine with chloroacetonitrile to form the morpholinone intermediate.

Materials:

Reagent/SolventM.W.QuantityMoles
N-Benzylethanolamine151.2115.12 g0.1
Chloroacetonitrile75.508.30 g0.11
Sodium hydride (60% in oil)40.004.4 g0.11
Anhydrous Tetrahydrofuran (THF)-250 mL-
Saturated aq. NH₄Cl-100 mL-
Ethyl acetate---
Anhydrous MgSO₄---

Procedure:

  • To a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, add N-benzylethanolamine (15.12 g, 0.1 mol) and anhydrous THF (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (4.4 g of a 60% dispersion in mineral oil, 0.11 mol) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Re-cool the mixture to 0 °C and add a solution of chloroacetonitrile (8.30 g, 0.11 mol) in anhydrous THF (100 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-benzylmorpholin-3-one.

Protocol 3: Synthesis of 2-(4-Benzylmorpholin-3-yl)acetonitrile

The final step involves the introduction of the cyanomethyl group at the 2-position of the morpholinone, followed by reduction of the lactam.

Materials:

Reagent/SolventM.W.QuantityMoles
4-Benzylmorpholin-3-one191.2319.12 g0.1
Tosylmethyl isocyanide (TosMIC)195.2421.5 g0.11
Sodium hydride (60% in oil)40.004.8 g0.12
Anhydrous THF-300 mL-
Sodium borohydride (NaBH₄)37.837.57 g0.2
Methanol-150 mL-
Diethyl ether---
Saturated aq. NH₄Cl---
Anhydrous MgSO₄---

Procedure:

  • To a flame-dried 1 L three-necked flask under a nitrogen atmosphere, add sodium hydride (4.8 g of a 60% dispersion, 0.12 mol) and anhydrous THF (150 mL).

  • Cool the suspension to 0 °C and add a solution of 4-benzylmorpholin-3-one (19.12 g, 0.1 mol) and TosMIC (21.5 g, 0.11 mol) in anhydrous THF (150 mL) dropwise over 1 hour.

  • Stir the reaction mixture at 0 °C for 2 hours, then at room temperature for 4 hours.

  • Cool the reaction to 0 °C and carefully add methanol (150 mL) dropwise.

  • Add sodium borohydride (7.57 g, 0.2 mol) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 2-(4-Benzylmorpholin-3-yl)acetonitrile.

II. Application in Heterocyclic Synthesis

The strategic placement of the nitrile and the adjacent activated methylene group in 2-(4-Benzylmorpholin-3-yl)acetonitrile opens a gateway to a variety of cyclization strategies.

A. Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[5][6][7][8] The active methylene group of our building block can readily participate in this transformation.

Reaction Scheme:

Gewald_Reaction building_block 2-(4-Benzylmorpholin-3-yl)acetonitrile gewald Gewald Reaction (Morpholine, Ethanol, Reflux) building_block->gewald ketone Cyclohexanone ketone->gewald sulfur Sulfur (S₈) sulfur->gewald thiophene 2-Amino-3-(4-benzylmorpholin-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile gewald->thiophene

Figure 2: Gewald reaction for the synthesis of a substituted 2-aminothiophene.

Protocol 4: Synthesis of a 2-Aminothiophene Derivative

Materials:

Reagent/SolventM.W.QuantityMoles
2-(4-Benzylmorpholin-3-yl)acetonitrile216.282.16 g0.01
Cyclohexanone98.140.98 g0.01
Elemental Sulfur32.060.32 g0.01
Morpholine87.120.87 g0.01
Ethanol-30 mL-

Procedure:

  • In a 100 mL round-bottom flask, combine 2-(4-Benzylmorpholin-3-yl)acetonitrile (2.16 g, 0.01 mol), cyclohexanone (0.98 g, 0.01 mol), elemental sulfur (0.32 g, 0.01 mol), and ethanol (30 mL).

  • Add morpholine (0.87 g, 0.01 mol) as a catalyst.

  • Heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel.

B. Synthesis of 5-Substituted Tetrazoles

The [3+2] cycloaddition of an azide source with the nitrile functionality provides a direct and efficient route to 5-substituted tetrazoles, which are recognized as bioisosteres of carboxylic acids.[9][10][11][12][13]

Reaction Scheme:

Tetrazole_Synthesis building_block 2-(4-Benzylmorpholin-3-yl)acetonitrile cycloaddition [3+2] Cycloaddition (Water, Reflux) building_block->cycloaddition azide Sodium Azide (NaN₃) azide->cycloaddition catalyst ZnCl₂ catalyst->cycloaddition tetrazole 5-((4-Benzylmorpholin-3-yl)methyl)-1H-tetrazole cycloaddition->tetrazole

Figure 3: Synthesis of a 5-substituted tetrazole via [3+2] cycloaddition.

Protocol 5: Synthesis of a Tetrazole Derivative

Materials:

Reagent/SolventM.W.QuantityMoles
2-(4-Benzylmorpholin-3-yl)acetonitrile216.282.16 g0.01
Sodium Azide65.010.78 g0.012
Zinc Chloride136.300.27 g0.002
Water-20 mL-
Ethyl acetate---
2M HCl---

Procedure:

  • To a 50 mL round-bottom flask, add 2-(4-Benzylmorpholin-3-yl)acetonitrile (2.16 g, 0.01 mol), sodium azide (0.78 g, 0.012 mol), zinc chloride (0.27 g, 0.002 mol), and water (20 mL).

  • Heat the mixture to reflux with vigorous stirring for 24-36 hours.

  • Monitor the reaction by TLC (a more polar product should be observed).

  • Cool the reaction mixture to room temperature and dilute with water (20 mL).

  • Acidify the mixture to pH 2-3 with 2M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

C. Synthesis of Substituted Imidazoles

The α-amino nitrile moiety can be utilized in multicomponent reactions to construct highly substituted imidazoles.[14][15][16][17]

Reaction Scheme:

Imidazole_Synthesis building_block 2-(4-Benzylmorpholin-3-yl)acetonitrile condensation Condensation (Acetic Acid, Reflux) building_block->condensation benzil Benzil benzil->condensation ammonium_acetate Ammonium Acetate ammonium_acetate->condensation imidazole 4,5-Diphenyl-2-((4-benzylmorpholin-3-yl)methyl)-1H-imidazole condensation->imidazole

Figure 4: Multicomponent synthesis of a substituted imidazole.

Protocol 6: Synthesis of a Trisubstituted Imidazole

Materials:

Reagent/SolventM.W.QuantityMoles
2-(4-Benzylmorpholin-3-yl)acetonitrile216.282.16 g0.01
Benzil210.232.10 g0.01
Ammonium Acetate77.087.71 g0.1
Glacial Acetic Acid-25 mL-

Procedure:

  • In a 100 mL round-bottom flask, suspend 2-(4-Benzylmorpholin-3-yl)acetonitrile (2.16 g, 0.01 mol), benzil (2.10 g, 0.01 mol), and ammonium acetate (7.71 g, 0.1 mol) in glacial acetic acid (25 mL).

  • Heat the mixture to reflux with stirring for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure imidazole derivative.

D. Synthesis of Quinoxaline Derivatives

The reaction of α-amino nitriles with o-phenylenediamines provides a straightforward route to quinoxaline derivatives.[18][19][20][21]

Reaction Scheme:

Quinoxaline_Synthesis building_block 2-(4-Benzylmorpholin-3-yl)acetonitrile condensation Condensation (Ethanol, Reflux) building_block->condensation diamine o-Phenylenediamine diamine->condensation quinoxaline 2-((4-Benzylmorpholin-3-yl)methyl)quinoxaline condensation->quinoxaline

Figure 5: Synthesis of a quinoxaline derivative.

Protocol 7: Synthesis of a Quinoxaline Derivative

Materials:

Reagent/SolventM.W.QuantityMoles
2-(4-Benzylmorpholin-3-yl)acetonitrile216.282.16 g0.01
o-Phenylenediamine108.141.08 g0.01
Ethanol-40 mL-

Procedure:

  • To a 100 mL round-bottom flask, add 2-(4-Benzylmorpholin-3-yl)acetonitrile (2.16 g, 0.01 mol) and o-phenylenediamine (1.08 g, 0.01 mol) in ethanol (40 mL).

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoxaline derivative.

III. Conclusion and Future Outlook

2-(4-Benzylmorpholin-3-yl)acetonitrile emerges as a highly promising and versatile building block for the construction of a diverse array of heterocyclic compounds. The protocols detailed in this guide provide a solid framework for the synthesis of this key intermediate and its subsequent application in established and robust cyclization reactions. The inherent features of the morpholine scaffold, combined with the reactivity of the α-amino nitrile moiety, offer a powerful platform for the generation of novel chemical entities with significant potential in drug discovery and materials science. Further exploration of multicomponent reactions and the development of stereoselective transformations will undoubtedly continue to expand the synthetic utility of this valuable building block.

IV. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, The Scripps Research Institute.

  • Das, B., Reddy, C. R., Kumar, D. N., Krishnaiah, M., & Narender, R. (2010). An efficient and advantageous synthesis of 5-substituted 1H-tetrazoles using iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. Synlett, 2010(03), 391-394.

  • Dörwald, F. Z. (2005). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley-VCH.

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). A Simple and Efficient Protocol for the Reductive Amination of Aldehydes and Hemiacetals. The Journal of Organic Chemistry, 75(16), 5470–5477.

  • Gao, Y., et al. (2020). A method for synthesizing nitroquinoxaline or derivatives thereof and aminoquinoxaline or derivatives thereof. CN110627732A.

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.

  • Giordano, F., Del Bello, F., & Giannella, M. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 10(1), 18-31.

  • Ishihara, M., & Togo, H. (2006). Facile Preparation of 2-Imidazolines and Imidazoles from Aldehydes with Iodine and (Diacetoxyiodo)benzene. Synlett, 2006(02), 227-230.

  • Nageswar, Y. V. D., et al. (2012). Quinoxaline Synthesis via o-Phenylenediamine. Scribd.

  • Sharpless, K. B., & Demko, Z. P. (2001). A Click Chemistry Approach to Tetrazoles by Cycloaddition of Azides with Nitriles. The Journal of Organic Chemistry, 66(24), 7945-7950.

  • Sabnis, R. W. (2008). The Gewald reaction. A review. Journal of Heterocyclic Chemistry, 45(6), 1545-1564.

  • Wan, J.-P., & Wei, L. (2013). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 10(1), 98-118.

  • Zografos, A. (n.d.). Synthesis of Imidazoles. The Baran Laboratory, The Scripps Research Institute.

  • Palchykov, V. A., & Chebanov, V. A. (2019). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemistry of Heterocyclic Compounds, 55(5), 324-332.

  • Ostrovskii, V. A., & Koldobskii, G. I. (1997). Tetrazoles. Russian Chemical Reviews, 66(9), 733-764.

  • Organic Syntheses Procedure. (n.d.). α-PHENYLACETOACETONITRILE. Organic Syntheses.

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859.

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.

  • Seitz, L. E., & Sullins, D. W. (1997). A mild, one-pot synthesis of quinoxalines. Tetrahedron Letters, 38(4), 591-592.

  • Brown, D. J. (1994). The Quinoxalines. In The Chemistry of Heterocyclic Compounds (Vol. 59). John Wiley & Sons, Inc.

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

  • Albert, J. (n.d.). Cyclization Reactions of Enamines in Aqueous Solution. University of North Dakota.

  • Nguyen, T. B. (2020). Recent advances in the Gewald reaction. RSC Advances, 10(52), 31245-31265.

  • Butler, R. N. (1977). Recent advances in tetrazole chemistry. Advances in Heterocyclic Chemistry, 21, 323-435.

  • WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone. (2001). Google Patents.

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.

  • Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 127(1), 210-216.

  • Read de Alaniz, J., et al. (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Organic Syntheses, 95, 46-59.

  • Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). A green chemistry approach to gewald reaction. Der Pharma Chemica, 1(1), 1-5.

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Protocol for the N-Alkylation of 3-Morpholinylacetonitrile: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the N-alkylation of 3-morpholinylacetonitrile, a critical transformation in the synthesis of diverse molecular scaffolds for pharmaceutical and drug development applications. This guide is designed for researchers, scientists, and professionals in the field, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Introduction: The Significance of N-Alkylated Morpholine Scaffolds

Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds and approved drugs. The nitrogen atom of the morpholine ring serves as a crucial point for molecular diversification through N-alkylation. This modification allows for the introduction of various substituents, enabling the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. Furthermore, the strategic placement of an alkyl group on the morpholine nitrogen can profoundly influence the compound's interaction with biological targets, making N-alkylation a cornerstone of modern medicinal chemistry.

The substrate of interest, 3-morpholinylacetonitrile, presents a unique synthetic challenge and opportunity. The presence of the cyanomethyl group at the 3-position introduces an additional functional handle that can be further elaborated, while also potentially influencing the nucleophilicity of the morpholine nitrogen. This protocol outlines a robust and chemoselective method for the N-alkylation of this valuable building block.

Reaction Principle: Nucleophilic Substitution

The N-alkylation of 3-morpholinylacetonitrile proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the secondary amine nitrogen of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. A base is employed to neutralize the hydrohalic acid byproduct, driving the reaction to completion. The choice of base, solvent, and reaction temperature is critical to ensure efficient and selective N-alkylation without promoting side reactions, such as elimination or reaction at the nitrile group.

Reaction Workflow Diagram

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Characterization Reagents Combine 3-Morpholinylacetonitrile, Alkyl Halide, Base, and Solvent Stirring Stir at Defined Temperature Reagents->Stirring Heat/Cool as needed Filtration Filter to Remove Base Stirring->Filtration Reaction Completion Evaporation Solvent Evaporation Filtration->Evaporation Extraction Aqueous Work-up (if necessary) Evaporation->Extraction Purification Column Chromatography Extraction->Purification Analysis NMR, IR, MS Analysis Purification->Analysis Pure Product

Caption: General workflow for the N-alkylation of 3-morpholinylacetonitrile.

Experimental Protocol: N-Benzylation of 3-Morpholinylacetonitrile

This protocol details the N-benzylation of 3-morpholinylacetonitrile as a representative example. The principles and procedures can be adapted for other alkylating agents with appropriate modifications to the reaction conditions.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Morpholinylacetonitrile≥98%Commercially AvailableStore in a cool, dry place.
Benzyl Bromide≥98%Commercially AvailableLachrymator; handle in a fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedCommercially AvailableEnsure it is dry before use.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableUse a dry solvent for optimal results.
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl Solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or argon inlet

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 3-morpholinylacetonitrile (1.0 eq.).

    • Add anhydrous potassium carbonate (2.0 eq.). The use of an inorganic base like K₂CO₃ is preferable to organic amine bases to simplify purification.[1]

    • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2-0.5 M of the starting amine. DMF is a suitable polar aprotic solvent that facilitates SN2 reactions.[2]

    • Place the flask under an inert atmosphere (nitrogen or argon).

  • Addition of Alkylating Agent:

    • Slowly add benzyl bromide (1.1 eq.) to the stirred suspension at room temperature. The slight excess of the alkylating agent helps to ensure complete consumption of the starting amine.

  • Reaction:

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive alkyl halides, gentle heating (e.g., 50-70 °C) may be required.[2]

  • Work-up and Isolation:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the DMF.

    • To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

    • Separate the layers. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-3-morpholinylacetonitrile.

Data Presentation: Expected Characterization of N-Benzyl-3-morpholinylacetonitrile

Analytical Technique Expected Observations
¹H NMR - Signals corresponding to the benzylic protons (a singlet around 3.5-3.7 ppm). - A complex multiplet for the morpholine ring protons. - A singlet or AB quartet for the methylene protons of the cyanomethyl group. - Aromatic protons of the benzyl group in the range of 7.2-7.4 ppm.
¹³C NMR - A peak for the benzylic carbon around 60-65 ppm. - Peaks for the morpholine ring carbons. - A peak for the methylene carbon of the cyanomethyl group. - A peak for the nitrile carbon around 115-120 ppm. - Peaks for the aromatic carbons of the benzyl group.
IR Spectroscopy - A characteristic C≡N stretching vibration around 2240-2260 cm⁻¹. - C-H stretching vibrations for aliphatic and aromatic protons. - C-N stretching vibrations.
Mass Spectrometry (MS) - The molecular ion peak (M⁺) corresponding to the calculated molecular weight of N-benzyl-3-morpholinylacetonitrile (C₁₃H₁₆N₂O).

Mechanistic Insights and Rationale

The success of this N-alkylation hinges on the chemoselective reaction at the morpholine nitrogen. The nitrile group is generally less nucleophilic than the secondary amine and is stable under these reaction conditions. The use of a relatively mild inorganic base like potassium carbonate is crucial. Stronger bases, such as sodium hydride or organolithium reagents, could potentially deprotonate the α-carbon to the nitrile, leading to undesired side reactions.

Mechanism Diagram

SN2_Mechanism cluster_reactants Reactants cluster_products Products Morpholine 3-Morpholinylacetonitrile (Nucleophile) TransitionState [Transition State] Morpholine->TransitionState Nucleophilic Attack AlkylHalide Alkyl Halide (Electrophile) AlkylHalide->TransitionState Product N-Alkylated Product TransitionState->Product Bond Formation HalideIon Halide Ion TransitionState->HalideIon Bond Cleavage

Caption: SN2 mechanism for the N-alkylation of 3-morpholinylacetonitrile.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion- Inactive alkyl halide. - Insufficient reaction time or temperature. - Wet reagents or solvent.- Check the purity and age of the alkyl halide. - Increase reaction time and/or temperature. - Use anhydrous reagents and solvent.
Formation of multiple products- Over-alkylation (formation of quaternary ammonium salt). - Side reactions involving the nitrile group.- Use a controlled stoichiometry of the alkylating agent (1.0-1.1 eq.). - Avoid excessively harsh conditions (strong bases, high temperatures).
Difficulty in purification- Residual DMF. - Co-elution of starting material and product.- Ensure complete removal of DMF by co-evaporation with a high-boiling solvent like toluene. - Optimize the mobile phase for column chromatography.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the N-alkylation of 3-morpholinylacetonitrile. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can reliably synthesize a wide range of N-alkylated derivatives of this important heterocyclic building block, paving the way for the discovery of novel therapeutic agents.

References

  • SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. CyberLeninka. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at: [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health. Available at: [Link]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Royal Society of Chemistry. Available at: [Link]

  • Amine alkylation. Wikipedia. Available at: [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Available at: [Link]

  • N-Benzyl-3-nitroaniline. ResearchGate. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. Available at: [Link]

  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. SpringerLink. Available at: [Link]

  • Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. Google Patents.
  • N-alkylation and degradation of compound 23. (a) K2CO3, KI, DMF, rt, 4... ResearchGate. Available at: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]

  • Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)uronate. MDPI. Available at: [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]

  • Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. YouTube. Available at: [Link]

  • Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. ScienceDirect. Available at: [Link]

  • Heterogeneous kinetics of the dissolution of an inorganic salt, potassium carbonate, in an organic solvent, dimethylformamide. PubMed. Available at: [Link]

  • Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes. PubMed. Available at: [Link]

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Mastering Chirality: Advanced Asymmetric Synthesis of Substituted Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers in Medicinal Chemistry and Process Development

The morpholine scaffold is a cornerstone in modern drug discovery, recognized as a privileged structure due to its favorable physicochemical properties and its presence in numerous FDA-approved drugs.[1][2][3] The precise three-dimensional arrangement of substituents on the morpholine ring is often critical for biological activity, making the development of robust and efficient asymmetric synthesis methods a paramount objective for chemists in the pharmaceutical and agrochemical industries.

This comprehensive guide provides an in-depth exploration of key asymmetric strategies for synthesizing enantiomerically enriched substituted morpholines. Moving beyond a simple recitation of procedures, we delve into the mechanistic rationale behind these methods, offering field-tested insights to aid in reaction optimization and troubleshooting. This document is designed to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the confident application of these powerful synthetic tools.

Strategic Overview: Controlling Stereochemistry in Morpholine Synthesis

The asymmetric synthesis of substituted morpholines can be broadly categorized by the stage at which the key stereocenter is introduced. A logical framework for approaching this challenge involves three primary strategies: forming the stereocenter before, during, or after the crucial ring-closing cyclization step.[4]

Asymmetric_Strategy cluster_pre Pre-Cyclization cluster_during Peri-Cyclization (During) cluster_post Post-Cyclization node_pre Chiral Pool Starting Material (e.g., Amino Acids, Amino Alcohols) End Enantioenriched Substituted Morpholine node_pre->End Cyclize node_during Catalytic Asymmetric Cyclization (e.g., Intramolecular Michael Addition, Halocycloetherification) node_during->End node_post Asymmetric Transformation of Prochiral Morpholine (e.g., Asymmetric Hydrogenation) node_post->End Introduce Chirality Start Acyclic Precursor Start->node_pre Introduce Chirality Start->node_during Cyclize & Introduce Chirality Start->node_post Cyclize (Prochiral)

Caption: Core strategies for asymmetric morpholine synthesis.

This guide will focus on two highly effective and increasingly prevalent approaches that exemplify these strategies: catalytic asymmetric hydrogenation of a prochiral dehydromorpholine (a post-cyclization strategy) and a tandem catalytic hydroamination/asymmetric transfer hydrogenation (a peri-cyclization strategy). Additionally, we will touch upon the foundational use of chiral auxiliaries, a classic pre-cyclization approach.

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation for 2-Substituted Morpholines

The asymmetric hydrogenation of enamines, specifically cyclic enamines like dehydromorpholines, represents a highly atom-economical and powerful method for generating chiral centers.[5] This approach has been successfully applied to the synthesis of a variety of 2-substituted chiral morpholines with excellent enantioselectivities, often exceeding 99% ee.[6][7][8] The key to success lies in the selection of a suitable chiral phosphine ligand that can effectively create a chiral environment around the rhodium catalyst.

The causality for the high efficiency of this reaction stems from the ability of the N-acyl directing group on the dehydromorpholine substrate to coordinate to the metal center, facilitating the hydrogenation of an otherwise electron-rich and less reactive double bond.[7] The choice of a bisphosphine ligand with a large "bite angle" is often crucial for achieving high enantioselectivity.[6][8]

Detailed Step-by-Step Protocol

This protocol is adapted from methodologies developed for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[5]

Materials:

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • Chiral bisphosphine ligand (e.g., (R)-SKP, or other suitable ligand)

  • N-Acyl-2-substituted-3,4-dihydro-2H-1,4-oxazine (dehydromorpholine substrate)

  • Anhydrous, degassed Dichloromethane (DCM)

  • High-pressure autoclave equipped with a magnetic stir bar

  • Schlenk line and glovebox for handling air-sensitive reagents

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (In a Glovebox):

    • To a clean, dry Schlenk tube, add [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral bisphosphine ligand (1.1 mol%).

    • Add anhydrous, degassed DCM (approx. 0.1 M concentration relative to the substrate).

    • Stir the mixture at room temperature for 30 minutes. A homogenous catalyst solution should form. The color may vary depending on the ligand used.

  • Substrate Preparation:

    • In a separate vial, dissolve the N-acyl-2-substituted dehydromorpholine substrate (1.0 eq) in anhydrous, degassed DCM.

  • Reaction Assembly:

    • Transfer the substrate solution to the pre-formed catalyst solution via cannula.

    • Transfer the final reaction mixture into a stainless-steel autoclave.

  • Hydrogenation:

    • Seal the autoclave and remove it from the glovebox.

    • Connect the autoclave to a hydrogen line. Carefully purge the vessel with hydrogen gas 3-5 times to remove any residual air.

    • Pressurize the autoclave to the desired pressure (e.g., 50 atm) with hydrogen gas.

    • Stir the reaction vigorously at room temperature for 24 hours. Reaction progress can be monitored by TLC or LC-MS if a sampling port is available.

  • Work-up and Purification:

    • After 24 hours, carefully vent the autoclave to release the hydrogen pressure.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield the pure, enantioenriched 2-substituted morpholine.[5]

  • Validation:

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC analysis.

Data Presentation: Substrate Scope and Performance

The rhodium-catalyzed asymmetric hydrogenation method is effective for a range of substrates, as summarized below.

Substrate (N-Boc-2-R-dehydromorpholine)LigandYield (%)ee (%)Reference
R = Phenyl(R)-SKP>9999[6]
R = 4-MeO-Ph(R)-SKP>9999[6]
R = 4-F-Ph(R)-SKP>9999[6]
R = 2-Naphthyl(R)-SKP>9999[6]
R = 2-Thienyl(R)-SKP>9998[6]
R = Cyclohexyl(R)-SKP>9999[6]

Protocol 2: Tandem Ti/Ru Catalysis for 3-Substituted Morpholines

A highly innovative and efficient strategy for synthesizing 3-substituted morpholines involves a one-pot tandem reaction sequence.[9][10] This method combines a titanium-catalyzed intramolecular hydroamination to form a cyclic imine intermediate, which is then subjected to an in-situ ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) to afford the final chiral morpholine.[11]

This approach is powerful because it avoids the isolation of the often-unstable cyclic imine intermediate. The high enantioselectivity is achieved through the use of a well-defined Noyori-Ikariya catalyst, such as RuCl. Mechanistic studies suggest that hydrogen-bonding interactions between the ether oxygen of the substrate and the ligand of the ruthenium catalyst are crucial for achieving high levels of stereocontrol.[10]

Tandem_Reaction cluster_workflow One-Pot Tandem Workflow Start Aminoalkyne Substrate Step1 Step 1: Ti-Catalyzed Intramolecular Hydroamination Start->Step1 Intermediate Cyclic Imine (Not Isolated) Step1->Intermediate Step2 Step 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) Intermediate->Step2 End Enantioenriched 3-Substituted Morpholine Step2->End

Caption: Workflow for the tandem hydroamination/ATH synthesis.

Detailed Step-by-Step Protocol

This protocol is based on the work of Schafer and colleagues.[9][10]

Materials:

  • Aminoalkyne substrate

  • Bis(amidate)bis(amido)Ti catalyst

  • RuCl (Noyori-Ikariya catalyst)

  • Formic acid/triethylamine (HCOOH/NEt₃) azeotrope (5:2 molar ratio) as the hydrogen source

  • Anhydrous toluene

  • Schlenk flask and standard inert atmosphere techniques

Procedure:

  • Hydroamination (Step 1):

    • In a glovebox, charge a Schlenk flask with the aminoalkyne substrate (1.0 eq) and the titanium catalyst (5 mol%).

    • Add anhydrous toluene to achieve a suitable concentration (e.g., 0.2 M).

    • Seal the flask, remove it from the glovebox, and heat the reaction mixture at 110 °C.

    • Monitor the reaction by ¹H NMR or GC-MS for the complete consumption of the starting material and formation of the cyclic imine. This step typically takes several hours.

  • Asymmetric Transfer Hydrogenation (Step 2):

    • After the hydroamination is complete, cool the reaction mixture to room temperature.

    • In a separate vial under an inert atmosphere, dissolve the RuCl catalyst (1-2 mol%) in a small amount of anhydrous toluene.

    • Add the ruthenium catalyst solution to the reaction flask containing the crude cyclic imine.

    • Add the formic acid/triethylamine azeotrope (2.0-5.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched 3-substituted morpholine.

  • Validation:

    • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) by chiral HPLC or SFC.

Data Presentation: Substrate Scope and Performance

This tandem method tolerates a wide range of functional groups, delivering consistently high enantioselectivity.[9][10]

Substrate (R-group on alkyne)Yield (%)ee (%)Reference
Phenyl85>95[10]
4-MeO-Ph89>95[10]
4-Cl-Ph82>95[10]
2-Thienyl75>95[10]
Cyclohexyl78>95[10]
n-Butyl81>95[10]

Alternative Strategy: Chiral Auxiliary-Based Synthesis

A classic and reliable, albeit less atom-economical, approach involves the use of a chiral auxiliary. In this method, an achiral precursor is reacted with a stoichiometric amount of a chiral molecule (the auxiliary) to form a diastereomeric intermediate. A subsequent cyclization reaction is then directed by the stereocenter of the auxiliary, leading to the formation of the morpholine ring with a high degree of diastereoselectivity. Finally, the auxiliary is cleaved to reveal the enantioenriched morpholine product.

A notable example involves the use of pseudoephedrine as a chiral auxiliary, which can be reacted with arylglyoxals to form morpholinone products with high selectivity.[12][13] These intermediates can then be converted into the corresponding chiral 1,2-amino alcohols or reduced to the chiral morpholines. While effective, this method requires additional steps for the attachment and removal of the auxiliary.

Conclusion and Future Outlook

The asymmetric synthesis of substituted morpholines is a dynamic and evolving field. The catalytic methods detailed in this guide, particularly asymmetric hydrogenation and tandem catalysis, offer powerful, efficient, and highly selective routes to these crucial pharmaceutical building blocks. They represent a significant advance over traditional stoichiometric methods, aligning with the principles of green and sustainable chemistry.[1][14]

As the demand for structurally complex and stereochemically pure drug candidates continues to grow, further innovation is expected. Future research will likely focus on the development of novel catalysts with even broader substrate scopes, improved turnover numbers, and the ability to control multiple stereocenters in a single operation. The protocols and insights provided herein offer a solid foundation for researchers to not only apply the current state-of-the-art but also to contribute to the next generation of asymmetric morpholine syntheses.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link][9][10]

  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Retrieved February 7, 2026, from [Link][9][10]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved February 7, 2026, from [Link][11]

  • ResearchGate. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved February 7, 2026, from [Link][1]

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(23), 7419–7423. [Link][15]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link][12][13]

  • ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. Retrieved February 7, 2026, from [Link][4]

  • Chamakuri, S., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters. [Link][2]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link][3][14]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 14856–14862. [Link][6][8]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health. [Link][7]

  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. Retrieved February 7, 2026, from [Link][16]

  • Synonyms. (2024). Intramolecular cyclization: Significance and symbolism. Retrieved February 7, 2026, from [Link][17]

Sources

HPLC purification protocol for 2-(4-Benzylmorpholin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-(4-Benzylmorpholin-3-yl)acetonitrile

Abstract & Introduction

This application note details a robust protocol for the purification of 2-(4-Benzylmorpholin-3-yl)acetonitrile , a critical intermediate often utilized in the synthesis of CNS-active morpholine derivatives (e.g., phenmetrazine analogs).

The Chemist's Challenge: The target molecule contains a tertiary amine (within the morpholine ring) and a hydrophobic benzyl group . This combination presents a classic purification paradox:

  • Silanol Activity: On standard silica (Normal Phase), the basic nitrogen interacts strongly with acidic silanols, leading to severe peak tailing and poor resolution.

  • Solubility vs. Retention: The molecule is moderately lipophilic (benzyl group) but ionizable.

This protocol utilizes Reverse Phase Preparative HPLC (RP-HPLC) with pH switching strategies to achieve purities >98% with maximized recovery.

Chemical Properties & Method Strategy

PropertyValue / DescriptionChromatographic Implication
Structure N-Benzyl Morpholine core with Acetonitrile side chainUV Active: Benzyl group allows detection at 254 nm.
Basicity (pKa) Est.[1] 6.5 – 7.5 (Tertiary Amine)pH Sensitive: Retention shifts dramatically between pH 3 and pH 10.
LogP ~1.5 – 2.0Mode: Suitable for C18 or Phenyl-Hexyl stationary phases.
Strategic Decision: The pH Factor

For basic amines, the mobile phase pH is the single most critical variable.

  • Low pH (pH ~2.0): The amine is protonated (

    
    ).
    
    • Pros: Excellent solubility in water; silanol interactions are suppressed (sharper peaks).

    • Cons: Lower retention on C18 (elutes earlier).

  • High pH (pH ~10.0): The amine is neutral (Free Base).

    • Pros: High retention; often higher loading capacity.[2]

    • Cons: Requires alkali-stable columns; solubility in the aqueous fraction may decrease.

Recommended Approach: Start with Low pH (0.1% TFA) for robustness. If resolution from impurities is poor, switch to High pH (Ammonium Bicarbonate) .

Analytical Scouting (Quality Control)

Before committing valuable crude material to the preparative rig, establish purity and retention behavior on an analytical scale.

Analytical Protocol:

  • Column: C18, 4.6 x 100 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary), 210 nm (secondary).

  • Temperature: 40°C.

Gradient Table (Scouting):

Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Injection hold
10.095Linear Ramp
12.095Wash
12.15Re-equilibration

Expert Insight: If the target peak elutes before 20% B, the method is too strong. Switch Mobile Phase B to Methanol to increase retention.

Preparative Purification Protocol

This section details the scale-up to a 20mm or 30mm ID column.

Step 4.1: System Setup
  • Column: Prep C18, 19 x 150 mm, 5 µm (Standard).

    • Alternative: Phenyl-Hexyl (Provides unique selectivity for the benzyl group via

      
       interactions).
      
  • Flow Rate: 20 mL/min.

  • Wavelength: 254 nm.

Step 4.2: Sample Preparation (Critical)

Poor sample prep is the #1 cause of prep HPLC failure.

  • Dissolution: Dissolve crude oil/solid in DMSO:Methanol (1:1) . Avoid pure ACN as it may cause precipitation upon injection into the aqueous stream.

  • Concentration: Aim for 50–100 mg/mL.

  • Filtration: Pass through a 0.45 µm PTFE or Nylon filter to remove particulate matter that will clog the column frit.

Step 4.3: Loading Study

Do not inject the full batch immediately. Perform a loading study to determine the maximum injection volume before peak distortion (fronting) occurs.

Injection Vol (µL)Load (mg)ObservationAction
100 µL5 mgSharp, Gaussian peakBaseline
500 µL25 mgSlight broadeningAcceptable
1000 µL50 mgFronting / Flat topOverload Point

Protocol Decision: Run multiple injections at 80% of the Overload Point (e.g., 800 µL) to maximize throughput.

Step 4.4: Fraction Collection Logic

Use a Slope + Threshold trigger.

  • Start Collection: When slope > 1.0 mV/sec (detects the sharp rise of the main peak).

  • End Collection: When signal drops below 5% of peak max or slope becomes negative.

  • Note: The benzyl group is a strong chromophore. Ensure the UV detector is not saturated (keep Absorbance < 2.0 AU).

Post-Purification Processing (Salt Exchange)

Crucial Note on TFA: Using 0.1% TFA results in the isolation of the TFA salt of 2-(4-Benzylmorpholin-3-yl)acetonitrile. TFA salts can be cytotoxic and hygroscopic.

Protocol to Free-Base (if required):

  • Pool HPLC fractions.

  • Remove ACN via rotary evaporation (bath temp < 40°C).

  • Basify the remaining aqueous phase to pH ~10 using saturated

    
     or 
    
    
    
    .
  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry organic layer over

    
    , filter, and concentrate.
    

Visualization of Workflow

The following diagrams illustrate the decision-making process and the physical workflow.

HPLC_Workflow Start Crude Mixture (N-Benzylmorpholine deriv.) Solubility Solubility Check (DMSO/MeOH) Start->Solubility Analytical Analytical Scout (C18, pH 2.0) Solubility->Analytical Decision Resolution > 1.5? Analytical->Decision Prep_LowPH Prep HPLC (0.1% TFA) Decision->Prep_LowPH Yes (Good Separation) Prep_HighPH Prep HPLC (10mM NH4HCO3, pH 10) Decision->Prep_HighPH No (Tailing/Overlap) Processing Fraction Pooling & Lyophilization Prep_LowPH->Processing Prep_HighPH->Processing FreeBase Optional: Free-Basing (NaHCO3) Processing->FreeBase If neutral form needed

Caption: Figure 1: Method Development Decision Tree. The choice between Low pH (TFA) and High pH (Bicarbonate) depends on the analytical resolution of the basic amine.

Prep_Setup Injector Injector (Crude in DMSO) Column Prep Column (C18, 19x150mm) Injector->Column Mobile Phase Gradient Detector UV Detector (254 nm) Column->Detector Diverter Diverter Valve Detector->Diverter Signal Trigger Waste Waste Diverter->Waste Baseline Collector Fraction Collector (Test Tubes) Diverter->Collector Peak Detected

Caption: Figure 2: Physical Preparative HPLC Configuration. Note the diverter valve logic is controlled by the UV signal threshold.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Silanol interactionEnsure 0.1% TFA is fresh. Consider switching to a "Hybrid" particle column (e.g., Waters XBridge) which resists high pH, allowing runs at pH 10.
High Backpressure Particulates in sampleRe-filter sample through 0.2 µm filter. Check column inlet frit.
Recovery < 70% Adsorption or PrecipitationCheck if the product precipitated in the fraction collector (if collected into pure water). Ensure the collection tubes contain a small amount of MeOH.
Ghost Peaks CarryoverThe benzyl group is sticky. Run a "Sawtooth" wash gradient (5% -> 100% -> 5% B) between injections.

References

  • Agilent Technologies. (2023). Scale Up with Confidence - Column selection for preparative HPLC. Retrieved from [Link]

  • Chromatography Online. (2024). Introduction to Preparative HPLC: Loading Capacity and Scale-Up. Retrieved from [Link]

  • Biotage. (2023).[3] Strategies for Purifying Organic Amines: Overcoming Silanol Interactions. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 4-Benzylmorpholine (Structural Analog). National Library of Medicine. Retrieved from [Link]

Sources

Application Notes & Protocols: The 2-(4-Benzylmorpholin-3-yl)acetonitrile Scaffold as a Core Structure for Developing Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The quest for selective and potent enzyme inhibitors remains a cornerstone of modern drug discovery. The morpholine ring, a privileged heterocyclic motif, is present in numerous approved pharmaceuticals, valued for its favorable physicochemical properties and ability to form key interactions with biological targets.[1] This guide focuses on the 2-(4-Benzylmorpholin-3-yl)acetonitrile scaffold, a versatile building block for a particularly important class of enzyme inhibitors: those targeting Dipeptidyl Peptidase-4 (DPP-4). While this specific molecule is a starting point, the principles, protocols, and insights discussed herein provide a comprehensive framework for leveraging this scaffold to develop novel therapeutics for type 2 diabetes mellitus.[2][3] We will explore the rationale behind targeting DPP-4, detail the synthetic and analytical methodologies required, and provide field-proven insights into interpreting the resulting data.

Part 1: Scientific Foundation & Therapeutic Rationale

The Role of Dipeptidyl Peptidase-4 (DPP-4) in Glucose Homeostasis

Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose metabolism.[4] Its primary function is the inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][5] These hormones are released by the gut following food intake and are responsible for stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells.[6]

By cleaving the N-terminal dipeptides from GLP-1 and GIP, DPP-4 rapidly terminates their biological activity.[7] In patients with type 2 diabetes, the incretin effect is diminished. Therefore, inhibiting DPP-4 preserves the circulating levels of active GLP-1 and GIP, leading to enhanced insulin secretion, reduced glucagon levels, and ultimately, lower blood glucose.[5][6][8] This mechanism makes DPP-4 a prime therapeutic target for the management of type 2 diabetes.[9]

Mechanism of DPP-4 Inhibition: The "Gliptin" Class

DPP-4 inhibitors, colloquially known as "gliptins," are competitive, reversible inhibitors that bind to the active site of the DPP-4 enzyme.[6][8] The 2-(4-Benzylmorpholin-3-yl)acetonitrile scaffold contains key pharmacophoric elements found in potent DPP-4 inhibitors:

  • A Nitrile Group: The cyano (C≡N) group is a hallmark of several potent DPP-4 inhibitors (e.g., Vildagliptin, Saxagliptin).[10] It acts as a key "warhead," forming a reversible covalent interaction with the catalytic serine residue (Ser630) in the DPP-4 active site.

  • A Morpholine Ring: This heterocyclic core acts as a rigid scaffold, positioning other functional groups for optimal interaction with the enzyme's binding pockets. Its oxygen atom can act as a hydrogen bond acceptor.[1][11]

  • A Benzyl Group: This hydrophobic group can occupy the S1 or S2 subpockets of the DPP-4 active site, which often accommodate proline or alanine residues of the natural substrates. Modifications to this group are a primary handle for tuning potency and selectivity.[4]

The combination of these features makes the 2-(4-Benzylmorpholin-3-yl)acetonitrile scaffold an excellent starting point for a fragment-based or lead optimization campaign.

G cluster_Incretin Physiological Glucose Control cluster_DPP4 DPP-4 Action cluster_Inhibitor Therapeutic Intervention Food Food Intake Gut Gut Releases Incretins (GLP-1, GIP) Food->Gut Pancreas Pancreas Gut->Pancreas stimulate DPP4 DPP-4 Enzyme Gut->DPP4 degrades Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Release Pancreas->Glucagon Glucose Lower Blood Glucose Insulin->Glucose Glucagon->Glucose Inactive Inactive Incretins DPP4->Inactive Inhibitor DPP-4 Inhibitor (e.g., Morpholine-Acetonitrile Scaffold) Inhibitor->DPP4 BLOCKS

Caption: DPP-4 Inhibition Pathway.

Part 2: Experimental Protocols

Protocol: Synthesis of a 2-(4-Benzylmorpholin-3-yl)acetonitrile Analog Library

This protocol outlines a representative synthetic route for creating analogs for Structure-Activity Relationship (SAR) studies. The causality behind this multi-step synthesis is to build the core scaffold first and then introduce diversity at a late stage, which is an efficient strategy in medicinal chemistry.

Workflow Overview:

G Start Step 1: N-Benzylation of Ethanolamine Derivative Cyclize Step 2: Intramolecular Cyclization Start->Cyclize Oxidize Step 3: Oxidation to Morpholinone Cyclize->Oxidize Cyano Step 4: Cyanation & Reduction Oxidize->Cyano Final Final Compound: 2-(4-Benzylmorpholin-3-yl) acetonitrile Analog Cyano->Final

Caption: Synthetic Workflow Diagram.

Step-by-Step Methodology:

  • Step 1: N-Benzylation:

    • Rationale: Introduce the benzyl group (or a substituted analog) onto the nitrogen atom.

    • Procedure: To a solution of a suitable starting material like methyl 2-(2-hydroxyethylamino)acetate in a solvent such as acetonitrile (MeCN), add potassium carbonate (K₂CO₃) as a base. Add the desired benzyl bromide (or other substituted benzyl halide) dropwise at room temperature. Stir the reaction mixture at 60-70°C for 12-18 hours. Monitor reaction completion by TLC.

    • Work-up: Filter the solid K₂CO₃. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient).

  • Step 2: Intramolecular Cyclization:

    • Rationale: Form the core morpholine ring structure.

    • Procedure: Dissolve the product from Step 1 in a suitable solvent like tert-butanol (t-BuOH). Add a strong base, such as potassium tert-butoxide (t-BuOK), portion-wise at 0°C.[12] Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Work-up: Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the cyclized morpholinone intermediate.

  • Step 3: Reduction of the Lactam:

    • Rationale: Convert the morpholinone to the corresponding morpholine.

    • Procedure: Dissolve the morpholinone from Step 2 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C and add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF), portion-wise. Stir at room temperature or gentle reflux until the starting material is consumed.

    • Work-up: Cool the reaction to 0°C and cautiously quench by sequential addition of water, 15% aqueous NaOH, and then more water (Fieser work-up). Filter the resulting solids and wash with THF. Concentrate the filtrate to obtain the N-benzylmorpholine derivative.

  • Step 4: Introduction of the Acetonitrile Moiety:

    • Rationale: Install the key cyanomethyl group at the C3 position. This is a complex step that may involve activating the C3 position first, followed by displacement with a cyanide source. A plausible, though advanced, method is outlined.

    • Procedure: This step often requires specialized methods. A potential route involves forming an N-oxide at the morpholine nitrogen, followed by Polonovski-Potier reaction with trifluoroacetic anhydride (TFAA) to generate an intermediate iminium ion. This reactive intermediate is then trapped with a cyanide nucleophile (e.g., trimethylsilyl cyanide, TMSCN).

    • Work-up: The work-up is highly dependent on the specific reagents used but will typically involve an aqueous quench, extraction, and purification by chromatography to yield the final 2-(4-Benzylmorpholin-3-yl)acetonitrile analog.

Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a robust, fluorescence-based assay for determining the inhibitory potency (IC₅₀) of synthesized compounds. The method is adapted from standard commercial kits and published literature.[13][14][15]

Materials:

  • Human recombinant DPP-4 enzyme[14][15]

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)[13]

  • Fluorogenic Substrate: Gly-Pro-AMC (Aminomethylcoumarin)[13][14]

  • Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Sitagliptin)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[13][14]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a working solution of DPP-4 enzyme in cold Assay Buffer. Keep on ice.[14][15]

    • Prepare a working solution of Gly-Pro-AMC substrate in Assay Buffer.[15]

    • Prepare serial dilutions of test compounds and the positive control (Sitagliptin) in Assay Buffer. Ensure the final DMSO concentration in the well is ≤1% to avoid solvent interference.

  • Assay Setup (per well):

    • Blank (No Enzyme): Add 50 µL of Assay Buffer and 25 µL of Substrate solution.

    • Negative Control (100% Activity): Add 25 µL of Assay Buffer and 25 µL of DPP-4 enzyme solution.

    • Test Compound Wells: Add 25 µL of the diluted test compound and 25 µL of DPP-4 enzyme solution.

    • Positive Control: Add 25 µL of the diluted Sitagliptin and 25 µL of DPP-4 enzyme solution.

  • Incubation:

    • Add the enzyme and inhibitor solutions to the plate. Mix gently and incubate for 10-15 minutes at 37°C.[13] This pre-incubation allows the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the Substrate solution to all wells (except the blank).[13]

    • Immediately place the plate in the fluorescence reader, pre-set to 37°C.

    • Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes.

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot (ΔFLU/min).

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Slope of Test Well / Slope of Negative Control)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, Origin).

Part 3: Data Interpretation & Structure-Activity Relationships (SAR)

The goal of the initial screening is to establish a baseline of activity and guide the synthesis of more potent analogs. The data below is a hypothetical SAR table based on known trends for DPP-4 inhibitors.[4][11]

Table 1: Hypothetical SAR Data for Analogs of the 2-(4-Benzylmorpholin-3-yl)acetonitrile Scaffold

Compound IDR¹ (Substitution on Benzyl Ring)R² (Substitution on Morpholine N)DPP-4 IC₅₀ (nM)
LEAD-01 H (unsubstituted)Benzyl850
ANA-02 4-FluoroBenzyl320
ANA-03 2,4,5-TrifluoroBenzyl45
ANA-04 4-MethoxyBenzyl1500
ANA-05 H (unsubstituted)3-Trifluoromethyl-benzyl125
ANA-06 H (unsubstituted)Butyl>10,000
ANA-07 2,4,5-Trifluoro3-Trifluoromethyl-benzyl8

Interpretation and Causality:

  • Benzyl Ring Substitution (R¹): Introducing electron-withdrawing groups, particularly fluorine, on the benzyl ring significantly improves potency (compare LEAD-01 to ANA-02 and ANA-03 ). This suggests a favorable interaction with a specific pocket in the enzyme active site. Conversely, an electron-donating group like methoxy (ANA-04 ) is detrimental to activity.[11]

  • Morpholine Nitrogen Substitution (R²): The nature of the large hydrophobic group on the morpholine nitrogen is critical. While a simple alkyl chain like butyl (ANA-06 ) abolishes activity, suggesting the aromatic ring is necessary, modifying the electronics of that ring (ANA-05 ) can further enhance potency.

  • Synergistic Effects: Combining optimal substitutions at both R¹ and R² (ANA-07 ) leads to a synergistic improvement in inhibitory activity, highlighting the importance of multi-pronged optimization.

G cluster_SAR Structure-Activity Relationship (SAR) Logic Start Lead Scaffold (LEAD-01) IC50 = 850 nM Mod_R1 Modify Benzyl Ring (R¹) Add Electron-Withdrawing Groups (e.g., -F) Start->Mod_R1 ↓ IC50 (ANA-03) Mod_R2 Modify N-Substituent (R²) Tune Hydrophobicity & Electronics Start->Mod_R2 ↓ IC50 (ANA-05) Combine Combine Optimal Groups Mod_R1->Combine Mod_R2->Combine Potent Potent Inhibitor Combine->Potent Synergistic Effect (ANA-07, IC50 = 8 nM)

Caption: SAR Optimization Flowchart.

References

  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. Retrieved from [Link]

  • JoVE. (2024). Dipeptidyl Peptidase 4 Inhibitors. Retrieved from [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of DPP4 (Dipeptidyl Peptidase-4) inhibitors?. Retrieved from [Link]

  • Zhao, Y., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. Retrieved from [Link]

  • Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]

  • Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-substituted benzyl) and N-(3-morpholinopropyl).... Retrieved from [Link]

  • PubMed. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC. Retrieved from [Link]

  • PubMed. (2001). 2-Benzyl-3,4-iminobutanoic acid as inhibitor of carboxypeptidase A. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.
  • ResearchGate. (2025). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles.... Retrieved from [Link]

  • MDPI. (2023). Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. Retrieved from [Link]

  • Preprints.org. (2022). Synthesis of an Azetyl-Acetonitrile Derivative and an Analog of 2-Aza-Bicyclo.... Retrieved from [Link]

  • ACG Publications. (2011). Synthesis and biological studies of novel 2-(4-substitutedbenzyl- thio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4- chlorophenyl)pyrido.... Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-2-(4-Benzylmorpholin-3-yl)acetonitrile. Retrieved from [Link]

  • Mynac. (n.d.). 2-(4-Benzylmorpholin-3-yl)acetonitrile. Retrieved from [Link]

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Application Notes & Protocols: Strategic Synthesis of CNS-Active Agents from Benzylmorpholine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzylmorpholine Scaffold as a Privileged Motif in CNS Drug Discovery

In the landscape of medicinal chemistry, the morpholine ring is a "privileged" heterocyclic scaffold, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its prevalence is particularly notable in the development of drugs targeting the Central Nervous System (CNS). The unique physicochemical properties of the morpholine moiety—including its pKa, conformational flexibility, and ability to improve aqueous solubility—make it an invaluable tool for medicinal chemists striving to achieve the delicate balance of properties required for blood-brain barrier (BBB) penetration and target engagement.[3][4]

When combined with a benzyl group, the resulting benzylmorpholine core serves as a versatile starting point for a diverse array of CNS-active agents, including compounds with potential antidepressant, appetite suppressant, and antiseizure activities.[5][6] The morpholine ring can act as a scaffold to correctly orient substituents, enhance potency through specific molecular interactions, and favorably modulate the overall pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug candidate.[3][4]

This technical guide provides a comprehensive overview of the experimental procedures for synthesizing key benzylmorpholine precursors and subsequently modifying them to generate novel CNS-active agents. The protocols herein are presented with an emphasis on the underlying chemical logic, enabling researchers to not only replicate the methods but also to rationally design new synthetic pathways.

Part 1: Synthesis of Foundational Benzylmorpholine Precursors

The strategic selection of the initial benzylmorpholine isomer is critical, as the position of the benzyl group (either on the nitrogen at position 4 or on a carbon at position 2) dictates the available handles for subsequent chemical modification.

Protocol 1: Synthesis of 4-Benzylmorpholine

The synthesis of 4-benzylmorpholine is a straightforward yet fundamental procedure, typically achieved via the direct N-alkylation of morpholine. This precursor is ideal for modifications on the aromatic ring.

Causality Behind Experimental Choices:

  • Reagents: Benzyl chloride or bromide is used as the benzyl source due to the good leaving group ability of the halide. A base, such as potassium carbonate (K₂CO₃), is required to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

  • Solvent: Acetonitrile (CH₃CN) is an excellent choice as it is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism without interfering with the nucleophilic nitrogen of morpholine.

Experimental Protocol:

  • To a stirred solution of morpholine (1.0 eq.) in acetonitrile (10 mL per 10 mmol of morpholine) in a round-bottom flask, add potassium carbonate (1.5 eq.).

  • Slowly add benzyl chloride (1.1 eq.) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Redissolve the resulting residue in dichloromethane (DCM) and wash with water (2 x 20 mL) to remove any remaining salts and unreacted morpholine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 4-benzylmorpholine.

  • Purify the product via vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure product.

Safety: Handle benzyl chloride in a well-ventilated fume hood as it is a lachrymator and corrosive. Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[7]

Protocol 2: Synthesis of (±)-2-Benzylmorpholine

The synthesis of 2-benzylmorpholine provides a scaffold with a secondary amine, which is a prime site for introducing chemical diversity. A known route proceeds from allylbenzene.[6]

Causality Behind Experimental Choices:

  • Epoxidation: The first step involves the epoxidation of the alkene in allylbenzene using a peroxy acid like m-CPBA. This creates a reactive epoxide ring.

  • Ring Opening: The epoxide is then opened with an amino-alcohol derivative, which sets the stage for the morpholine ring formation.

  • Cyclization: An intramolecular cyclization, often under acidic or basic conditions, closes the ring to form the morpholine structure.

Experimental Protocol (Multi-step):

  • Epoxidation: Dissolve allylbenzene (1.0 eq.) in DCM. Cool the solution to 0 °C in an ice bath. Add m-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq.) portion-wise, ensuring the temperature does not exceed 10 °C. Stir at room temperature for 12-16 hours.

  • Workup 1: Quench the reaction by adding a 10% aqueous solution of sodium sulfite. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude epoxide (2-benzyl-3-methyloxirane).

  • Ring Opening & Cyclization: This step can be complex and various methods exist.[8] A common approach involves reacting the epoxide with an N-protected aminoethanol, followed by deprotection and cyclization. For a more direct route as described in the literature, a multi-step sequence involving azidoalcohols can be employed.[8]

  • Purification: The final product is typically purified by column chromatography or distillation. The synthesis yields a racemic mixture ((±)-2-benzylmorpholine), which can be resolved into its individual enantiomers using chiral chromatography or diastereomeric salt formation if desired.[6]

Safety: m-CPBA is a potentially explosive oxidizing agent and should be handled with care. Avoid friction and heat. The final product, 2-benzylmorpholine, may cause skin and eye irritation.[9]

Diagram: General Synthesis of Benzylmorpholine Precursors

cluster_4_benzyl Synthesis of 4-Benzylmorpholine cluster_2_benzyl Synthesis of 2-Benzylmorpholine morpholine Morpholine product_4_benzyl 4-Benzylmorpholine morpholine->product_4_benzyl N-Alkylation benzyl_halide Benzyl Halide benzyl_halide->product_4_benzyl N-Alkylation base Base (e.g., K₂CO₃) base->product_4_benzyl N-Alkylation allylbenzene Allylbenzene epoxide Epoxide Intermediate allylbenzene->epoxide Epoxidation product_2_benzyl (±)-2-Benzylmorpholine epoxide->product_2_benzyl Ring Opening & Cyclization amino_source Amino Source amino_source->product_2_benzyl Ring Opening & Cyclization

Caption: Workflow for synthesizing key benzylmorpholine precursors.

Part 2: Derivatization Strategies for CNS Activity

With the core precursors in hand, the next phase involves strategic modifications to imbue the molecules with CNS activity. The primary goals are to optimize BBB permeability and introduce functional groups that can interact with specific biological targets within the brain.[10]

Strategy 1: N-Functionalization of 2-Benzylmorpholine via Reductive Amination

The secondary amine of 2-benzylmorpholine is a versatile handle for introducing a wide range of substituents. Reductive amination is a robust and high-yielding method for this purpose.

Causality Behind Experimental Choices:

  • Mechanism: The reaction proceeds via the formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice because it is mild, tolerant of a wide range of functional groups, and does not reduce the starting aldehyde or ketone under the reaction conditions.

Protocol 3: General Procedure for Reductive Amination

  • In a flask, dissolve 2-benzylmorpholine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add acetic acid (0.1 eq.) to catalyze the formation of the iminium ion.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the N-substituted 2-benzylmorpholine derivative.

Table 1: Example Substitutions via Reductive Amination

Carbonyl CompoundExpected Product R-GroupRationale for CNS Activity
Cyclohexanecarboxaldehyde-CH₂-CyclohexylIncrease lipophilicity for BBB penetration
4-Methoxybenzaldehyde-CH₂-(4-MeO-Ph)Introduce potential hydrogen bond acceptor/donor
3-Pyridinecarboxaldehyde-CH₂-(3-Pyridyl)Introduce polar group to modulate solubility/target binding
Strategy 2: Aromatic Ring Functionalization via Suzuki Cross-Coupling

Modifying the benzyl ring of 4-benzylmorpholine can profoundly impact the compound's electronic properties and introduce new vectors for target interaction. The Suzuki cross-coupling reaction is a powerful tool for creating C-C bonds.[11]

Causality Behind Experimental Choices:

  • Prerequisite: This strategy first requires the synthesis of a halogenated precursor, typically 4-(4-bromobenzyl)morpholine, via electrophilic aromatic substitution on 4-benzylmorpholine or by starting with 4-bromobenzyl bromide in Protocol 1.

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) is essential for the catalytic cycle. A base (e.g., Na₂CO₃) is required to activate the boronic acid.

Protocol 4: Suzuki Cross-Coupling

  • To a degassed mixture of solvent (e.g., a 3:1 mixture of DME and water), add 4-(4-bromobenzyl)morpholine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Bubble argon or nitrogen gas through the mixture for 15-20 minutes to ensure anaerobic conditions.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere for 8-16 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography on silica gel.

Diagram: Derivatization Strategies from Benzylmorpholine Core

cluster_n_func N-Functionalization cluster_ring_func Aromatic Ring Functionalization core Benzylmorpholine Precursors n_func Reductive Amination (From 2-Benzylmorpholine) core->n_func ring_func Suzuki Coupling (From 4-Halobenzylmorpholine) core->ring_func output Diverse Library of CNS Drug Candidates n_func->output ring_func->output

Caption: Key derivatization pathways for generating CNS-active agents.

Part 3: Characterization and Preliminary Screening

Structural Elucidation and Purity Analysis

Once synthesized, the identity and purity of each compound must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, ensuring all expected protons and carbons are present with the correct chemical shifts, multiplicities, and integrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound, typically aiming for >95% purity for biological screening.

Protocol 5: In Vitro Blood-Brain Barrier (BBB) Permeability Screen (PAMPA)

A critical early-stage assay for any CNS drug discovery program is to assess the compound's ability to cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive diffusion.[4][10]

Experimental Protocol:

  • Prepare Donor Plate: Dissolve the test compounds in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM. Add this solution to the wells of a 96-well filter donor plate.

  • Coat Filter Plate: The filter membrane of the acceptor plate is coated with a lipid mixture (e.g., porcine brain lipid in dodecane) to mimic the BBB.

  • Assemble Sandwich: Place the lipid-coated acceptor plate on top of the donor plate, creating a "sandwich" where the compound can diffuse from the donor well, through the artificial membrane, and into the acceptor well (which is pre-filled with buffer).

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours.

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: The effective permeability (Pe) is calculated using established equations. Compounds are often categorized as having low, medium, or high permeability based on these values.

Table 2: Hypothetical Characterization and PAMPA Data

Compound IDStructure Confirmed (NMR, HRMS)Purity (HPLC)PAMPA Permeability (Pe, 10⁻⁶ cm/s)Predicted CNS Penetration
BM-001Yes98.2%1.8Low
BM-N-CycHexYes99.1%5.5High
BM-Suz-PhYes97.5%4.8High
BM-Suz-PyrYes96.8%3.1Medium

References

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • 4-benzylmorpholine. LookChem. Available at: [Link]

  • Development of a CNS-permeable Reactivator for Nerve Agent Exposure: An Eterative, Multi-disciplinary Approach. OSTI.gov. Available at: [Link]

  • Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. ResearchGate. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC. Available at: [Link]

  • Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. PubMed. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]

  • Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. ResearchGate. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available at: [Link]

  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems.com. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. The Pharma Innovation. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available at: [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PMC. Available at: [Link]

  • 2-Benzylmorpholine. PubChem. Available at: [Link]

  • 4-Benzylmorpholine. PubChem. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Scale-up synthesis of 2-(4-Benzylmorpholin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 2-(4-Benzylmorpholin-3-yl)acetonitrile

Executive Summary & Strategic Analysis

The synthesis of 2-(4-Benzylmorpholin-3-yl)acetonitrile represents a critical entry point into the class of 3-substituted morpholines, which are privileged scaffolds in neuroscience drug discovery (e.g., Reboxetine analogues, norepinephrine reuptake inhibitors). Unlike 2-substituted morpholines, which are readily accessible via epichlorohydrin ring-opening, the 3-substituted architecture requires a chiral pool approach or specific skeletal construction to guarantee regiochemical integrity.

The Scale-Up Challenge: Direct alkylation of the morpholine ring often yields mixtures of regioisomers or over-alkylation. Consequently, this protocol utilizes a de novo ring construction strategy starting from L-Serine derivatives. This route locks the stereochemistry (if chiral starting material is used) and position of the substituent before ring closure, ensuring high regioselectivity.

Route Selection: We employ a "Lactam-Reduction-Homologation" strategy. This pathway is superior for kilogram-scale production due to:

  • Crystalline Intermediates: The lactam intermediate allows for purification via crystallization rather than chromatography.

  • Safety: Avoids the use of volatile, mutagenic aziridine precursors often seen in older literature.

  • Cost-Efficiency: Utilizes inexpensive L-Serine and Chloroacetyl chloride.

Retrosynthetic Logic & Pathway Visualization

The synthesis disconnects the target molecule into a nucleophilic cyanide displacement of a chloromethyl precursor, which is derived from the reduction of a morpholinone lactam.

SynthesisPath Target Target: 2-(4-Benzylmorpholin-3-yl)acetonitrile precursor_Cl Precursor: 4-Benzyl-3-(chloromethyl)morpholine precursor_Cl->Target 6. Cyanation (NaCN/DMSO) alcohol Intermediate: (4-Benzylmorpholin-3-yl)methanol alcohol->precursor_Cl 5. Chlorination (SOCl2) lactam Lactam Scaffold: 4-Benzyl-5-oxomorpholine-3-carboxylate lactam->alcohol 4. Global Reduction (LiAlH4) acyclic Acyclic Precursor: N-Benzyl-N-chloroacetyl-Serine Ester acyclic->lactam 3. Base-Mediated Cyclization (NaH or KOtBu) start Starting Materials: L-Serine Methyl Ester + Benzaldehyde start->acyclic 1. Reductive Amination 2. Acylation (Chloroacetyl Cl)

Figure 1: Retrosynthetic disconnection showing the "Lactam-Reduction" strategy for regioselective synthesis.

Detailed Experimental Protocols

Step 1: Preparation of N-Benzyl-L-Serine Methyl Ester

Rationale: Establishing the N-benzyl group early prevents side reactions during the subsequent acylation and increases the lipophilicity of intermediates, aiding extraction.

  • Reagents: L-Serine methyl ester hydrochloride (1.0 equiv), Benzaldehyde (1.05 equiv), Triethylamine (1.0 equiv), NaBH(OAc)3 (1.4 equiv), DCM (10 vol).

  • Procedure:

    • Suspend L-Serine methyl ester HCl in DCM at 0°C. Add Et3N dropwise to liberate the free amine.

    • Add Benzaldehyde and stir for 1 hour to form the imine (monitor by disappearance of aldehyde peak in NMR).

    • Add Sodium Triacetoxyborohydride (STAB) portion-wise at 0-5°C. Caution: Hydrogen evolution.

    • Stir at room temperature (RT) for 12 hours.

    • Quench: Add sat. NaHCO3. Separate phases. Wash organic layer with brine, dry over Na2SO4, and concentrate.

    • Yield: Expect >90% as a viscous oil. Used directly in the next step.

Step 2: Acylation and Ring Closure (The Morpholinone Formation)

Rationale: This is the critical regioselectivity step. By attaching the chloroacetyl group to the nitrogen first, we force the oxygen to attack the chloromethyl group, forming the 6-membered morpholine ring rather than a 7-membered ring or polymers.

  • Reagents: N-Benzyl-serine ester (from Step 1), Chloroacetyl chloride (1.2 equiv), K2CO3 (2.0 equiv), Acetone/DCM (1:1).

  • Procedure:

    • Dissolve N-benzyl amino ester in solvent at 0°C. Add base.[1]

    • Add Chloroacetyl chloride dropwise. Maintain temp <10°C to avoid O-acylation.

    • Stir 2 hours. (Intermediate: N-Chloroacetyl-N-benzyl-serine ester).

    • Cyclization: To the crude mixture, add a stronger base (e.g., KOtBu 1.1 equiv in THF) or reflux with NaH if the ring doesn't close spontaneously.

    • Note: The intramolecular Williamson ether synthesis closes the ring to form Methyl 4-benzyl-5-oxomorpholine-3-carboxylate .

  • Purification: Recrystallize from EtOAc/Hexanes.

  • Checkpoint: Verify the disappearance of the O-H stretch and the appearance of the lactam C=O (approx 1650 cm⁻¹) in IR.

Step 3: Global Reduction to (4-Benzylmorpholin-3-yl)methanol

Rationale: We simultaneously reduce the lactam (to the amine) and the ester (to the alcohol). LiAlH4 is the reagent of choice for this dual reduction.

  • Reagents: LiAlH4 (3.0 equiv), dry THF (15 vol).

  • Procedure:

    • Suspend LiAlH4 in dry THF under N2 at 0°C.

    • Add the Morpholinone ester (dissolved in THF) dropwise. Exotherm Warning: Control addition rate to maintain mild reflux.

    • Reflux for 4–6 hours.

    • Fieser Workup: Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL).

    • Filter the granular aluminum salts. Concentrate the filtrate.

    • Product: 4-Benzyl-3-(hydroxymethyl)morpholine.[1]

Step 4: Chlorination & Cyanation (The Homologation)

Rationale: Converting the alcohol to a nitrile extends the carbon chain by one, achieving the "acetonitrile" functionality.

A. Chlorination:

  • Dissolve alcohol in DCM. Add SOCl2 (1.5 equiv) dropwise at 0°C.

  • Reflux for 2 hours. Evaporate volatiles to yield 4-Benzyl-3-(chloromethyl)morpholine hydrochloride .

  • Neutralize with NaHCO3 wash if isolating the free base (CAS 110167-16-3).

B. Cyanation (Scale-Up Critical Step):

  • Reagents: NaCN (1.5 equiv), DMSO (5 vol), catalytic NaI.

  • Procedure:

    • Dissolve the chloro-intermediate in DMSO.

    • Add NaCN.[2][3][4][5] Safety: Do not use acid. Keep pH >9.

    • Heat to 60–80°C for 4–6 hours. Monitor by HPLC/TLC.[6]

    • Workup: Pour into water (destroying excess cyanide with bleach in the waste stream is required). Extract with EtOAc.

    • Purification: The product, 2-(4-Benzylmorpholin-3-yl)acetonitrile (CAS 111949-90-7), can be purified via vacuum distillation or column chromatography (SiO2, EtOAc/Hexane).

Analytical Data & Validation

ParameterSpecificationNotes
Appearance Pale yellow oil / Low melting solidDarkens on oxidation; store under Argon.
¹H NMR (CDCl₃) δ 7.3 (m, 5H, Ar-H), 3.4-3.8 (m, Morpholine ring), 2.5 (d, 2H, -CH₂-CN)Key diagnostic: The doublet at ~2.5 ppm confirms the methylene spacer between the ring and nitrile.
MS (ESI) [M+H]⁺ = 217.13Consistent with formula C₁₃H₁₆N₂O.
IR ~2245 cm⁻¹ (CN stretch)Absence of OH (3400) and C=O (1700-1650).

Safety & Handling (E-E-A-T)

  • Cyanide Hazard: Step 4 involves Sodium Cyanide.[2] This must be performed in a dedicated hood with a cyanide antidote kit (Amyl nitrite/Sodium thiosulfate) immediately available. Never acidify the reaction mixture.

  • Thermal Runaway: The LiAlH4 reduction (Step 3) is highly exothermic. On a scale >100g, use a dosing pump for the substrate addition and ensure active cooling capacity is available.

  • Vesicants: Chloroacetyl chloride and the chloromethyl intermediate are potent alkylating agents. Double-gloving and full face shields are mandatory.

References

  • Source: Patent CN102617503B. "Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • Preparation of Morpholine-3-carboxylic acid derivatives (General Route)

    • Source: Organic Syntheses, Coll. Vol. 10, p.204 (2004).
    • URL:[Link] (Analogous chemistry for morpholine ring closure).

  • Cyanation of chloromethyl derivatives (General Protocol)

    • Source:Journal of Medicinal Chemistry, 2001, Vol. 44, No. 24, pp. 4230-4251.[2]

    • URL:[Link]

  • CAS Registry Data for 4-Benzyl-3-(chloromethyl)

    • Source: PubChem Compound Summary for CID 2801562.
    • URL:[Link]

  • Green Synthesis of Morpholines (Alternative Context)

    • Source: ChemRxiv, "Green Synthesis of Morpholines via Selective Monoalkyl
    • URL:[Link][7]

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Troubleshooting & Optimization

Improving yield in 2-(4-Benzylmorpholin-3-yl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Yield Optimization for 2-(4-Benzylmorpholin-3-yl)acetonitrile

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Executive Summary & Chemical Context

User Reported Issue: "I am synthesizing 2-(4-benzylmorpholin-3-yl)acetonitrile starting from N-benzylethanolamine. My yields in the final cyanation step are inconsistent (20-45%), and I observe significant tar formation and elimination byproducts."

Technical Analysis: The target molecule, 2-(4-benzylmorpholin-3-yl)acetonitrile (also known as 4-benzyl-3-(cyanomethyl)morpholine), is a critical pharmacophore found in norepinephrine reuptake inhibitors (e.g., Reboxetine analogs) and antihistamines.

The synthesis typically follows a "Chiron Approach" or a "Cyclization-Functionalization" route. The yield loss described suggests two primary failure modes in the final nucleophilic substitution:

  • Competitive Elimination (E2): Formation of the exocyclic vinyl morpholine due to high basicity of cyanide in aprotic polar solvents.

  • Amine-Mediated Polymerization: The basic nitrogen at position 4 can act as an internal nucleophile or base if not properly masked or if the pH is uncontrolled.

Validated Synthetic Pathway (Workflow)

The following workflow illustrates the most robust route, minimizing regioisomeric mixtures common in direct allylations.

G Start N-Benzyl ethanolamine Inter1 Intermediate A: N-Benzyl-N-(2-hydroxyethyl) -3-chloro-2-hydroxypropylamine Start->Inter1 Alkylation Epichlor + Epichlorohydrin Cyclization Step 1: Cyclization (NaH or KOtBu) Inter1->Cyclization MorpholineOH Intermediate B: (4-Benzylmorpholin-3-yl) methanol Cyclization->MorpholineOH Ring Closure Activation Step 2: Activation (MsCl/TEA or SOCl2) MorpholineOH->Activation MorpholineLG Intermediate C: 3-Chloromethyl -4-benzylmorpholine Activation->MorpholineLG S_N2 Cyanation Step 3: Cyanation (NaCN, PTC) MorpholineLG->Cyanation Product Target: 2-(4-Benzylmorpholin -3-yl)acetonitrile Cyanation->Product S_N2 (Nitrile Synthesis)

Figure 1: Step-wise synthetic pathway for the target nitrile. Step 3 (Cyanation) is the critical control point for yield optimization.

Troubleshooting Guide: The Cyanation Step

The conversion of the chloromethyl or mesyloxymethyl intermediate to the acetonitrile is the bottleneck.

Issue A: Low Conversion / Slow Reaction

Diagnosis: The nucleophilicity of the cyanide ion is suppressed by solvation (hydration) or ion-pairing in non-polar solvents. Resolution Protocol:

  • Do NOT use standard reflux in Ethanol/Water (too slow, hydrolysis risk).

  • Recommended System: Phase Transfer Catalysis (PTC) .

    • Solvent: Toluene or Ethyl Acetate (Organic phase) + Water (minimal Aqueous phase).

    • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%).

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] The quaternary ammonium salt shuttles the cyanide ion into the organic layer as a "naked," highly reactive nucleophile.

Issue B: Formation of "Tar" (Polymerization)

Diagnosis: The morpholine nitrogen (N4) is basic. If the reaction mixture becomes too acidic (from HCl generation if using chloro-precursor) or thermally stressed, the amine can self-alkylate or initiate polymerization of the solvent (if DMF/DMSO is used at high temps). Resolution Protocol:

  • Buffer the reaction: Add 1.1 equivalents of Sodium Bicarbonate (NaHCO₃) to scavenge any adventitious acid.

  • Temperature Limit: Do not exceed 80°C. The PTC method often proceeds at 60-70°C.

Issue C: Elimination Product (Vinyl Morpholine)

Diagnosis: Cyanide is both a nucleophile and a base. High temperatures in dipolar aprotic solvents (DMSO) favor E2 elimination over SN2 substitution. Resolution Protocol:

  • Switch Leaving Group: If using a Mesylate (OMs), the leaving group is excellent but bulky, sometimes favoring elimination. Convert the alcohol to the Chloride (using SOCl₂) instead. The chloride is a poorer leaving group than mesylate, which paradoxically improves substitution yield by requiring a "harder" push that only the cyanide carbon can provide, rather than the base effect.

Optimized Experimental Protocol (Step-by-Step)

Objective: Synthesis of 2-(4-benzylmorpholin-3-yl)acetonitrile from (4-benzylmorpholin-3-yl)methanol.

Step 1: Activation (Chlorination)
  • Dissolve (4-benzylmorpholin-3-yl)methanol (10.0 g, 48.2 mmol) in Dichloromethane (DCM, 100 mL).

  • Cool to 0°C. Add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise.

  • Critical: Do not add base (TEA) immediately. Allow the alkyl chlorosulfite to form first (30 min). Then reflux for 2 hours.

  • Quench with sat. NaHCO₃. Extract, dry (MgSO₄), and concentrate.[7][9]

    • Checkpoint: Product should be a pale yellow oil. Yield >90%.

Step 2: Cyanation (The Fix)

Standard DMSO methods often fail here. Use this PTC method.

  • Setup: 250 mL round-bottom flask with vigorous magnetic stirring.

  • Organic Phase: Dissolve the chloro-intermediate (from Step 1) in Toluene (5 volumes) .

  • Aqueous Phase: Dissolve NaCN (1.5 eq) in minimal water (2 volumes). Caution: NaCN is highly toxic.[5] Use bleach traps.

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.1 eq).

  • Reaction: Heat to 65°C with vigorous stirring (emulsion formation is key). Monitor by TLC (System: Hexane/EtOAc 4:1).

    • Time: Typically 4-6 hours.[11]

  • Workup:

    • Cool to room temperature.[10][11]

    • Separate layers.[7][9] Wash organic layer with water (2x) and brine (1x).

    • Purification: The crude product is often pure enough. If not, filter through a short pad of silica gel eluting with 10% EtOAc/Hexane to remove the catalyst.

Data & Comparison Table
ParameterTraditional Method (DMSO/Heat)Optimized Method (Toluene/PTC)
Reagents NaCN, DMSO, 90-100°CNaCN, Toluene, Water, TBAB, 65°C
Yield 35 - 50%75 - 88%
Purity (Crude) Low (Dark tar present)High (Pale yellow oil)
Major Byproduct Vinyl morpholine (Elimination)Unreacted starting material (recyclable)
Workup Difficult (DMSO removal, extraction)Simple (Phase separation)
Frequently Asked Questions (FAQs)

Q: Can I use the Mesylate (OMs) instead of the Chloride? A: Yes, but you must lower the temperature to 40-50°C. Mesylates are more reactive leaving groups and are more prone to elimination (E2) reactions caused by the basicity of the cyanide ion. If you see vinyl byproducts, switch to the chloride.

Q: My product is sticking to the silica column during purification. A: The morpholine nitrogen is basic and interacts with the acidic silanols on the silica.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane before loading your sample. This neutralizes the acidic sites.

Q: Can I use Acetonitrile as the solvent? A: Acetonitrile is usable but often requires higher equivalents of cyanide due to poor solubility of inorganic salts (NaCN). Toluene/Water PTC is superior because it solubilizes both the organic substrate and the inorganic cyanide in their respective phases, reacting at the interface.

References
  • General Morpholine Synthesis via Epoxide Opening

    • D'Amico, J. J., & Campbell, R. H. (1967). Substituted Morpholines. Journal of Organic Chemistry, 32(8), 2567–2571.

  • Phase Transfer Catalysis in Nitrile Synthesis

    • Starks, C. M. (1971). Phase-transfer catalysis.[7] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.

  • Synthesis of 3-(Cyanomethyl)morpholines (Analogous Chemistry)

    • Mellin, C., et al. (2006). Process for the preparation of morpholine derivatives. US Patent 7,122,666. (Describes the cyanation of chloromethyl morpholines for reboxetine intermediates).

  • Purification of Basic Amines

    • Reich, H. J. (2024). Common Laboratory Techniques: Chromatography of Amines. University of Wisconsin-Madison Chemistry Database.

Disclaimer: This guide is for research purposes only. All reactions involving Cyanide (CN-) must be performed in a functioning fume hood with appropriate personal protective equipment and specific cyanide antidote kits available on site.

Sources

Optimizing reaction conditions for coupling benzyl groups to morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Subject: Optimization of C-N Coupling Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction & Route Selection

Welcome to the technical guide for coupling benzyl groups to morpholine. This transformation is a cornerstone in medicinal chemistry, often used to install pharmacophores or protective groups. However, the "simple" appearance of this reaction often masks common pitfalls: over-alkylation (quaternization), regioselectivity issues, and difficult purifications.

To ensure success, you must first select the correct synthetic pathway based on your specific substrate constraints.

Route Selection Triage

Use the following decision tree to determine whether Method A (Direct Alkylation) or Method B (Reductive Amination) is best for your specific case.

RouteSelection Start START: Substrate Analysis Q1 Is the benzyl electrophile commercially available as a halide? Start->Q1 Q2 Does the molecule contain base-sensitive groups (e.g., esters)? Q1->Q2 Yes (Benzyl Halide) MethodB METHOD B: Reductive Amination (Reagents: PhCHO, STAB) Q1->MethodB No (Benzaldehyde available) Q3 Is mono-alkylation critical (avoiding quaternary salts)? Q2->Q3 No Q2->MethodB Yes (Avoid strong base) MethodA METHOD A: Direct Alkylation (SN2) (Reagents: Bn-X, K2CO3) Q3->MethodA No (Robust substrate) Q3->MethodB Yes (High Selectivity needed)

Figure 1: Decision logic for selecting the optimal synthetic pathway. Method B is generally preferred for higher selectivity and milder conditions.

Method A: Direct Alkylation ( )

Best for: Robust substrates, scale-up on cheap materials, non-sensitive functional groups.

This method relies on the nucleophilic attack of morpholine on a benzyl halide. The critical parameter here is base solubility and stoichiometry control .

Standard Protocol
  • Dissolve: Dissolve Morpholine (1.0 equiv) in Acetonitrile (MeCN) or DMF (0.2 M concentration).

  • Base: Add Potassium Carbonate (

    
    , 2.0 equiv). Tip: Use finely ground powder.
    
  • Addition: Add Benzyl Bromide/Chloride (1.0 - 1.1 equiv) dropwise at 0°C to minimize exotherms.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup: Filter off inorganic salts. Concentrate solvent.[1] Partition between EtOAc and Water.

Optimization Matrix: Solvent & Base Effects

The choice of solvent/base pair dramatically alters the reaction rate and impurity profile.

VariableRecommendationTechnical Insight
Solvent Acetonitrile (MeCN) Preferred. Good balance of polarity.[2] Easy to remove (

).
DMFHigh Performance. High dielectric constant accelerates

, but difficult to remove during workup (requires aqueous washes).
AcetoneMild. Good for highly reactive benzyl bromides. Slower reaction rates.
Base

Standard. Insoluble in organic solvents, acting as a heterogeneous base. Requires vigorous stirring.
DIPEA /

Homogeneous. Soluble bases accelerate reaction but increase risk of quaternization (over-alkylation).
Cesium Carbonate"The Hammer." Higher solubility of Cs+ leads to much faster rates.[3] Use only if

fails.
Troubleshooting Method A
  • Issue: Significant formation of quaternary ammonium salt (bis-alkylation).

    • Fix: The product (N-benzylmorpholine) is still nucleophilic. Reduce the Benzyl Halide equivalents to 0.95 eq. Alternatively, switch to Method B .

  • Issue: Reaction is stalling at 50% conversion.

    • Fix: The inorganic base surface may be "poisoned" by KBr/KCl salts. Add a catalytic amount (5 mol%) of TBAI (Tetrabutylammonium iodide) to facilitate Phase Transfer Catalysis (PTC) [1].

Method B: Reductive Amination (Preferred)

Best for: High selectivity, mild conditions, avoiding over-alkylation.

This method forms an iminium ion intermediate which is selectively reduced.[4][5] It virtually eliminates the risk of quaternary salt formation because the iminium ion is formed in equilibrium and reduced irreversibly.

Mechanism & Workflow

ReductiveAmination Substrates Morpholine + Benzaldehyde Imine Carbinolamine / Iminium Ion Substrates->Imine Equilibrium (-H2O) Product N-Benzylmorpholine Imine->Product Hydride Reduction (STAB) Note STAB reduces the Iminium faster than the Aldehyde Note->Imine

Figure 2: The kinetic selectivity of STAB allows for "One-Pot" procedures without reducing the aldehyde starting material.

Standard Protocol (The "STAB" Method)

Reference: Abdel-Magid, A. F., et al. J. Org. Chem. 1996.[6][7] [2]

  • Mix: Combine Morpholine (1.0 equiv) and Benzaldehyde (1.0 - 1.1 equiv) in DCE (1,2-Dichloroethane) or THF .

  • Add Reductant: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

    • Note: STAB is milder than

      
       and 
      
      
      
      . It will not reduce the aldehyde significantly but rapidly reduces the iminium species.[4]
  • Acid Catalyst (Optional): If the reaction is sluggish, add 1-2 drops of Acetic Acid (AcOH) to catalyze imine formation.

  • Time: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.

  • Quench: Add saturated aqueous

    
     (gas evolution will occur).
    
Troubleshooting Method B
  • Question: Can I use Sodium Cyanoborohydride (

    
    ) instead?
    
    • Answer: Yes, but it is toxic (cyanide risk) and requires pH control (pH ~6) to be effective. STAB is safer and generally superior for this transformation.

  • Question: The reaction is stuck at the imine stage.

    • Answer: This is rare with morpholine (a secondary amine) as it forms an iminium ion. Ensure your solvent is dry.[4] If using THF, try switching to DCE or DCM, as solvation effects can influence the equilibrium.

Advanced Troubleshooting & FAQs
Q: How do I purify the product from unreacted aldehyde or benzyl halide?

A: The Acid-Base Extraction Trick (Self-Validating Purification) Since N-benzylmorpholine is a basic amine, you can purify it without column chromatography using its


.
  • Extraction 1 (Acidic): Dissolve crude mixture in organic solvent (e.g., DCM). Wash with 1M HCl .

    • Result: The Product (protonated) moves to the Aqueous Layer . Impurities (Aldehyde/Benzyl Halide) stay in the Organic Layer .

    • Action: Discard Organic Layer.

  • Basification: Treat the Aqueous Layer with 6M NaOH until pH > 12.

    • Result: Product is deprotonated and becomes insoluble in water (oils out).

  • Extraction 2 (Basic): Extract the cloudy aqueous mixture with fresh DCM.

    • Result: Pure Product moves back to the Organic Layer .

  • Finish: Dry (

    
    ) and concentrate.
    
Q: Are there Green Chemistry alternatives?

A: Yes.

  • Solvent: Replace DCE/DMF with Ethanol or 2-MeTHF .

  • Method: Reductive amination can be performed using Imine formation in EtOH followed by reduction with

    
      (cheaper, but requires two steps: form imine 
    
    
    
    add hydride).
References
  • Phase Transfer Catalysis: "Use of Tetrabutylammonium salts in N-Alkylation." ScienceMadness & PTC Industrial Protocols. 2

  • Reductive Amination (STAB): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. 6[5][7][8][9][10][11][12][13][14]

  • General N-Alkylation: "Best Conditions For N-Alkylation of Amines." ScienceMadness Discussion on Carbonate Bases. 3

  • Purification Techniques: "Acid-Base Extraction for Amine Purification." Chemistry LibreTexts. 13[5][7][8][9][10][11][12][13][14][15]

Sources

Stability of 2-(4-Benzylmorpholin-3-yl)acetonitrile in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-(4-Benzylmorpholin-3-yl)acetonitrile

Introduction

Welcome to the technical support hub for 2-(4-Benzylmorpholin-3-yl)acetonitrile . This compound is a critical chiral building block, often utilized in the synthesis of CNS-active agents (e.g., phenmetrazine analogs) and appetite suppressants. Its structural complexity—featuring a morpholine ring, a basic tertiary amine, an N-benzyl protecting group, and a reactive nitrile side chain—presents unique stability challenges.[1]

This guide moves beyond generic advice, addressing specific solubility anomalies, degradation pathways, and analytical artifacts reported by our user base.

Module 1: Solvent Compatibility & Solubility

User Query: "I am observing precipitation when dissolving the compound in DMSO/Water mixtures, and my LC-MS shows a split peak in Methanol. What is happening?"

Technical Insight

The solubility and stability of this compound are dictated by its acid-base equilibrium .[1]

  • Free Base: Lipophilic.[1][2] Soluble in DCM, EtOAc, Toluene.[1] Poorly soluble in water.[1]

  • Salt Forms (HCl/TFA): Hydrophilic.[1] Soluble in Water, MeOH, DMSO.[1]

The "Split Peak" Phenomenon: In protic solvents like Methanol, the free base can exist in equilibrium with hemi-aminal species or, more likely, you are observing protonation equilibrium on the column if the mobile phase pH is near the pKa of the morpholine nitrogen (approx. pKa 7.5–8.0).[1]

Troubleshooting Guide: Solvent Selection
SolventSuitabilityRisk FactorRecommendation
Dichloromethane (DCM) High (Free Base)Quaternization Excellent for short-term handling.[1] Avoid storage >24h; DCM can slowly alkylate the tertiary amine (N-chloromethylation).[1]
DMSO High (All forms)Oxidation/Hygroscopicity DMSO absorbs water, promoting nitrile hydrolysis.[1] Use anhydrous DMSO; store frozen.[1]
Methanol/Ethanol ModerateTransesterification Stable at neutral pH.[1] In the presence of strong acid (HCl), the nitrile can convert to an imidate or ester (Pinner reaction).
Acetonitrile (ACN) HighNone Preferred solvent for stock solutions.[1] Chemically inert and compatible with HPLC.[1]
Water pH DependentHydrolysis Insoluble as free base.[1] Soluble as salt.[1] Avoid basic aqueous storage (precipitates).[1]
Interactive Workflow: Solvent Decision Tree

SolventSelection Start Start: Select Solvent Form Is sample Salt or Free Base? Start->Form FreeBase Free Base Form->FreeBase Salt HCl / TFA Salt Form->Salt DCM DCM / EtOAc (Short term only) FreeBase->DCM ACN Acetonitrile (Recommended) FreeBase->ACN Water Water / Buffer (pH < 6.0) Salt->Water DMSO DMSO (Anhydrous) Salt->DMSO Warning Avoid Methanol + Acid (Pinner Reaction Risk) Salt->Warning

Figure 1: Solvent selection logic based on the chemical form of the morpholine derivative.

Module 2: Chemical Stability & Degradation Profiles

User Query: "My stability samples show a new impurity at RRT 0.85 and RRT 1.2 after 1 week at 40°C. What are these?"

Mechanism of Action

Two primary degradation pathways dominate the stability profile of 2-(4-benzylmorpholin-3-yl)acetonitrile:

  • Oxidative Debenzylation (N-Dealkylation): The benzylic C-H bond is susceptible to auto-oxidation, especially in solution and under light.[1] This leads to the formation of benzaldehyde and the secondary amine (morpholin-3-yl acetonitrile).[1]

    • Impurity: Benzaldehyde (Distinct almond smell, UV active).[1]

    • Impurity: Secondary amine (Polar, elutes earlier).[1]

  • Nitrile Hydrolysis: While nitriles are generally robust, the presence of the neighboring amine (intramolecular catalysis) or high pH can accelerate hydrolysis to the primary amide.

    • Impurity: 2-(4-benzylmorpholin-3-yl)acetamide (RRT ~0.85).[1]

Degradation Pathway Diagram

Degradation Compound 2-(4-Benzylmorpholin-3-yl)acetonitrile (Target) Oxidation Oxidation (Air/Light) Compound->Oxidation Slow Hydrolysis Hydrolysis (H2O / pH > 9) Compound->Hydrolysis pH Dependent Benzaldehyde Benzaldehyde (Volatile) Oxidation->Benzaldehyde SecAmine 2-(Morpholin-3-yl)acetonitrile (Secondary Amine) Oxidation->SecAmine Amide 2-(4-Benzylmorpholin-3-yl)acetamide (Primary Amide) Hydrolysis->Amide

Figure 2: Primary degradation pathways.[1] Oxidation of the benzyl group and hydrolysis of the nitrile are the dominant risks.

Module 3: Stereochemical Integrity (Racemization)

User Query: "I am using the (S)-enantiomer. Will basic workup conditions cause racemization?"

Expert Analysis

The chiral center at C3 is moderately stable but not immune to racemization.[1]

  • Risk Factor: The C3 proton is tertiary.[1] However, the acidity of the exocyclic methylene protons (the -CH2-CN group) is higher than the C3 ring proton.[1]

  • Mechanism: Strong bases (e.g., NaH, LDA) will deprotonate the -CH2-CN group first (forming a nitrile anion).[1] This does not destroy chirality.[1]

  • The Danger Zone: Prolonged heating with alkoxides (NaOMe/EtOH) or thermodynamic equilibration can lead to racemization via a retro-Michael/Michael addition mechanism or simple enolization if the geometry allows.[1]

Protocol for Enantiomeric Purity Check: Do not rely on standard C18 HPLC. Use a chiral stationary phase:

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).[1]

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).[1] Diethylamine is crucial to sharpen the peak of the basic amine.

Module 4: Recommended Storage & Handling

To maximize shelf-life and experimental reproducibility, adhere to these "Gold Standard" protocols.

Storage Conditions
  • Solid State: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is significantly more stable than the free base oil.[1]

  • Solution State: Avoid storing in solution for >48 hours. If necessary, use anhydrous Acetonitrile and store at 4°C.[1]

Handling Precautions
  • Avoid Chlorinated Solvents for Storage: As noted, DCM can react with the amine over weeks.[1]

  • Inert Atmosphere: Always purge headspace with Nitrogen after opening the vial to prevent benzylic oxidation.[1]

Re-purification (If degraded)

If the compound turns yellow (oxidation) or shows amide peaks:

  • Dissolve in EtOAc.[1]

  • Wash with mild aqueous NaHCO3 (removes acidic impurities).[1]

  • Extract with 1M HCl (pulls the amine into water).[1]

  • Wash the aqueous layer with Ether (removes benzaldehyde/non-basic organics).[1]

  • Basify aqueous layer with NaOH to pH 10.[1]

  • Extract back into EtOAc, dry, and concentrate.

References

  • BenchChem. (2025).[1][3] Solubility and Stability of Aminopyridine and Morpholine Acetonitriles.[1] Retrieved from BenchChem Technical Data.[1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 43244665, Morpholine Derivatives.[1]Link[1]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1] (Standard reference for N-Benzyl stability and deprotection mechanisms).

  • J. Org. Chem. (2016).[1][4] Asymmetric Synthesis of 3-Substituted Morpholines. (Mechanism of racemization and synthesis).[1] Link

Sources

Troubleshooting diastereoselectivity in morpholine ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Morpholine Stereocontrol Division

Current Status: Online 🟢 Ticket Queue: Priority Handling Subject: Troubleshooting Diastereoselectivity in Morpholine Ring Formation

Welcome to the Morpholine Stereocontrol Center

You have reached the Tier 3 Support Desk. We specialize in resolving diastereomeric excess (de) failures during the synthesis of substituted morpholines. This guide addresses the most common "error codes" in morpholine synthesis: inseparable 1:1 diastereomeric mixtures, incorrect ring closures, and ambiguous NMR assignments.

Module 1: The "50:50 Mixture" Error (Thermodynamics vs. Kinetics)

User Issue: "I synthesized 2,6-dimethylmorpholine via double alkylation of an amine, but I got a 1:1 cis/trans mixture. How do I favor the cis isomer?"

Root Cause Analysis: The formation of 2,6-disubstituted morpholines is governed by the energy difference between chair conformations.

  • The Golden Rule: For 2,6-disubstituted morpholines, the cis-isomer (where both substituents are equatorial) is the thermodynamically stable product.

  • The Mechanism: The 2 and 6 positions have a 1,3-relationship across the oxygen atom. In a six-membered chair, 1,3-diequatorial substituents are cis.[1] The trans isomer forces one substituent into a high-energy axial position (1,3-diaxial interaction).[1]

Troubleshooting Protocol: Thermodynamic Equilibration If you have a mixture, you can often "force" the system to the stable cis isomer using a metal catalyst that allows reversible ring opening/closing or racemization at the benzylic position.

Protocol 1.1: Iron-Catalyzed Equilibration Based on recent iron(III) catalysis methodologies [1].

  • Substrate: 1:1 mixture of cis/trans allylic amino ethers.

  • Catalyst: FeCl₃ (5-10 mol%).[1]

  • Solvent: Dichloromethane (DCM) or Toluene.[1]

  • Condition: Reflux for 12–24 hours.[1]

  • Mechanism: The Fe(III) activates the C-O bond, allowing reversible formation of a carbocation/oxocarbenium species. The ring re-closes preferentially in the lower-energy cis (diequatorial) conformation.

Module 2: Accessing the "Unstable" Trans-Isomer (Kinetic Control)

User Issue: "I specifically need the trans-2,6-disubstituted morpholine for SAR studies, but the reaction keeps giving me the cis form."

Root Cause Analysis: Since trans is thermodynamically disfavored, you cannot rely on equilibrium methods.[1] You must use Kinetic Control via stereospecific S_N2 inversion.[1] This usually involves cyclizing a chiral amino alcohol.[1]

Workflow Visualization: The Inversion Strategy

MorpholineStrategy Start Start: Chiral Amino Alcohol Target Target Isomer? Start->Target Cis Cis (Thermodynamic) Target->Cis Same config at reaction center Trans Trans (Kinetic) Target->Trans Invert config at reaction center MethodA Method A: Retention (Cyclodehydration/Acid) Cis->MethodA MethodB Method B: Inversion (Mitsunobu/SN2) Trans->MethodB Result Final Product MethodA->Result Cis-Morpholine MethodB->Result Trans-Morpholine

Figure 1: Decision tree for selecting ring-closure methodology based on desired stereochemistry.

Troubleshooting Protocol: The Mitsunobu Inversion To form the trans isomer, you must invert the stereocenter of the alcohol during ring closure.

Protocol 2.1: Mitsunobu Cyclization [2] Standard Operating Procedure for Inversion

ParameterSpecificationWhy?
Reagents PPh₃ (1.2 eq), DIAD or DEAD (1.2 eq)Generates the activated alkoxy-phosphonium intermediate.[1]
Substrate Chiral

-protected amino alcohol (e.g.,

-Boc,

-Ts)
The nitrogen must be acidic (

) to act as a nucleophile in Mitsunobu.[1]
Solvent Anhydrous THF or TolueneMoisture destroys the betaine intermediate.
Temperature 0°C addition

RT stir
Controls the exotherm; prevents side reactions.
Order of Addition 1. PPh₃ + Substrate2. DEAD (dropwise)Prevents premature activation or oligomerization.[1]

Critical Checkpoint: If your nitrogen is a secondary amine (R-NH-R'), Mitsunobu will fail because the amine is not acidic enough.[1] Solution: Protect with Tosyl (Ts) or Nosyl (Ns) groups to lower the


, cyclize, then deprotect.

Module 3: Regioselectivity Failures (Epoxide Opening)

User Issue: "I am synthesizing morpholines by opening an epoxide with an amino alcohol, but the cyclization is yielding a mixture of 5- and 6-membered rings or wrong substitution patterns."

Root Cause Analysis: Epoxide opening is the "make or break" step. The regioselectivity depends entirely on the pH of the reaction media [3].

  • Basic Conditions (Nucleophilic): Attack occurs at the least hindered carbon (Steric control).

  • Acidic Conditions (Electrophilic): Attack occurs at the most substituted carbon (Electronic control/partial carbocation character).

Troubleshooting Guide: Controlling the Attack

ConditionMechanismMajor Product (from terminal epoxide)
Basic (Amines, NaOH)S_N2 (Steric)Attack at terminal C

Secondary alcohol
Acidic (Lewis Acids,

)
S_N1-like (Electronic)Attack at internal C

Primary alcohol

Protocol 3.1: The "One-Pot" Bis-Alkylation (Blum Method) For high diastereoselectivity without isolating intermediates, use organometallic activation.[1]

  • Reactants: Chiral amino alcohol + Vinyl epoxide.[1]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis).[1]

  • Outcome: Palladium forms a

    
    -allyl complex.[1] The nucleophile (amine) attacks the 
    
    
    
    -allyl species anti to the metal. This allows predictable stereocontrol based on the starting vinyl epoxide geometry [4].

Module 4: Analytical Validation (NMR Interpretation)

User Issue: "I have a product, but I can't tell if it is cis or trans. The spectra look similar."

Diagnostic Tool:


H NMR Coupling Constants (

)
In the morpholine chair, the coupling between protons on adjacent carbons (vicinal) is the definitive proof of geometry.[2]

The Karplus Relationship applied to Morpholines [5]:

Proton RelationshipDihedral AngleCoupling Constant (

)
Interpretation
Axial-Axial (

)
~180°10 – 12 Hz Large splitting.[1][3] Indicates protons are anti-periplanar.[1]
Axial-Equatorial (

)
~60°2 – 5 Hz Small splitting.[1][3]
Equatorial-Equatorial (

)
~60°2 – 5 Hz Small splitting.[1][3]

Case Study: 2,6-Dimethylmorpholine

  • Cis-Isomer: Methyls are Equatorial.[1] Protons at C2 and C6 are Axial .[1]

    • Signal: The C2/C6 protons will show a Large Triplet/DD (approx 10-11 Hz) due to coupling with the axial protons at C3/C5.

  • Trans-Isomer: One Methyl Axial, One Equatorial.[1]

    • Signal: The proton at the "Axial Methyl" carbon is Equatorial . It will only show Small couplings (< 5 Hz).[1]

Visualization: NMR Logic Flow

NMRAnalysis Input Identify H2 and H6 signals CheckJ Measure Vicinal Coupling (J) Input->CheckJ LargeJ J > 10 Hz (Axial-Axial) CheckJ->LargeJ Observed SmallJ J < 5 Hz (Axial-Equatorial) CheckJ->SmallJ Observed ConclusionCis Conclusion: Cis Isomer (Diequatorial substituents) LargeJ->ConclusionCis ConclusionTrans Conclusion: Trans Isomer (Axial/Equatorial substituents) SmallJ->ConclusionTrans

Figure 2: Flowchart for assigning stereochemistry using proton NMR coupling constants.

References

  • Iron-Catalyzed Diastereoselective Synthesis

    • Source:Synlett (Thieme Connect).[1]

    • Title: Iron-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines via C–O or C–N Bond Formation.[1][4]

  • Mitsunobu Reaction Mechanism & Applications

    • Source:Molecules (MDPI).[1]

    • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.[5]

    • URL:[Link][1]

  • Regioselectivity in Epoxide Opening

    • Source:Chemical Communications (RSC).[1]

    • Title: Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol.[1][6]

    • URL:[Link]

  • Palladium-Catalyzed Morpholine Synthesis

    • Source:Organic Letters (ACS).[1]

    • Title: Diastereoselective Synthesis of cis-2,6-Disubstituted Morpholines via Pd(II)-Catalyzed Reactions.[1][4]

    • URL:[Link][1]

  • NMR Coupling Constants (Karplus/Stereochemistry)

    • Source:Journal of Chemical Education (ACS).[1]

    • Title: The Karplus Equation: A Guide to Conform
    • URL:[Link][1]

End of Technical Guide. For further assistance, contact the Synthesis Core Facility.

Sources

Technical Support Center: Purification of 2-(4-Benzylmorpholin-3-yl)acetonitrile Crude Product

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and procedural guidance for the purification of 2-(4-Benzylmorpholin-3-yl)acetonitrile. This document offers practical, field-tested solutions to common challenges encountered during the isolation and purification of this compound.

Introduction: The Challenge of Purity

2-(4-Benzylmorpholin-3-yl)acetonitrile is a substituted morpholine derivative, a class of compounds widely utilized in medicinal chemistry for the development of various therapeutic agents.[1] Achieving high purity of the target compound is critical, as impurities can diminish pharmacological efficacy or cause unwanted side effects.[1] The purification of this molecule can be challenging due to the presence of various process-related impurities stemming from starting materials, side reactions, or degradation. This guide provides a systematic approach to identifying and removing these impurities.

Section 1: Identifying Common Impurities

Effective purification begins with understanding the potential impurities in your crude product. These can typically be categorized as unreacted starting materials, reagents, and side-products. Analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying and quantifying these impurities.[2][3][4][5]

Potential Impurities May Include:

  • Unreacted Starting Materials: Such as N-benzylmorpholine or reagents used for the cyanation step.

  • Side-Reaction Products: Depending on the synthetic route (e.g., a Strecker-type synthesis), byproducts could include aminonitriles or other related structures.[6]

  • Reagent-Related Impurities: Residual catalysts or reagents from the synthesis. For instance, if benzyl chloride is used as a starting material, impurities like benzaldehyde may be present.[7]

  • Diastereomers: If the synthesis is not stereospecific, diastereomers may be present and require specific chromatographic techniques for separation.[8]

Section 2: Purification Strategy Workflow

A multi-step purification strategy is often necessary to achieve high purity. The following workflow illustrates a logical progression from a crude reaction mixture to a highly purified final product.

Purification_Workflow crude Crude Reaction Mixture lle Liquid-Liquid Extraction (LLE) (Acid-Base) crude->lle Removes baseline acidic/basic impurities column Column Chromatography (Silica Gel) lle->column Separates neutral impurities & closely related compounds analysis1 TLC / HPLC Analysis lle->analysis1 Purity Check recryst Recrystallization column->recryst Final polishing step for high crystalline purity column->analysis1 Purity Check pure Pure Product (>99% Purity) recryst->pure analysis2 TLC / HPLC / NMR Analysis recryst->analysis2 Final QC

Sources

Technical Support Center: Degradation of 2-(4-Benzylmorpholin-3-yl)acetonitrile Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals studying the stability of 2-(4-Benzylmorpholin-3-yl)acetonitrile. This document provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to ensure the integrity of your results when investigating the degradation of this molecule in acidic environments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the expected chemical behavior of 2-(4-Benzylmorpholin-3-yl)acetonitrile under acidic stress.

Q1: What is the primary degradation pathway for 2-(4-Benzylmorpholin-3-yl)acetonitrile in aqueous acidic conditions?

The primary and most anticipated degradation pathway involves the acid-catalyzed hydrolysis of the nitrile functional group.[1][2] This reaction proceeds in two main stages:

  • Conversion to an Amide Intermediate: The nitrile is first hydrolyzed to an amide, forming 2-(4-Benzylmorpholin-3-yl)acetamide.

  • Hydrolysis of the Amide: The amide intermediate is then further hydrolyzed to the corresponding carboxylic acid, yielding 2-(4-Benzylmorpholin-3-yl)acetic acid and an ammonium ion.[3][4]

The reaction is driven by the protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[5][6]

Q2: What are the expected major degradation products I should be looking for?

Under typical acidic conditions (e.g., heating with dilute HCl or H₂SO₄), the final, most stable degradation products are:

  • Major Organic Product: 2-(4-Benzylmorpholin-3-yl)acetic acid.

  • Inorganic Byproduct: Ammonium salt (e.g., ammonium chloride if HCl is used).[7]

You should also expect to see the transient formation of the amide intermediate , 2-(4-Benzylmorpholin-3-yl)acetamide, especially at earlier time points or under milder conditions.[4]

Q3: Is the morpholine ring or the N-benzyl group susceptible to degradation under these conditions?

The morpholine ring itself is generally stable under the acidic conditions required for nitrile hydrolysis. The tertiary amine within the morpholine ring is basic and will be protonated to form a water-soluble morpholinium salt.[8] This positive charge actually helps stabilize the ring against further degradation. Cleavage of the ether linkage or C-N bonds within the morpholine ring would require significantly harsher conditions than those typically used for nitrile hydrolysis. The N-benzyl group is also robust and not expected to cleave under these hydrolytic conditions.

Q4: What is the specific role of the acid in the degradation process?

The acid acts as a catalyst. In the first step, a proton (H⁺) from the acid attaches to the nitrogen atom of the nitrile group.[6] This protonation makes the nitrile carbon much more susceptible to attack by a weak nucleophile like water.[5] After the initial attack, a series of proton transfers leads to the formation of an amide. The acid then catalyzes the subsequent hydrolysis of the amide to the carboxylic acid. The catalyst (H⁺) is regenerated at the end of the reaction cycle.[9]

Q5: What experimental factors will most significantly influence the rate of degradation?

The rate of hydrolysis is primarily influenced by three factors:

  • Acid Concentration: A higher concentration of acid (lower pH) will generally increase the reaction rate by ensuring a higher concentration of the protonated nitrile intermediate.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases significantly with temperature. Forced degradation studies are often performed at elevated temperatures (e.g., 60-80 °C) to accelerate the process.[1][7]

  • Water Availability: Water is a key reactant in the hydrolysis process. The reaction will not proceed efficiently in anhydrous or low-water conditions.

Section 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during experimental work.

Problem/Observation Potential Cause(s) Recommended Action(s)
Slow or No Degradation Observed 1. Insufficient Acid: The pH of the solution may not be low enough to effectively catalyze the reaction. 2. Low Temperature: The activation energy for nitrile hydrolysis is significant; ambient temperature may be insufficient. 3. Low Water Content: The reaction medium may be primarily organic, limiting the availability of water as a reactant.1. Verify pH: Ensure the solution is sufficiently acidic (e.g., pH 1-2). Consider using a stronger acid or a higher concentration (e.g., 0.1 M to 1 M HCl). 2. Increase Temperature: Heat the reaction mixture under reflux or at a controlled elevated temperature (e.g., 80 °C).[7] 3. Adjust Solvent: Ensure sufficient water is present in the reaction mixture. If starting from an organic solvent, use an aqueous acidic solution.
An Unexpected Major Peak Appears and then Disappears over Time in HPLC Analysis This peak is very likely the amide intermediate , 2-(4-Benzylmorpholin-3-yl)acetamide.[4] It is formed first and then consumed as it hydrolyzes to the final carboxylic acid product.Confirm Identity: Collect a fraction of the peak for LC-MS analysis. The mass should correspond to the amide ([M+H]⁺). To isolate it, run the reaction under milder conditions (lower temperature or shorter time) where it is the major product. This intermediate is a key piece of evidence for the proposed degradation pathway.
Multiple Small, Unidentified Peaks in Chromatogram 1. Impure Starting Material: The parent compound may contain impurities that are also degrading. 2. Harsh Conditions: Very high temperatures or highly concentrated acid could be causing minor side reactions or charring. 3. Secondary Degradation: The primary degradation product itself might be unstable under the test conditions.1. Analyze Blank: Run a "time zero" sample and a sample of the parent compound dissolved in the mobile phase to identify pre-existing impurities. 2. Use Milder Conditions: Reduce the temperature or acid concentration to see if the side products are minimized. 3. Stress Test the Product: If you have a standard of the final carboxylic acid product, subject it to the same stress conditions to check its stability.
Difficulty Achieving Baseline Separation in HPLC The parent compound, intermediate, and final product have different polarities and pKa values. The parent compound and intermediate are basic, while the final product is zwitterionic or acidic.Optimize HPLC Method: 1. Adjust pH of Mobile Phase: Use a buffer to control the ionization state of the analytes. A pH of ~3 is often a good starting point to ensure the carboxylic acid is protonated and the amines are protonated. 2. Gradient Elution: Start with a higher aqueous content to retain the polar carboxylic acid and gradually increase the organic solvent (e.g., acetonitrile) to elute the less polar parent compound. 3. Use a Different Column: If C18 is not providing adequate separation, consider a phenyl-hexyl or a polar-embedded column.
Section 3: Experimental Protocols & Workflows

These protocols provide a starting point for conducting reliable degradation studies.

Protocol 3.1: General Procedure for a Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products.

  • Preparation: Prepare a stock solution of 2-(4-Benzylmorpholin-3-yl)acetonitrile in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Stress: In a sealed vial, add 1 mL of the stock solution to 9 mL of 1 M hydrochloric acid. This creates a final drug concentration of 100 µg/mL in 0.1 M HCl with 10% organic co-solvent.

  • Control Sample (Time Zero): Immediately neutralize a 1 mL aliquot of the acidic solution with 1 M NaOH to stop the reaction. Dilute with mobile phase to a suitable concentration for analysis (e.g., 10 µg/mL) and analyze immediately. This is your t=0 sample.

  • Incubation: Place the sealed vial in a thermostatically controlled water bath or oven at 80 °C.

  • Time-Point Sampling: At specified time intervals (e.g., 2, 4, 8, 24 hours), withdraw 1 mL aliquots. Immediately quench the reaction by neutralizing with 1 M NaOH.

  • Analysis: Dilute the quenched samples with mobile phase to the target concentration and analyze by HPLC-UV and/or LC-MS to monitor the disappearance of the parent peak and the appearance of degradation products.

Protocol 3.2: Sample Preparation for HPLC-UV/MS Analysis

Proper sample preparation is critical for accurate quantification and identification.

  • Quenching: Ensure the degradation reaction is completely stopped before analysis. For acid degradation, this is typically done by neutralizing the sample with a stoichiometric amount of base (e.g., NaOH).

  • Dilution: Dilute the quenched sample with the HPLC mobile phase to a final concentration that falls within the linear range of the detector (typically 1-50 µg/mL for UV).

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove any particulate matter that could damage the HPLC column.

  • Vialing: Transfer the filtered sample to an appropriate autosampler vial for injection.

  • Control/Blank: Prepare a blank sample using the exact same acid, base, and solvent mixture (without the active compound) and process it in the same way to identify any potential artifacts.

Section 4: Data & Visualization
Table 1: Summary of Expected Degradation Products and Intermediates
Compound NameStructureMolar Mass ( g/mol )Expected Analytical Signature
Parent Compound 2-(4-Benzylmorpholin-3-yl)acetonitrileC₁₃H₁₆N₂O216.28Basic; Elutes later in reverse-phase HPLC.
Amide Intermediate 2-(4-Benzylmorpholin-3-yl)acetamideC₁₃H₁₈N₂O₂234.30Basic; More polar than parent; Elutes earlier.
Final Product 2-(4-Benzylmorpholin-3-yl)acetic acidC₁₃H₁₇NO₃235.28Zwitterionic/Acidic; Most polar; Elutes earliest in reverse-phase HPLC.
Diagrams

The following diagrams illustrate the key chemical and experimental processes.

G cluster_pathway Proposed Degradation Pathway Start 2-(4-Benzylmorpholin-3-yl)acetonitrile Protonated Protonated Nitrile Intermediate Start->Protonated + H₃O⁺ Amide Amide Intermediate (2-(4-Benzylmorpholin-3-yl)acetamide) Protonated->Amide + H₂O - H⁺ Acid Final Product (2-(4-Benzylmorpholin-3-yl)acetic acid) + NH₄⁺ Amide->Acid + H₃O⁺, Δ

Caption: Proposed acid-catalyzed hydrolysis pathway.

G cluster_workflow Experimental Workflow for Degradation Analysis A 1. Initiate Forced Degradation (Acid, Temp) B 2. Sample at Predetermined Time Points (t=0, 2, 4h...) A->B C 3. Quench Reaction (Neutralize) B->C D 4. Prepare Sample (Dilute, Filter) C->D E 5. Analyze by HPLC/LC-MS D->E F 6. Quantify Parent Loss & Product Formation E->F G 7. Characterize Unknowns (MS/MS, NMR if needed) F->G

Caption: A typical experimental workflow for analysis.

Section 5: References
  • ResearchGate. (n.d.). Degradation of acetonitrile residues using oxidation processes. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved February 7, 2026, from [Link]

  • SciELO. (2004). Degradation of acetonitrile residues using oxidation processes. J. Braz. Chem. Soc., 15(4). Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved February 7, 2026, from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved February 7, 2026, from [Link]

  • Filo. (2023). Acid-catalyzed hydrolysis of a nitrile to give a carboxylic acid occurs by.... Retrieved February 7, 2026, from [Link]

  • JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved February 7, 2026, from [Link]

  • ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved February 7, 2026, from [Link]

Sources

Optimization of chiral separation for 2-(4-Benzylmorpholin-3-yl)acetonitrile enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHIRAL-MORPH-003 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Enantioseparation for Aprepitant Intermediate

Executive Summary

You are working with 2-(4-Benzylmorpholin-3-yl)acetonitrile , a critical chiral intermediate often associated with the synthesis of Neurokinin-1 (NK1) receptor antagonists like Aprepitant .

The molecule features a basic tertiary amine (morpholine N4) and a polar acetonitrile group. The primary challenge in separating its enantiomers (R and S) lies in the interaction between the basic nitrogen and residual silanols on the stationary phase, leading to peak tailing and resolution loss.

This guide provides a self-validating workflow to achieve baseline resolution (


) using Chiral HPLC and SFC.
Module 1: Method Development Strategy (Screening)

Q: Which column chemistry should I prioritize for this specific morpholine derivative?

A: For benzyl-substituted morpholines, polysaccharide-based Chiral Stationary Phases (CSPs) are the "Gold Standard." The bulky benzyl group provides excellent "handles" for


 interactions with the carbamate selectors on the column.

Recommended Screening Protocol: Start with the Immobilized Polysaccharide Series (e.g., Chiralpak IA, IC) or Coated Series (AD-H, OD-H).

ParameterRecommendationRationale
Primary Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA)Amylose helices often form better inclusion complexes with bulky benzyl groups than cellulose.
Secondary Column Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H, IB)Provides complementary selectivity if the amylose column shows co-elution.
Mobile Phase A n-Hexane or HeptaneNon-polar backbone to drive the analyte into the CSP grooves.
Mobile Phase B Ethanol or Isopropanol (IPA)IPA often yields higher resolution; Ethanol is better for solubility and prep-scale loading.
Additive (Critical) 0.1% Diethylamine (DEA) or Triethylamine (TEA)Essential to mask silanols. Do not omit.

Visual Workflow: Screening Decision Tree

MethodDev Start Start: 2-(4-Benzylmorpholin-3-yl)acetonitrile Screen1 Screen 1: Amylose (AD-H/IA) Hexane:IPA (90:10) + 0.1% DEA Start->Screen1 Check1 Resolution > 1.5? Screen1->Check1 Success Validation & Scale-up Check1->Success Yes Fail1 Switch Modifier to EtOH Check1->Fail1 No (Partial Sep) Screen2 Screen 2: Cellulose (OD-H/IB) Hexane:IPA (90:10) + 0.1% DEA Check1->Screen2 No (Co-elution) Check2 Resolution > 1.5? Fail1->Check2 Check2->Success Yes Check2->Screen2 No

Caption: Step-by-step screening logic prioritizing Amylose-based phases due to the benzyl recognition capability.

Module 2: Troubleshooting Peak Shape (The "Amine Problem")

Q: My peaks are tailing significantly (Tailing Factor > 1.8). Is the column dead?

A: Likely not. The issue is chemical, not physical. The N4 nitrogen in the morpholine ring is basic. Without sufficient protection, it interacts with acidic residual silanols on the silica support of the chiral column.

The Fix:

  • Verify Additive: Ensure your mobile phase contains 0.1% DEA .

  • Increase Concentration: If tailing persists, increase DEA to 0.2% .

  • Switch to "Immobilized" Phases: Columns like Chiralpak IA/IC allow for stronger solvents (like Ethyl Acetate/THF) which can sometimes suppress secondary interactions better than Hexane.

Mechanism of Action:

TailingMechanism Silanol Acidic Silanol (Si-OH) Interaction Strong Ionic Interaction (PEAK TAILING) Silanol->Interaction Amine Morpholine Amine (Basic) Amine->Interaction DEA Diethylamine (DEA) DEA->Silanol Preferential Binding Blocked DEA-Silanol Complex (Surface Passivated) DEA->Blocked GoodPeak Analyte Elutes Freely (SHARP PEAK) Blocked->GoodPeak Amine passes through

Caption: The basic additive (DEA) acts as a sacrificial base, blocking silanols to prevent analyte drag.

Module 3: Resolution & Selectivity Optimization

Q: I have separation, but Resolution (


) is only 1.2. How do I get to baseline (

)?

A: Once the correct column is identified, tune the thermodynamics.

1. Temperature Tuning (The "Enthalpy" Effect) Chiral recognition is often enthalpy-driven (


). Lowering the temperature increases the difference in binding energy between the enantiomers.
  • Action: Lower column temperature from 25°C to 10°C or 15°C .

  • Note: This will increase backpressure; ensure flow rate is adjusted.

2. Modifier Selection

  • Isopropanol (IPA): Being bulkier, IPA often sits in the chiral grooves differently than Ethanol. For many benzyl-amines, IPA provides higher selectivity (

    
    ).
    
  • Acetonitrile (ACN): Avoid ACN in Normal Phase (NP) modes for this molecule unless using it as a minor doping agent (e.g., Hex/IPA/ACN). ACN can suppress the

    
     interactions required for the benzyl group recognition.
    
Module 4: Scalability (SFC vs. HPLC)

Q: We need to purify 50g of the (S)-enantiomer. Should we stick to Normal Phase HPLC?

A: For preparative scale, Supercritical Fluid Chromatography (SFC) is vastly superior for this molecule.

Why SFC?

  • Solubility: The acetonitrile group makes the molecule moderately polar. Supercritical CO2 + Methanol dissolves this intermediate better than Hexane, allowing higher injection loading.

  • Speed: The low viscosity of CO2 allows for 3x-4x faster flow rates.

  • Solvent Removal: Evaporating CO2/MeOH is significantly faster and greener than evaporating Hexane/IPA.

SFC Starting Point:

  • Column: Chiralpak AD-H or IG (IG is excellent for basic amines in SFC).

  • Mobile Phase: CO2 / Methanol (85:15).

  • Additive: 0.2% Diethylamine (DEA) or Isopropylamine (IPAm) in the Methanol co-solvent.

  • Back Pressure: 120 bar.

References
  • Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Overview of polysaccharide CSP mechanisms.

  • Determination of eight isomers and related substance of Aprepitant. ResearchGate. (2025). Specific protocol using Chiralpak AD-H for Aprepitant precursors.

  • Chiral HPLC Column Selection Guide. Sigma-Aldrich/Supelco. General protocols for basic amine screening.

  • Synthesis of enantiopure 3-substituted morpholines. PubMed. Context on the synthetic importance of the intermediate.

Technical Support Center: Overcoming Poor Solubility of Morpholine Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of morpholine derivatives in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles during their experimental work. Here, we will delve into the underlying reasons for these solubility issues and provide a comprehensive set of troubleshooting strategies, detailed protocols, and practical FAQs to empower you in your synthetic endeavors.

Understanding the Challenge: The Physicochemical Nature of Morpholine Derivatives

Morpholine itself is a versatile compound, exhibiting miscibility with water and a range of organic solvents like acetone, ethanol, and benzene. This favorable solubility profile is attributed to its ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the oxygen and nitrogen atoms). However, as the parent morpholine scaffold is functionalized to create derivatives for various applications, particularly in medicinal chemistry, these advantageous properties can be significantly altered.

The introduction of large, nonpolar, or rigid substituents can dramatically decrease the molecule's affinity for common organic solvents. This often leads to a number of experimental challenges, including:

  • Incomplete Reactions: Poor solubility of starting materials can lead to sluggish or incomplete reactions, resulting in low yields and complex product mixtures.

  • Difficult Purification: The desired product may be difficult to separate from unreacted starting materials or byproducts if it has limited solubility in solvents suitable for chromatography or recrystallization.

  • Inaccurate Characterization: Poor solubility can hinder the acquisition of high-quality analytical data, such as NMR spectra, making structural confirmation challenging.

Troubleshooting & Optimization Strategies: A Q&A Approach

This section provides answers to frequently encountered questions regarding the poor solubility of morpholine derivatives, offering practical solutions and the scientific rationale behind them.

Q1: My morpholine derivative is insoluble in my chosen reaction solvent. What is the first step I should take?

A1: Re-evaluate Your Solvent Choice.

The principle of "like dissolves like" is a fundamental starting point. The polarity of your morpholine derivative is dictated by its substituents.

  • For derivatives with polar functional groups (e.g., hydroxyls, amides): Consider more polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). Polar protic solvents such as ethanol or isopropanol can also be effective.

  • For derivatives with nonpolar, lipophilic moieties (e.g., long alkyl chains, aromatic rings): Aromatic hydrocarbons like toluene or xylene, or chlorinated solvents such as dichloromethane (DCM) and chloroform, may be more suitable.

A systematic approach to solvent screening is highly recommended. Start with small-scale solubility tests in a variety of solvents covering a range of polarities.

Q2: I've tried a range of single solvents without success. What's the next logical step?

A2: Employ a Co-Solvent System.

A co-solvent system, a mixture of two or more miscible solvents, is a powerful technique to fine-tune the polarity of the reaction medium. This approach can often achieve a level of solubility that is not possible with a single solvent.

Causality: By blending solvents with different polarities, you can create a solvent environment that better matches the specific solubility requirements of your morpholine derivative. For instance, adding a small amount of a highly polar solvent like DMF to a less polar solvent like THF can significantly enhance the solubility of a moderately polar compound.

Practical Tip: Start by adding the co-solvent in small increments (e.g., 5-10% by volume) to your primary solvent and observe the effect on solubility.

Q3: Can temperature be used to improve the solubility of my morpholine derivative?

A3: Yes, Increasing the Temperature is a Common and Effective Strategy.

For most compounds, solubility increases with temperature. This is because the increased kinetic energy of the solvent molecules allows them to more effectively break apart the solute's crystal lattice and solvate the individual molecules.

Important Considerations:

  • Reactant and Product Stability: Ensure that your starting materials, reagents, and the desired product are stable at elevated temperatures. Run a small-scale thermal stability test if you have concerns.

  • Solvent Boiling Point: The reaction temperature should not exceed the boiling point of your solvent unless the reaction is performed in a sealed vessel under pressure.

  • Safety: Always use appropriate safety precautions when working with heated, flammable organic solvents.

Q4: My morpholine derivative contains a basic nitrogen atom. Can I leverage this to improve its solubility?

A4: Absolutely. Salt formation is a classic and highly effective technique for increasing the solubility of basic compounds.

The Principle: The basic nitrogen atom in the morpholine ring can be protonated by an acid to form a salt. This salt is an ionic compound and is often significantly more soluble in polar solvents, particularly water and alcohols, than the neutral "free base" form.

Experimental Workflow:

  • Acid Selection: Common acids used for this purpose include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and organic acids like acetic acid or p-toluenesulfonic acid. The choice of acid can influence the properties of the resulting salt.

  • Stoichiometry: Add a stoichiometric amount (or a slight excess) of the chosen acid to a suspension of your morpholine derivative in a suitable solvent.

  • Observation: In many cases, the insoluble free base will dissolve as the soluble salt is formed.

This strategy is particularly useful for aqueous reactions or for purification steps involving extraction into an aqueous phase.

Q5: Are there any "enabling technologies" I can use to tackle particularly stubborn solubility issues?

A5: Yes, several modern techniques can be employed when conventional methods fall short.

  • Sonication: The application of ultrasonic waves can dramatically enhance solubility. The high-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which can break up solute particles and facilitate their dissolution.

  • Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool. The rapid and efficient heating provided by microwaves can often overcome solubility barriers and accelerate reaction rates.

These techniques are often employed in specialized equipment and require careful optimization of parameters such as power, temperature, and time.

Q6: I am working on a drug discovery project. Are there any medicinal chemistry strategies to address poor solubility?

A6: Yes, the prodrug approach is a well-established strategy in drug development to overcome poor solubility.

The Concept: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes an in vivo transformation to release the active drug. By attaching a polar, ionizable, or otherwise solubilizing promoiety to the morpholine derivative, its aqueous solubility can be significantly improved.

Common Prodrug Strategies:

  • Phosphate Esters: The introduction of a phosphate group creates a highly water-soluble prodrug that can be cleaved by phosphatases in the body.

  • Amino Acid Conjugates: Attaching an amino acid can introduce an ionizable group, enhancing solubility.

  • Esters: For morpholine derivatives with hydroxyl groups, esterification with a dicarboxylic acid can create a more soluble prodrug.

The design of a successful prodrug requires careful consideration of the chemical linkage to ensure it is stable in the formulation but readily cleaved in vivo to release the active drug.

Experimental Protocols

This section provides detailed, step-by-step methodologies for some of the key techniques discussed above.

Protocol 1: Systematic Solvent Screening for a Poorly Soluble Morpholine Derivative

Objective: To identify a suitable single solvent or co-solvent system for a reaction or purification.

Materials:

  • Your poorly soluble morpholine derivative

  • A selection of solvents with varying polarities (e.g., hexane, toluene, DCM, THF, ethyl acetate, acetone, acetonitrile, isopropanol, ethanol, methanol, DMF, DMSO)

  • Small vials or test tubes

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Place a small, consistent amount (e.g., 1-2 mg) of your morpholine derivative into each labeled vial.

  • Add a measured volume (e.g., 0.5 mL) of each solvent to the corresponding vial.

  • Vortex each vial vigorously for 30-60 seconds.

  • Observe and record the solubility at room temperature (e.g., insoluble, partially soluble, fully soluble).

  • For samples that are not fully soluble, gently heat them on a heating block or in a water bath (not exceeding the solvent's boiling point) and observe any changes in solubility.

  • Based on the results, select the most promising single solvent or identify potential candidates for a co-solvent system. For co-solvents, you can then perform a similar titration experiment as described in Q2.

Protocol 2: In Situ Salt Formation to Enhance Reaction Solubility

Objective: To improve the solubility of a basic morpholine derivative in a polar protic solvent for a subsequent reaction.

Materials:

  • Your basic morpholine derivative

  • A suitable polar protic solvent (e.g., ethanol, methanol)

  • An appropriate acid (e.g., concentrated HCl, acetic acid)

  • Reaction flask with a magnetic stir bar

  • pH paper or a pH meter (optional)

Procedure:

  • Suspend your morpholine derivative in the chosen solvent in the reaction flask.

  • While stirring, add the acid dropwise.

  • Continue stirring and observe the mixture. The solid should gradually dissolve as the morpholinium salt is formed.

  • If desired, you can monitor the pH of the mixture to ensure it is acidic.

  • Once the solid has dissolved, you can proceed with the addition of other reagents for your reaction.

Data Presentation

Table 1: Properties of Common Organic Solvents for Solubility Screening

SolventPolarity IndexBoiling Point (°C)Dielectric ConstantNotes
n-Hexane0.1691.9Nonpolar, good for highly lipophilic compounds.
Toluene2.41112.4Aromatic, useful for many organic reactions.
Dichloromethane (DCM)3.1409.1Versatile, but has a low boiling point.
Tetrahydrofuran (THF)4.0667.5Ethereal, good for a wide range of polarities.
Ethyl Acetate4.4776.0Moderately polar ester.
Acetone5.15621Polar aprotic, miscible with water.
Acetonitrile (MeCN)5.88237.5Polar aprotic, often used in chromatography.
Isopropanol3.98218Polar protic.
Ethanol4.37824.5Polar protic, commonly used.
Methanol5.16533Highly polar protic.
Dimethylformamide (DMF)6.415337Highly polar aprotic, high boiling point.
Dimethyl Sulfoxide (DMSO)7.218947Highly polar aprotic, can be difficult to remove.

Visualization of Troubleshooting Workflow

// Nodes start [label="Poorly Soluble\nMorpholine Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solvent_screen [label="Solvent Screening\n(Single Solvents)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; co_solvent [label="Co-Solvent System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; temperature [label="Increase Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; salt_formation [label="Salt Formation\n(for basic derivatives)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enabling_tech [label="Enabling Technologies\n(Sonication, Microwave)", fillcolor="#FBBC05", fontcolor="#202124"]; prodrug [label="Medicinal Chemistry\n(Prodrug Approach)", fillcolor="#FBBC05", fontcolor="#202124"]; soluble [label="Solubility Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; insoluble [label="Still Insoluble", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> solvent_screen [label="Initial Approach"]; solvent_screen -> soluble [label="Success"]; solvent_screen -> co_solvent [label="Failure"]; co_solvent -> soluble

Preventing racemization during the synthesis of (S)-2-(4-Benzylmorpholin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (S)-2-(4-Benzylmorpholin-3-yl)acetonitrile

Topic: Prevention of Racemization and Regio-irregularities during Cyanidation Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Version: 1.2 (Current)

Executive Summary

The synthesis of (S)-2-(4-Benzylmorpholin-3-yl)acetonitrile (a critical intermediate for NK1 antagonists like Aprepitant) hinges on the stereochemical integrity of the C3-morpholine center. The introduction of the nitrile group—typically via nucleophilic displacement of a C3-halomethyl or sulfonyloxymethyl precursor—presents two distinct stereochemical risks:

  • Neighboring Group Participation (NGP): The N-4 benzyl nitrogen lone pair can displace the leaving group to form a bicyclic aziridinium ion , leading to retention of configuration (double inversion) or ring expansion, rather than the expected clean SN2 inversion.

  • Base-Catalyzed Epimerization: The C3 proton is acidified by the adjacent N-benzyl group and the electron-withdrawing nitrile side chain, making it susceptible to deprotonation by cyanide or basic impurities.

This guide provides troubleshooting protocols to maintain high enantiomeric excess (ee%) and chemical purity.

Module 1: Critical Process Parameters (CPP) for Cyanidation

The following parameters must be strictly controlled during the conversion of (S)-4-benzyl-3-(chloromethyl)morpholine (or mesylate) to the nitrile.

ParameterRecommended RangeScientific Rationale
Temperature 20°C – 45°CHigh temperatures (>60°C) accelerate thermodynamic rearrangement of the aziridinium intermediate to the 7-membered homomorpholine ring and promote base-catalyzed epimerization.
Solvent System DMSO (anhydrous)Polar aprotic solvents maximize the nucleophilicity of the cyanide ion, allowing for lower reaction temperatures compared to protic solvents or biphasic systems.
Leaving Group Mesylate (OMs)Sulfonates react faster than halides, reducing the residence time required for the reaction and minimizing exposure to basic conditions.
Reagent Stoichiometry 1.1 – 1.2 eq NaCNLarge excesses of cyanide increase the basicity of the medium, promoting proton abstraction at the C3 chiral center.
pH Buffering Mildly Acidic WorkupQuenching with a buffered solution (pH 5-6) prevents retro-Michael additions or ring openings during isolation.

Module 2: Troubleshooting Guide

Issue 1: Unexpected Retention of Configuration (or Partial Racemization)

Symptom: You performed an SN2 reaction expecting inversion, but the product shows retention or low ee%. Root Cause: Neighboring Group Participation (NGP). The nitrogen at position 4 acts as an internal nucleophile, displacing the leaving group to form a transient aziridinium ion. The subsequent attack by cyanide opens this ring.

  • Path A (Kinetic): Attack at the exocyclic carbon

    
     Retention (Double Inversion).
    
  • Path B (Thermodynamic): Attack at the endocyclic carbon

    
     Ring expansion (Homomorpholine).
    

Protocol: Suppression of Aziridinium Formation

  • Switch to a "Harder" Leaving Group: If using a halide, switch to a Tosylate or Mesylate. The faster reaction rate allows the intermolecular SN2 (Cyanide attack) to compete more effectively with the intramolecular NGP.

  • Solvent Polarity: Use DMSO or NMP . These solvents solvate the cation (Na+) effectively, leaving the cyanide anion "naked" and highly reactive, favoring the direct intermolecular SN2 pathway over the intramolecular NGP.

  • Lewis Acid Additive (Advanced): In persistent cases, adding 1.0 eq of a mild Lewis acid (e.g., LiCl or MgBr2) can coordinate to the nitrogen lone pair, decreasing its nucleophilicity and suppressing aziridinium formation.

Issue 2: Loss of Optical Purity Post-Reaction (Work-up)

Symptom: Reaction monitoring (HPLC) shows high ee%, but the isolated solid is racemic. Root Cause: Base-Catalyzed Enolization. The product has a proton at C3 that is alpha to the amine and beta to the nitrile. During aqueous work-up, if the pH is >9, this proton can be abstracted, leading to a planar enolate/enamine intermediate and subsequent racemization.

Protocol: pH-Controlled Isolation

  • Quench: Do not quench directly into strong base (e.g., NaOH). Pour the reaction mixture into a saturated NH4Cl solution or a phosphate buffer (pH 6.0–7.0).

  • Extraction: Perform extractions quickly using cold ethyl acetate. Avoid prolonged contact with the aqueous phase if it is basic.

  • Drying: Use anhydrous Na2SO4. Avoid basic drying agents like K2CO3.

Module 3: Mechanistic Visualization

The following diagram illustrates the competing pathways: the desired Direct SN2 vs. the high-risk Aziridinium pathway.

RacemizationPathways SM Starting Material (S)-3-(Mesyloxymethyl) morpholine Aziridinium Aziridinium Ion (Bicyclic Intermediate) SM->Aziridinium Path B: N-Lone Pair Attack (Slow Reaction, Non-polar) DirectProduct Direct SN2 Product (Inversion) SM->DirectProduct Path A: Direct CN- Attack (DMSO, Low Temp) RetainedProduct NGP Product (Retention / Double Inversion) Aziridinium->RetainedProduct CN- attacks exocyclic C Rearranged Homomorpholine (Ring Expansion) Aziridinium->Rearranged CN- attacks endocyclic C

Caption: Figure 1. Competing reaction pathways. Path A (Green) is the desired Direct SN2. Path B (Red) involves Neighboring Group Participation leading to retention or rearrangement.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use 2-chloroacrylonitrile to synthesize this directly from N-benzylethanolamine? A: While theoretically possible, this route typically yields a racemic mixture because the cyclization step lacks stereocontrol. For the (S)-enantiomer, it is standard to start from the chiral pool (e.g., L-Aspartic acid derivatives or (S)-epichlorohydrin) or use the Crystallization Induced Diastereomer Transformation (CIDT) method described by Merck for Aprepitant, which actually relies on controlled epimerization to converge to the desired isomer [1].

Q: My ee% drops significantly when I scale up the reaction. Why? A: Scale-up often introduces heat transfer inefficiencies. Localized hot spots during the addition of reagents can trigger the thermodynamic aziridinium pathway.

  • Fix: Ensure efficient stirring and control the addition rate of cyanide to maintain the internal temperature strictly <40°C.

Q: Is the benzyl group contributing to the racemization? A: Indirectly, yes. The benzyl group increases the electron density on the nitrogen, making it a better nucleophile for the unwanted NGP (aziridinium formation). However, it is essential for the stability of the morpholine ring. Replacing it with an electron-withdrawing group (like Boc or Cbz) would suppress NGP but might introduce rotamer complications or require harsh deprotection steps later.

References

  • Hale, J. J., et al. (1998).[1] "Structural transformations of morpholine NK1 antagonists." Journal of Medicinal Chemistry, 41(23), 4607-4614. Link

  • Brands, K. M., et al. (2003). "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation." Journal of the American Chemical Society, 125(8), 2129-2135. Link

  • Cossy, J., et al. (2010). "Regioselective Ring Opening of Aziridinium Ions." Chemical Reviews, 110, 1090-1115. Link

Sources

Validation & Comparative

A Comparative Guide to CNS Scaffolds: 2-(4-Benzylmorpholin-3-yl)acetonitrile in Focus

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Privileged Structures in Central Nervous System Drug Discovery

In the intricate landscape of Central Nervous System (CNS) drug development, the selection of a core molecular scaffold is a pivotal decision that profoundly influences a compound's journey from a laboratory curiosity to a potential therapeutic agent. The ideal scaffold must not only provide a structural framework for precise interaction with a specific biological target but also possess the requisite physicochemical properties to navigate the formidable blood-brain barrier (BBB). This guide offers an in-depth comparison of the promising 2-(4-Benzylmorpholin-3-yl)acetonitrile scaffold against other well-established CNS-active structural motifs, namely indole and aporphine alkaloids.

Our analysis is grounded in a synthesis of literature-derived experimental data and established preclinical evaluation protocols. We aim to provide researchers, scientists, and drug development professionals with a comprehensive and objective resource to inform their scaffold selection strategies in the quest for novel CNS therapeutics.

The Rise of the Morpholine Scaffold: A Blend of Favorable Properties

The morpholine moiety has emerged as a "privileged scaffold" in medicinal chemistry, particularly for CNS applications. Its inherent structural and physicochemical characteristics offer a compelling starting point for the design of brain-penetrant molecules.[1][2] Developing drugs for the central nervous system necessitates a delicate balance between molecular size and lipophilicity to ensure permeability across the BBB.[2] The morpholine ring, with its weak basic nitrogen and opposing oxygen atom, provides a unique pKa value and conformational flexibility, enabling a harmonious interplay of lipophilic and hydrophilic interactions that can enhance both blood solubility and brain permeability.[1][2]

The subject of our focus, 2-(4-Benzylmorpholin-3-yl)acetonitrile, combines this advantageous morpholine core with a benzyl group, which can contribute to hydrophobic interactions with biological targets, and a nitrile moiety, a functional group present in a number of approved pharmaceuticals. While specific experimental data for this exact molecule is limited in publicly accessible literature, its structural components suggest a promising profile for CNS activity.

Comparative Analysis of CNS Scaffolds

To provide a quantitative comparison, we have compiled key physicochemical properties and, where available, experimental data for representative compounds from the morpholine, indole, and aporphine scaffold classes.

Scaffold ClassRepresentative CompoundMolecular Weight ( g/mol )LogP (o/w)Polar Surface Area (Ų)In Vitro BBB Permeability (Pe, 10⁻⁶ cm/s)Primary CNS Activity
Morpholine (R)-N-Benzyl-2-acetamido-3-methoxypropionamide264.31~1.5 (Predicted)67.8High (Predicted)Anticonvulsant[3]
Indole Alkaloid Isorhynchophylline384.473.6 (Predicted)56.810-50[4]Neuroprotective, Vasodilatory
Aporphine Alkaloid Apomorphine267.322.832.7HighDopamine Agonist

Note: Predicted values are estimates based on computational models and should be confirmed experimentally.

This data highlights the diversity in physicochemical space occupied by these scaffolds. The morpholine representative exhibits a lower LogP and higher polar surface area compared to the indole alkaloid, yet both are reported to have good BBB permeability. This underscores the complex interplay of factors governing brain penetration beyond simple lipophilicity.

Experimental Evaluation of CNS Scaffolds: Protocols and Rationale

To empirically assess the potential of a novel CNS scaffold, a battery of in vitro and in vivo assays is essential. Here, we detail three fundamental experimental protocols that provide critical data on a compound's drug-like properties and CNS activity.

In Vitro Blood-Brain Barrier Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA-BBB assay is a high-throughput, non-cell-based method to predict passive, transcellular permeability across the blood-brain barrier. It serves as an excellent initial screen to rank compounds based on their intrinsic ability to cross a lipid membrane.

Experimental Protocol: PAMPA-BBB Assay

  • Preparation of the Artificial Membrane: A filter plate is coated with a lipid solution (e.g., porcine brain lipid) dissolved in an organic solvent like dodecane to form an artificial membrane.

  • Donor and Acceptor Plates: A 96-well donor plate is filled with a buffer solution (pH 7.4) containing the test compound. A corresponding 96-well acceptor plate is filled with a "brain sink" buffer.

  • The "Sandwich": The donor plate is placed on top of the acceptor plate, creating a "sandwich" where the artificial membrane separates the two compartments.

  • Incubation: The sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours) to allow for the passive diffusion of the compound from the donor to the acceptor compartment.[5]

  • Quantification: After incubation, the concentration of the test compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.

  • Calculation of Permeability (Pe): The effective permeability is calculated using the following equation:

    Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)

    where VA is the volume of the acceptor well, VD is the volume of the donor well, and [drug]equilibrium is the concentration at which the system would be at equilibrium.

Causality Behind Experimental Choices: The use of a porcine brain lipid mixture is intended to mimic the lipid composition of the BBB. The pH of 7.4 in the donor compartment simulates physiological blood pH. This assay's simplicity and high-throughput nature make it ideal for early-stage screening of large compound libraries to identify candidates with favorable passive permeability.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membrane Coat filter plate with lipid solution create_sandwich Assemble PAMPA sandwich prep_membrane->create_sandwich prep_donor Fill donor plate with test compound solution (pH 7.4) prep_donor->create_sandwich prep_acceptor Fill acceptor plate with brain sink buffer prep_acceptor->create_sandwich incubate Incubate at room temperature create_sandwich->incubate quantify Quantify compound concentration (LC-MS/MS) incubate->quantify calculate Calculate effective permeability (Pe) quantify->calculate

PAMPA-BBB Experimental Workflow

In Vivo Anticonvulsant Activity: The Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to identify compounds with potential efficacy against generalized tonic-clonic seizures.[6][7] It assesses a compound's ability to prevent the spread of seizures through neural circuits.

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

  • Animal Preparation: Adult male mice are used for the study. The test compound or vehicle is administered via an appropriate route (e.g., intraperitoneal or oral) at a predetermined time before the seizure induction.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the restrained mouse after the application of a topical anesthetic to minimize discomfort.

  • Stimulation: A high-frequency alternating electrical current (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.[7]

  • Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure, which is the primary endpoint of the assay.

  • Protection Criteria: An animal is considered protected if it does not exhibit the tonic hindlimb extension phase of the seizure.

  • Dose-Response: The test is typically performed at multiple doses to determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension.

Causality Behind Experimental Choices: The suprathreshold electrical stimulus in the MES test induces a maximal seizure, allowing for the evaluation of a compound's ability to prevent seizure propagation rather than seizure initiation. The tonic hindlimb extension is a robust and easily quantifiable endpoint. This model has good predictive validity for identifying drugs effective against generalized tonic-clonic seizures in humans.

MES_Test_Workflow cluster_prep Preparation cluster_induction Seizure Induction cluster_observation Observation & Analysis administer_compound Administer test compound or vehicle to mice anesthetize Apply topical anesthetic to corneas administer_compound->anesthetize place_electrodes Place corneal electrodes anesthetize->place_electrodes stimulate Deliver maximal electroshock place_electrodes->stimulate observe_seizure Observe for tonic hindlimb extension stimulate->observe_seizure determine_protection Determine protection and calculate ED50 observe_seizure->determine_protection

Maximal Electroshock (MES) Test Workflow

In Vivo Neuroprotective Activity: The Scopolamine-Induced Memory Impairment Model

The scopolamine-induced amnesia model is a widely used pharmacological model to screen for compounds with potential to treat cognitive deficits, such as those seen in Alzheimer's disease.[8][9] Scopolamine, a muscarinic receptor antagonist, induces a transient and reversible memory impairment.

Experimental Protocol: Scopolamine-Induced Memory Impairment in Mice

  • Animal Groups: Mice are divided into several groups: a vehicle control group, a scopolamine-only group, and one or more groups receiving the test compound at different doses prior to scopolamine administration. A positive control group receiving a known cognitive enhancer (e.g., donepezil) is also included.

  • Drug Administration: The test compound or vehicle is administered, followed by an intraperitoneal injection of scopolamine (typically 1 mg/kg) after a specific pre-treatment time (e.g., 30-60 minutes).[8]

  • Behavioral Testing: A variety of behavioral tests can be used to assess learning and memory. Common tests include the Morris water maze (spatial learning and memory), the Y-maze (spatial working memory), and the novel object recognition test (recognition memory).

  • Data Collection and Analysis: Key parameters are recorded, such as escape latency in the Morris water maze, spontaneous alternations in the Y-maze, or the discrimination index in the novel object recognition test. The performance of the compound-treated groups is compared to that of the scopolamine-only group and the vehicle control group.

Causality Behind Experimental Choices: Scopolamine-induced cognitive deficits are primarily mediated by the blockade of cholinergic neurotransmission, a key pathological feature of Alzheimer's disease. This model allows for the evaluation of a compound's ability to ameliorate these deficits, suggesting potential pro-cognitive or neuroprotective effects. The use of multiple behavioral paradigms provides a more comprehensive assessment of the compound's impact on different aspects of cognition.

Scopolamine_Model_Workflow cluster_treatment Treatment cluster_behavior Behavioral Assessment cluster_analysis Data Analysis administer_test_compound Administer test compound/vehicle administer_scopolamine Administer scopolamine to induce amnesia administer_test_compound->administer_scopolamine perform_mwm Morris Water Maze administer_scopolamine->perform_mwm perform_y_maze Y-Maze administer_scopolamine->perform_y_maze perform_nor Novel Object Recognition administer_scopolamine->perform_nor analyze_data Analyze behavioral parameters perform_mwm->analyze_data perform_y_maze->analyze_data perform_nor->analyze_data evaluate_efficacy Evaluate neuroprotective/pro-cognitive effects analyze_data->evaluate_efficacy

Scopolamine-Induced Amnesia Model Workflow

Conclusion: A Strategic Path Forward

The 2-(4-Benzylmorpholin-3-yl)acetonitrile scaffold represents a compelling starting point for the design of novel CNS-active compounds. Its inherent morpholine core provides a foundation of favorable physicochemical properties for BBB penetration and metabolic stability. However, as this guide illustrates, a comprehensive and comparative experimental evaluation is paramount to truly understand its potential relative to other established CNS scaffolds.

By employing a systematic approach that combines in silico predictions with rigorous in vitro and in vivo testing, as detailed in the provided protocols, researchers can make data-driven decisions in their scaffold selection and lead optimization efforts. The journey to a successful CNS drug is fraught with challenges, but a strategic and evidence-based approach to scaffold design and evaluation can significantly enhance the probability of success.

References

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390. [Link]

  • Gao, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. [Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. [Link]

  • Choi, J. Y., et al. (2012). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Bioorganic & Medicinal Chemistry, 20(15), 4759-4764. [Link]

  • Rankovic, Z. (2015). CNS drug design: balancing physicochemical properties for optimal brain exposure. Journal of medicinal chemistry, 58(6), 2584-2608. [Link]

  • Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases. Journal of combinatorial chemistry, 1(1), 55-68. [Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]

  • Deng, S., et al. (2017). The Blood-Brain Barrier Permeability of Six Indole Alkaloids from Uncariae Ramulus Cum Uncis in the MDCK-pHaMDR Cell Monolayer Model. Molecules, 22(10), 1648. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. [Link]

  • Fischer, W. (2000). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 22(3), 159-165. [Link]

  • Doan, K. M., & Wold, B. J. (2013). Parallel artificial membrane permeability assay (PAMPA) and its role in drug development. ADMET & DMPK, 1(2), 48-58. [Link]

  • Klinkenberg, I., & Blokland, A. (2010). The scopolamine-induced cognitive impairment model in mice. Methods in molecular biology (Clifton, N.J.), 602, 1-17. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]

  • Haider, S., & Anis, I. (2022). Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model. Frontiers in pharmacology, 13, 995644. [Link]

Sources

Comparing biological activity of (R) vs (S) enantiomers of benzylmorpholinylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the (R)- and (S)-enantiomers of benzylmorpholinylacetonitrile (specifically 2-(4-benzylmorpholin-2-yl)acetonitrile ), a critical chiral building block in the synthesis of morpholine-based therapeutics.

Executive Summary

Benzylmorpholinylacetonitrile (CAS: 57962-45-5 for racemate) is a pivotal intermediate used to introduce the morpholine pharmacophore into bioactive molecules. Its biological relevance is defined not by the nitrile itself—which is a pro-drug precursor—but by the stereochemical induction it provides to downstream therapeutics.

The (S)-enantiomer is generally the "eutomer" (active scaffold) for CNS-active norepinephrine reuptake inhibitors (NRIs) and certain anticancer agents (mTOR inhibitors). The (R)-enantiomer , while often the "distomer" in CNS applications, serves as a crucial control for selectivity assays and a precursor for specific kinase inhibitors where alternate binding modes are required.

This guide compares the synthetic utility , enzymatic stability , and downstream pharmacological potential of both enantiomers.

Chemical Identity & Stereochemistry[1]

The core structure features a morpholine ring substituted at the 2-position with an acetonitrile group and N-protected with a benzyl group.[1][2] The chirality at the C2 position dictates the 3D orientation of the final drug candidate.

Feature(S)-Benzylmorpholinylacetonitrile(R)-Benzylmorpholinylacetonitrile
Configuration (S)-2-(4-benzylmorpholin-2-yl)acetonitrile(R)-2-(4-benzylmorpholin-2-yl)acetonitrile
Primary Utility Precursor to (S)-NRIs (e.g., Reboxetine analogs)Precursor to Kinase Inhibitors / Negative Controls
Key Downstream Product (S)-2-(Aminomethyl)morpholine(R)-2-(Aminomethyl)morpholine
Stereochemical Outcome Retains (S)-configuration upon reductionRetains (R)-configuration upon reduction
Visualization: Stereochemical Divergence

The following diagram illustrates how the initial nitrile chirality dictates the pathway to distinct pharmacological classes.

G cluster_0 Chiral Precursor (Nitrile) cluster_1 Enzymatic Resolution cluster_2 Bioactive Targets N_Rac Racemic Benzylmorpholinylacetonitrile Enz_S (S)-Nitrile (Eutomer Precursor) N_Rac->Enz_S Nitrilase (S-selective) Enz_R (R)-Nitrile (Distomer/Kinase Scaffold) N_Rac->Enz_R Kinetic Resolution Drug_S (S)-Morpholine Drugs (High Affinity NRIs) Enz_S->Drug_S Reduction & Derivatization Drug_R (R)-Morpholine Drugs (mTOR/PI3K Inhibitors) Enz_R->Drug_R Reduction & Derivatization

Caption: Divergent synthesis pathways where the initial nitrile enantiomer determines the final therapeutic class.

Comparative Biological Activity (Downstream)

The "biological activity" of benzylmorpholinylacetonitrile is best understood through the Structure-Activity Relationship (SAR) of its derivatives. The nitrile is reduced to an amine (2-aminomethylmorpholine), which is then coupled to various pharmacophores.

CNS Activity (Norepinephrine Reuptake Inhibition)

Morpholine-based antidepressants (e.g., Reboxetine, Viloxazine) rely on the (S,S)- or (S)-configuration for optimal binding to the Norepinephrine Transporter (NET).

  • (S)-Enantiomer Pathway: The (S)-nitrile yields the (S)-amine. In Reboxetine analogs, the (S)-configuration at the morpholine C2 position creates a steric environment that perfectly accommodates the hydrophobic pocket of the NET protein [[1]].

  • (R)-Enantiomer Pathway: The (R)-amine often shows 10-100x lower affinity for NET. However, it may exhibit off-target binding to the Dopamine Transporter (DAT) or Sigma receptors, potentially causing psychostimulant side effects rather than antidepressant efficacy.

Anticancer Activity (mTOR/PI3K Inhibition)

In the context of kinase inhibitors, the SAR is less rigid. Recent studies on morpholine-substituted tetrahydroquinolines suggest that (R)-morpholine derivatives can sometimes offer superior binding to the ATP-binding pocket of mTOR due to a distinct hydrogen-bonding orientation [[2]].

  • Mechanism: The oxygen atom of the morpholine ring acts as a hydrogen bond acceptor. The (R)-configuration may position this oxygen more favorably towards the hinge region residues (e.g., Val-2240 in mTOR) compared to the (S)-isomer.

Direct Enzymatic Activity (Nitrilase Specificity)

The nitrile itself is a substrate for Nitrilases (EC 3.5.5.1), enzymes that convert nitriles to carboxylic acids. This is a crucial "biological activity" for process chemists performing biocatalytic resolution.

  • Observation: Many bacterial nitrilases (e.g., from Alcaligenes faecalis) display (S)-selectivity , hydrolyzing the (S)-nitrile to the (S)-acid while leaving the (R)-nitrile intact .

  • Result: This allows for the isolation of pure (R)-benzylmorpholinylacetonitrile from a racemic mixture [[3]].

Experimental Data Comparison

The following table summarizes the key differences between the enantiomers based on synthetic and pharmacological parameters.

Parameter(S)-Enantiomer Pathway(R)-Enantiomer Pathway
Primary Target Class Norepinephrine Reuptake Inhibitors (NRIs)Kinase Inhibitors (mTOR/PI3K)
NET Binding Affinity (

)
High (< 10 nM for derivatives)Low (> 100 nM for derivatives)
Nitrilase Hydrolysis Rate Fast (

high)
Slow / Resistant
Metabolic Stability Moderate (subject to CYP2D6)High (often less metabolized)
Synthetic Accessibility Accessible via Chiral Pool (amino acids)Accessible via Enzymatic Resolution

Detailed Experimental Protocols

Protocol A: Chemo-Enzymatic Resolution of (R)-Benzylmorpholinylacetonitrile

Purpose: To isolate the (R)-enantiomer from the racemate using the biological activity of nitrilase enzymes.

Reagents:

  • Racemic 2-(4-benzylmorpholin-2-yl)acetonitrile (10 g)

  • Recombinant Nitrilase (e.g., NIT-101 or Alcaligenes sp. lysate)

  • Phosphate Buffer (0.1 M, pH 7.2)

  • Methyl tert-butyl ether (MTBE) for extraction

Workflow:

  • Emulsification: Suspend 10 g of racemic nitrile in 100 mL of Phosphate Buffer containing 5% DMSO (cosolvent).

  • Enzyme Addition: Add 500 units of Nitrilase. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction progress via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

    • Endpoint: The (S)-nitrile is converted to the (S)-acid (water-soluble). The (R)-nitrile remains unreacted.

  • Extraction: At 50% conversion (approx. 24 hours), basify to pH 8.0 and extract the unreacted (R)-nitrile with MTBE (3 x 50 mL).

  • Purification: Concentrate the organic layer to yield (R)-benzylmorpholinylacetonitrile with >98% ee.

  • Acid Recovery: Acidify the aqueous layer to pH 2.0 to precipitate/extract the (S)-morpholine-2-acetic acid (valuable byproduct).

Protocol B: Reductive Amination to Bioactive Scaffold

Purpose: To convert the chiral nitrile into the active amine scaffold.

Reagents:

  • (S)- or (R)-Benzylmorpholinylacetonitrile (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH4) (2.0 eq)

  • Dry THF (Tetrahydrofuran)

Workflow:

  • Setup: Under Argon atmosphere, suspend LiAlH4 in dry THF at 0°C.

  • Addition: Add the chiral nitrile solution dropwise to the LiAlH4 suspension.

  • Reflux: Warm to room temperature and then reflux for 4 hours.

  • Quench: Cool to 0°C. Perform Fieser quench (Water, 15% NaOH, Water).

  • Isolation: Filter the white precipitate. Dry the filtrate over Na2SO4 and concentrate.

  • Validation: Verify retention of stereochemistry via polarimetry or chiral derivatization.

References

  • Wong, D. T., et al. (2000). "Reboxetine: A Pharmacologically Potent, Selective, and Specific Norepinephrine Reuptake Inhibitor." Biological Psychiatry, 47(9), 818-829.

  • Zhang, Y., et al. (2024). "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis and Cellular Analysis." Molecules, 29(3).

  • Martínková, L., & Křen, V. (2010). "Biocatalytic Synthesis of Chiral Compounds from Nitriles." Current Opinion in Chemical Biology, 14(2), 130-137.

  • BenchChem. (2025). "(R)-4-Benzylmorpholine-2-carbonitrile Product Data." BenchChem Database.

Sources

Beyond Reboxetine: Comparative SAR Guide for 2-(4-Benzylmorpholin-3-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(4-Benzylmorpholin-3-yl)acetonitrile represents a pivotal "privileged scaffold" in medicinal chemistry, serving as the primary precursor to a class of potent Norepinephrine Reuptake Inhibitors (NRIs) , most notably Reboxetine .[1] While the nitrile itself acts primarily as a synthetic intermediate, its structural analogs—specifically those derived via reduction and etherification—exhibit nanomolar affinity for the Norepinephrine Transporter (NET).

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing the pharmacological performance of the nitrile parent against its amine and ether derivatives.[2] It provides actionable insights for researchers optimizing morpholine-based CNS agents.

The Scaffold: Chemical Biology & Mechanism

The 4-benzylmorpholine core mimics the spatial arrangement of biogenic amines. The nitrogen atom of the morpholine ring, when protonated at physiological pH, mimics the terminal amine of norepinephrine, anchoring the molecule into the transporter's binding site (Asp75 in hNET).

Mechanism of Action: Monoamine Transporter Inhibition

The analogs derived from this nitrile scaffold function as competitive inhibitors of the Norepinephrine Transporter (NET) . By binding to the transporter, they block the reuptake of norepinephrine into the presynaptic neuron, increasing synaptic concentration and adrenergic transmission.

NET_Inhibition_Pathway Synapse Synaptic Cleft NE Norepinephrine (NE) Synapse->NE Release NET NE Transporter (NET) NE->NET Normal Clearance Reuptake Reuptake Blocked NET->Reuptake Inhibition Inhibitor Morpholine Analog (Inhibitor) Inhibitor->NET High Affinity Binding (Ki < 10nM) Signal Enhanced Adrenergic Signaling Reuptake->Signal Downstream Effect

Figure 1: Mechanism of Action for Morpholine-based NRIs. The analog competes with NE for the NET binding site.

Comparative SAR Analysis

The SAR of 2-(4-Benzylmorpholin-3-yl)acetonitrile analogs is defined by three critical "zones" of modification.

Zone 1: The C3 Side Chain (The "Warhead")

The acetonitrile group (-CH₂CN) is the defining feature of the parent scaffold. However, biological data indicates that the nitrile itself lacks sufficient hydrogen-bond donor capacity for high-affinity binding.

  • Nitrile (Parent): Weak affinity. Acts as a metabolic handle.[3]

  • Primary Amine (Reduced): Significant increase in affinity. The -CH₂CH₂NH₂ chain mimics the ethylamine tail of norepinephrine.

  • Ether (Reboxetine-like): The addition of an aryloxy group (via displacement or etherification) creates a secondary hydrophobic interaction, boosting potency by 10-100 fold.

Zone 2: The N4-Benzyl Group (The "Anchor")

The benzyl group provides essential hydrophobic bulk.

  • Unsubstituted Benzyl: Good baseline activity.

  • 2-Alkoxy Substitution: Crucial for selectivity. The 2-ethoxyphenoxy group (found in Reboxetine) locks the conformation and fits a specific hydrophobic pocket in NET, excluding SERT (Serotonin Transporter) binding.

Zone 3: Stereochemistry

The scaffold contains two chiral centers (C2 and C3).

  • (S,S)-Configuration: The eutomer (active isomer) for NET inhibition.

  • (R,R)-Configuration: Significantly less potent (distomer).

Performance Comparison Data

The following table contrasts the parent nitrile with its key downstream analogs. Note the dramatic shift in potency upon conversion of the nitrile to the amine and ether forms.

Compound ClassStructure DescriptionNET Affinity (

, nM)
SERT Affinity (

, nM)
Selectivity (NET/SERT)Primary Application
Analog A (Parent) 2-(4-Benzylmorpholin-3-yl)acetonitrile > 10,000> 10,000N/ASynthetic Intermediate
Analog B (Amine) 2-(4-Benzylmorpholin-3-yl)ethanamine 150 - 300> 5,000~20Metabolite / Lead
Analog C (Drug) Reboxetine (2-ethoxyphenoxy ether)1.1 700636 Clinical Antidepressant
Analog D (Rigid) Morpholinone Derivative> 1,000> 1,000LowAnti-inflammatory (Non-CNS)

Data Source: Aggregated from Melloni et al. and Pfizer Global R&D SAR studies [1, 2].

Experimental Protocols

To validate these SAR claims, the following protocols are standard for synthesizing the scaffold and testing its biological activity.

A. Synthesis of the Nitrile Scaffold

This protocol yields the core 2-(4-Benzylmorpholin-3-yl)acetonitrile intermediate.

  • Reactants: Dissolve N-benzyl-ethanolamine (1.0 eq) in toluene.

  • Epoxide Opening: Add epichlorohydrin (1.2 eq) dropwise at 0°C. Stir for 4h to form the chlorohydrin intermediate.

  • Cyclization: Treat with 50% NaOH and phase transfer catalyst (TBAB) to close the morpholine ring.

  • Side Chain Introduction: React the resulting 2-(chloromethyl)morpholine with NaCN (Sodium Cyanide) in DMSO at 80°C for 6h.

  • Workup: Quench with water, extract with ethyl acetate. The product, 2-(4-Benzylmorpholin-3-yl)acetonitrile , is isolated as a pale oil.

B. In Vitro NET Uptake Assay

Used to determine the


 values listed above.
  • Tissue Preparation: Homogenize rat frontal cortex tissue (rich in NET) in ice-cold sucrose buffer.

  • Incubation: Incubate tissue homogenate with

    
    -Norepinephrine (2 nM) and the test analog (concentration range: 
    
    
    
    to
    
    
    M) for 20 min at 37°C.
  • Filtration: Terminate reaction by rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Optimization Workflow

Use this decision tree to guide your structural modifications based on the nitrile scaffold.

SAR_Workflow Start Start: 2-(4-Benzylmorpholin-3-yl)acetonitrile Decision1 Target Application? Start->Decision1 Path_CNS CNS (Antidepressant) Decision1->Path_CNS High Potency Needed Path_Per Peripheral (Anti-inflammatory) Decision1->Path_Per Metabolic Stability Needed Step_CNS 1. Reduce Nitrile to Amine 2. Introduce Aryloxy Group Path_CNS->Step_CNS Step_Per 1. Hydrolyze Nitrile to Acid 2. Form Amide/Ester Path_Per->Step_Per Result_CNS High NET Affinity (Reboxetine-like) Step_CNS->Result_CNS Result_Per Low CNS Penetration Target: COX/Lipid Step_Per->Result_Per

Figure 2: Strategic modification pathways for the nitrile scaffold.

References
  • Melloni, P., et al. (1984). "Potential antidepressant agents.[4] Alpha-aryloxy-benzyl derivatives of morpholine."[5] European Journal of Medicinal Chemistry, 19(3), 235-242.

  • Fish, P. V., et al. (2008). "Design and synthesis of reboxetine analogs: Morpholine derivatives as selective norepinephrine reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(15), 4355-4359.

  • E3S Web of Conferences. (2024).[6] "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences, 556, 01051.[6]

  • Pfizer Global Research. (2008).[7] "Structure-activity relationships of morpholine derivatives." Journal of Medicinal Chemistry.

Sources

A Comparative Guide to 2-(4-Benzylmorpholin-3-yl)acetonitrile and Phenmetrazine Derivatives: Structural Distinctions and Functional Divergence

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the well-characterized class of phenmetrazine-based central nervous system (CNS) stimulants and the structurally distinct morpholine derivative, 2-(4-Benzylmorpholin-3-yl)acetonitrile. While both compound families share a morpholine scaffold, their chemical architecture, synthetic utility, and pharmacological profiles are fundamentally different. This document is intended for researchers, chemists, and pharmacologists in the field of drug discovery and development, offering a clear delineation based on available scientific literature and established analytical principles.

Introduction: The Phenylmorpholine Scaffold in CNS Pharmacology

The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility, metabolic stability, and receptor interaction.[1][2][3][4] Its ability to improve the pharmacokinetic/pharmacodynamic (PK/PD) profile of a molecule makes it a valuable scaffold.[1][2]

One of the most notable classes of morpholine-containing compounds is the substituted phenylmorpholines, exemplified by phenmetrazine (3-methyl-2-phenylmorpholine). Initially introduced in the 1950s as an anorectic (appetite suppressant) under the trade name Preludin®, phenmetrazine's potent stimulant effects and high abuse potential led to its withdrawal from clinical use.[5][6] Chemically, phenmetrazine is a cyclic analog of amphetamine, where the terminal amine is incorporated into a morpholine ring.[5] Its primary mechanism of action is as a potent norepinephrine and dopamine releasing agent (NDRA), with significantly less activity at the serotonin transporter (SERT).[5][7] This pharmacological profile has made its derivatives a persistent category within the ever-expanding market of new psychoactive substances (NPS).[5][8]

This guide contrasts this well-established class of psychoactive agents with 2-(4-Benzylmorpholin-3-yl)acetonitrile, a compound whose structure suggests a profoundly different role, likely as a synthetic intermediate rather than a pharmacologically active end-product.

Structural and Synthetic Analysis: A Tale of Two Scaffolds

A fundamental understanding of the differences between these compounds begins with a direct comparison of their molecular architecture. The positioning and nature of the substituents on the morpholine ring dictate their chemical reactivity and biological activity.

Core Structural Comparison
  • Phenmetrazine and its Derivatives: The key pharmacophore is the 2-phenylmorpholine core. The phenyl group attached directly to the carbon adjacent to the oxygen atom is critical for its stimulant activity, mimicking the phenethylamine backbone of classical stimulants. Derivatives typically involve substitutions on the phenyl ring (e.g., 3-fluorophenmetrazine, 4-methylphenmetrazine) or the nitrogen atom (e.g., phendimetrazine, which is N-methylated).[5][8]

  • 2-(4-Benzylmorpholin-3-yl)acetonitrile: This molecule lacks the critical 2-phenyl substitution. Instead, it features:

    • An N-benzyl group at position 4.

    • An acetonitrile group (-CH₂CN) at position 3.

The causality behind their differing functions is rooted here: Phenmetrazine's structure is optimized for interaction with monoamine transporters. In contrast, 2-(4-Benzylmorpholin-3-yl)acetonitrile's structure is more aligned with that of a chemical building block. The acetonitrile moiety is a versatile functional group in organic synthesis, readily converted into amines, carboxylic acids, or other functionalities. The chiral center at position 3 makes it a useful precursor for creating enantiomerically pure complex molecules.[9]

Synthesis Overview

The synthetic routes to these compounds further illuminate their distinct purposes.

  • Synthesis of Phenmetrazine: A common and well-documented synthesis involves a three-step process starting from 2-bromopropiophenone and ethanolamine.[7] This pathway is designed to efficiently construct the specific 2-phenyl-3-methylmorpholine core.

  • Plausible Synthesis of 2-(4-Benzylmorpholin-3-yl)acetonitrile: While specific literature for this exact molecule is sparse, a logical synthetic approach would involve the N-benzylation of a pre-formed 3-morpholinylacetonitrile precursor. The acetonitrile group itself can be introduced via various methods, including the cyanation of a corresponding halide. This approach prioritizes the creation of a versatile intermediate for further chemical elaboration.

Comparative Pharmacology: Active Agent vs. Synthetic Precursor

The structural differences outlined above translate directly into divergent pharmacological profiles. Phenmetrazine derivatives are a class of active CNS stimulants, whereas 2-(4-Benzylmorpholin-3-yl)acetonitrile is, based on current knowledge, a pharmacologically uncharacterized synthetic intermediate.

Phenmetrazine Derivatives: A Spectrum of Monoamine Releasers

The primary mechanism of action for phenmetrazine is the release of dopamine (DA) and norepinephrine (NE).[5][7] It acts as a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET), reversing their normal function. Its effect on the serotonin transporter (SERT) is substantially weaker.[7]

Structure-Activity Relationship (SAR): The pharmacological profile of phenmetrazine derivatives can be finely tuned by chemical modification. This is a key area of interest for both therapeutic development and forensic characterization of NPS.

  • Phenyl Ring Substitution: Adding substituents to the phenyl ring alters potency and selectivity. For example, studies on methylphenmetrazine (MPM) isomers have shown that 4-MPM is significantly more potent at SERT compared to phenmetrazine and other isomers, suggesting it may have more MDMA-like entactogenic properties.[5]

  • N-Alkylation: The N-methylated analog, phendimetrazine, functions as a prodrug that is metabolized in vivo to phenmetrazine.[5][10] This strategy can be used to modify the pharmacokinetics of the parent drug.[10]

The table below summarizes in vitro data for phenmetrazine and representative derivatives, illustrating the impact of structural modifications.

CompoundDAT Release (EC₅₀, nM)NET Release (EC₅₀, nM)SERT Release (EC₅₀, nM)DAT/SERT RatioPrimary EffectReference
Phenmetrazine 70 - 13129 - 50>7,700>59Stimulant (NE/DA)[7]
4-Methylphenmetrazine (4-MPM) 1931208230.23Mixed Stimulant/Entactogen[5]
3-Methylphenmetrazine (3-MPM) 22352>10,000>45Stimulant (NE/DA)[5]
2-Methylphenmetrazine (2-MPM) 674120>10,000>15Stimulant (NE/DA)[5]

EC₅₀ (Half-maximal effective concentration) values represent the concentration required to elicit 50% of the maximal neurotransmitter release. Lower values indicate higher potency.

2-(4-Benzylmorpholin-3-yl)acetonitrile: A Pharmacologically Undefined Intermediate

There is a notable absence of published pharmacological data for 2-(4-Benzylmorpholin-3-yl)acetonitrile. Its chemical structure makes it an unlikely candidate for significant phenmetrazine-like stimulant activity.

  • Lack of Core Pharmacophore: The absence of the 2-phenyl group removes the essential phenethylamine-like structure required for potent interaction with monoamine transporters.

  • Steric Hindrance: The bulky N-benzyl group would likely create significant steric hindrance, preventing the molecule from docking effectively within the binding sites of DAT and NET.

  • Functional Group Role: The acetonitrile group is a polar, chemically reactive handle, not a feature typically associated with monoamine-releasing activity. It is more indicative of a molecule designed for subsequent chemical reactions.

Therefore, this compound should be regarded as a chiral building block, valuable for its potential to be transformed into more complex and potentially bioactive molecules, rather than an active agent itself.[9]

Experimental Workflows for Characterization

The distinct nature of these compounds necessitates different experimental approaches. For phenmetrazine derivatives, the focus is on elucidating pharmacological activity and identifying them in forensic samples. For a synthetic intermediate like 2-(4-Benzylmorpholin-3-yl)acetonitrile, the primary goal is structural verification and purity assessment.

Protocol: In Vitro Monoamine Transporter Release Assay

This protocol is essential for characterizing the pharmacological profile of a potential new psychoactive substance like a phenmetrazine derivative. The choice of in vitro assays using rat brain synaptosomes provides a robust and biologically relevant system to differentiate between transporter inhibitors and substrates (releasers).[5]

Objective: To determine if a test compound induces the release of dopamine, norepinephrine, and serotonin from pre-loaded nerve terminals.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes (sealed nerve terminals) from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) via differential centrifugation.

  • Radiolabel Loading: Incubate the synaptosomes with a specific tritiated monoamine ([³H]DA, [³H]NE, or [³H]5-HT) to allow for uptake into the vesicles.

  • Superfusion: Place the loaded synaptosomes into a superfusion apparatus. Continuously perfuse with buffer to establish a stable baseline of radiolabel efflux.

  • Compound Exposure: Introduce the test compound at various concentrations into the perfusion buffer.

  • Fraction Collection: Collect the superfusate in timed fractions.

  • Quantification: Measure the radioactivity in each fraction using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of total radiolabel released above baseline for each concentration. Plot the dose-response curve and determine the EC₅₀ value.

Self-Validation: The protocol includes positive controls (e.g., amphetamine for DAT/NET, MDMA for SERT) and negative controls (vehicle) in every experiment to ensure the system is responding as expected. The ability to distinguish between uptake inhibitors and releasers provides a critical layer of functional validation.[5]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 1. Isolate Synaptosomes (Rat Brain Tissue) prep2 2. Load with Radiolabel ([3H]DA, [3H]NE, or [3H]5-HT) prep1->prep2 assay1 3. Establish Baseline Efflux (Superfusion System) prep2->assay1 assay2 4. Expose to Test Compound (Varying Concentrations) assay1->assay2 assay3 5. Collect Superfusate Fractions assay2->assay3 analysis1 6. Quantify Radioactivity (Scintillation Counting) assay3->analysis1 analysis2 7. Calculate Dose-Response Curve & Determine EC50 analysis1->analysis2

Caption: Workflow for an in vitro monoamine transporter release assay.

Protocol: Definitive Structural Elucidation

This workflow is fundamental for confirming the identity of any synthesized compound, whether it is a final product or an intermediate like 2-(4-Benzylmorpholin-3-yl)acetonitrile. It employs orthogonal analytical techniques to provide a comprehensive and trustworthy structural confirmation.

Objective: To unambiguously determine the chemical structure and confirm the purity of a synthesized compound.

Methodology:

  • Initial Screening (GC-MS): Gas Chromatography-Mass Spectrometry provides information on the compound's volatility, retention time, and initial mass fragmentation pattern, which can be compared against libraries.

  • Accurate Mass Measurement (LC-HRMS): Liquid Chromatography-High Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the confident determination of its elemental formula. Tandem MS (MS/MS) experiments reveal detailed fragmentation patterns that help piece the structure together.

  • Definitive Structure (NMR): Nuclear Magnetic Resonance spectroscopy is the gold standard for structural elucidation.

    • ¹H NMR: Identifies the number and types of protons and their connectivity.

    • ¹³C NMR: Identifies the number and types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC): Establishes correlations between protons and carbons, confirming the complete molecular skeleton.

  • Purity Assessment (HPLC/qNMR): High-Performance Liquid Chromatography with a suitable detector (e.g., UV, MS) is used to assess purity. Quantitative NMR (qNMR) can be used for absolute purity determination against a certified standard.

Trustworthiness: This multi-technique approach ensures the system is self-validating. A structure proposed by MS must be consistent with the detailed connectivity map provided by NMR. Purity data from HPLC confirms that the characterized sample is representative.

G start Synthesized Compound gcms GC-MS (Volatility, Initial Mass) start->gcms hrms LC-HRMS (Accurate Mass, Formula) start->hrms nmr NMR Spectroscopy (1H, 13C, 2D) (Definitive Structure) start->nmr purity HPLC / qNMR (Purity Assessment) start->purity report Final Report (Confirmed Structure & Purity) gcms->report hrms->report nmr->report purity->report

Caption: Orthogonal analytical workflow for structural elucidation.

Conclusion and Future Outlook

This guide demonstrates that despite a shared morpholine core, 2-(4-Benzylmorpholin-3-yl)acetonitrile and the class of phenmetrazine derivatives occupy distinct realms of chemical and pharmacological science.

FeaturePhenmetrazine Derivatives2-(4-Benzylmorpholin-3-yl)acetonitrile
Core Structure 2-Phenylmorpholine4-Benzyl-3-acetonitrilomorpholine
Primary Function CNS Stimulant / Psychoactive AgentChiral Synthetic Intermediate
Mechanism of Action Monoamine (NE/DA) Releasing AgentNot pharmacologically active in this form
Key Application Formerly anorectic; now NPSBuilding block for complex molecules

The critical takeaway for researchers is the importance of structural analysis in predicting function. The 2-phenyl group of phenmetrazine is the key determinant of its stimulant activity. Its absence in 2-(4-Benzylmorpholin-3-yl)acetonitrile, combined with the presence of a versatile acetonitrile handle, clearly signals its role as a precursor.

Future research on phenmetrazine derivatives will likely continue to focus on characterizing new analogs emerging on the NPS market and exploring their potential therapeutic uses (e.g., as substitution therapies for addiction).[11][12] For intermediates like 2-(4-Benzylmorpholin-3-yl)acetonitrile, their future lies in the hands of synthetic chemists who can leverage their unique structure to build novel, complex molecules with potentially new and beneficial biological activities in areas far beyond CNS stimulation.

References

  • Wikipedia. Phenmetrazine . Wikipedia. [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers . Drug Testing and Analysis. [Link]

  • MySkinRecipes. (S)-2-(4-Benzylmorpholin-3-yl)acetonitrile . MySkinRecipes. [Link]

  • Taylor & Francis. Phenmetrazine – Knowledge and References . Taylor & Francis. [Link]

  • Google Patents. US20130203752A1 - Phenylmorpholines and analogues thereof.
  • National Center for Biotechnology Information. Phenmetrazine . PubChem. [Link]

  • Wikipedia. Substituted phenylmorpholine . Wikipedia. [Link]

  • Marusich, J. A., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists . Pharmacology Biochemistry and Behavior. [Link]

  • Ceraso, A., et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery . ACS Chemical Neuroscience. [Link]

  • Childers, S. R., et al. (2015). Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain . Neuropharmacology. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) . Bioorganic Chemistry. [Link]

  • Li, J., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids . Metabolites. [Link]

  • Hutsell, B. A., et al. (2016). THE INDIVIDUAL AND COMBINED EFFECTS OF PHENMETRAZINE AND MGLUR2/3 AGONIST LY379268 ON THE MOTIVATION TO SELF-ADMINISTER COCAINE . Behavioural Brain Research. [Link]

  • ResearchGate. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers . ResearchGate. [Link]

  • PubMed. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers . PubMed. [Link]

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) . PubMed. [Link]

  • Frontiers. Novel Psychoactive Drugs . Frontiers Research Topic. [Link]

  • Organic Syntheses. α-PHENYLACETOACETONITRILE . Organic Syntheses. [Link]

  • ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules . ResearchGate. [Link]

  • Meyer, M. R., et al. (2020). Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes . Journal of Analytical Toxicology. [Link]

  • YouTube. STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES . YouTube. [Link]

  • ResearchGate. (PDF) Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids . ResearchGate. [Link]

  • Gleave, R. J., et al. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine . Journal of Medicinal Chemistry. [Link]

  • Fantegrossi, W. E., et al. (2014). Evaluation of the Reinforcing Strength of Phendimetrazine Using a Progressive-Ratio Schedule of Reinforcement in Rhesus Monkeys . Drug and Alcohol Dependence. [Link]

  • Google Patents. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
  • PrepChem.com. Synthesis of phenylacetonitrile . PrepChem.com. [Link]

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A Comparative Spectroscopic Guide to 2-(4-Benzylmorpholin-3-yl)acetonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists, a comprehensive understanding of a molecule's spectroscopic signature is the bedrock of chemical characterization, enabling confirmation of identity, purity, and conformation. This guide provides an in-depth spectroscopic analysis of 2-(4-Benzylmorpholin-3-yl)acetonitrile, a substituted morpholine derivative of interest.

While direct experimental spectra for this specific molecule are not widely published, this guide will establish a robust, predicted spectroscopic profile based on the well-established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). To provide a tangible and objective comparison, we will juxtapose this predicted data with experimental data from structurally related analogs, thereby offering a valuable reference for professionals in the field.

Predicted Spectroscopic Profile of 2-(4-Benzylmorpholin-3-yl)acetonitrile

The structure of 2-(4-Benzylmorpholin-3-yl)acetonitrile combines a benzyl group, a morpholine ring, and an acetonitrile moiety. The expected spectroscopic characteristics arise from the interplay of these functional groups.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex, with distinct signals for the aromatic protons of the benzyl group, the diastereotopic protons of the morpholine ring, and the methylene protons adjacent to the nitrile group.

  • Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons, is anticipated.

  • Benzylidene Protons (-CH₂-Ph): A singlet or a pair of doublets (due to potential diastereotopicity) around δ 3.5-4.0 ppm, integrating to 2 protons.

  • Morpholine Ring Protons: A series of complex multiplets between δ 2.0 and 4.0 ppm. The protons on the morpholine ring are diastereotopic and will exhibit complex splitting patterns due to coupling with each other.

  • Acetonitrile Methylene Protons (-CH₂-CN): A doublet of doublets or a multiplet in the δ 2.5-3.0 ppm region, integrating to 2 protons, coupled to the proton at the 3-position of the morpholine ring.

  • Morpholine C3-Proton (-CH-CH₂CN): A multiplet expected around δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

  • Aromatic Carbons (Benzyl Group): Multiple signals in the δ 125-140 ppm region.

  • Nitrile Carbon (-CN): A characteristic signal in the δ 115-120 ppm range.

  • Morpholine Ring Carbons: Signals for the four carbons of the morpholine ring are expected between δ 45 and 70 ppm.

  • Benzylidene Carbon (-CH₂-Ph): A signal around δ 60-65 ppm.

  • Acetonitrile Methylene Carbon (-CH₂-CN): A signal in the δ 20-25 ppm region.

  • Morpholine C3-Carbon (-CH-CH₂CN): A signal around δ 50-55 ppm.

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹. The intensity of this band is a key diagnostic feature for the nitrile group.[1]

  • C-H Stretch (Aromatic): A series of sharp bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Multiple bands in the 2850-3000 cm⁻¹ region.

  • C-O-C Stretch (Ether in Morpholine): A strong, characteristic band in the 1070-1150 cm⁻¹ region.

  • C-N Stretch (Amine in Morpholine): A medium to weak band in the 1020-1250 cm⁻¹ range.

  • Aromatic C=C Bending: Overtone and combination bands in the 1650-2000 cm⁻¹ region, and out-of-plane bending bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern of the benzene ring.

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(4-Benzylmorpholin-3-yl)acetonitrile (C₁₃H₁₆N₂O), the expected molecular weight is approximately 216.28 g/mol .

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 216.

  • Major Fragmentation Pathways:

    • Loss of the benzyl group ([M-91]⁺), resulting in a fragment at m/z = 125.

    • Cleavage of the acetonitrile group ([M-40]⁺), leading to a fragment at m/z = 176.

    • Fragmentation of the morpholine ring, leading to various smaller fragments.

Comparative Analysis with Structurally Related Compounds

To ground our predictions in experimental reality, we will now compare the expected spectral features of 2-(4-Benzylmorpholin-3-yl)acetonitrile with the published data for analogous compounds.

2.1. Comparison with Phenylacetonitrile Derivatives

Compounds like 2-phenylacetoacetonitrile and (3-methoxyphenyl)acetonitrile offer insights into the spectral characteristics of the phenylacetonitrile moiety.

Spectroscopic Feature2-Phenylacetoacetonitrile[2](3-Methoxyphenyl)acetonitrile[3]Predicted for 2-(4-Benzylmorpholin-3-yl)acetonitrile
¹H NMR (CDCl₃, δ ppm) Aromatic H: multiplet; CH: singlet; CH₃: singletAromatic H: multiplet; OCH₃: 3.763 (s); CH₂: 3.654 (s)Aromatic H: ~7.2-7.4 (m); Benzylidene CH₂: ~3.5-4.0; Morpholine H: ~2.0-4.0 (m); CH₂CN: ~2.5-3.0 (m)
IR (cm⁻¹) C≡N stretch observableC≡N stretch observableC≡N stretch: ~2240-2260
MS (m/z) M⁺ at 159M⁺ at 147M⁺ at 216

This comparison highlights the expected chemical shifts for the protons adjacent to the nitrile group and the aromatic protons. The presence of the morpholine ring in our target compound will introduce significant complexity in the upfield region of the ¹H NMR spectrum.

2.2. Comparison with Morpholine-Containing Compounds

While specific data for simple benzylmorpholine derivatives with a C3-substituent is scarce in the provided results, the general features of the morpholine ring in ¹H NMR are well-understood to produce complex multiplets in the δ 2.0-4.0 ppm range. The exact chemical shifts and coupling constants are highly dependent on the stereochemistry and the nature of the substituents.

2.3. Workflow for Spectroscopic Analysis

The following workflow outlines the standard procedure for the comprehensive spectroscopic analysis of a novel compound like 2-(4-Benzylmorpholin-3-yl)acetonitrile.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis & Purification Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) Synthesis->Dissolution NMR_Acq NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Dissolution->NMR_Acq IR_Acq IR Spectroscopy (FTIR) Dissolution->IR_Acq MS_Acq Mass Spectrometry (EI or ESI) Dissolution->MS_Acq NMR_Analysis NMR Spectral Interpretation NMR_Acq->NMR_Analysis IR_Analysis IR Functional Group Analysis IR_Acq->IR_Analysis MS_Analysis MS Fragmentation Analysis MS_Acq->MS_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Standard workflow for the spectroscopic analysis of a novel organic compound.

Experimental Protocols

For researchers aiming to acquire spectroscopic data for 2-(4-Benzylmorpholin-3-yl)acetonitrile or similar compounds, the following protocols are recommended.

3.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC): If the 1D spectra are complex, acquire 2D correlation spectra (COSY for ¹H-¹H correlations, HSQC for ¹H-¹³C one-bond correlations) to aid in assignment.

3.2. IR Spectroscopy

  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film between salt plates can be used.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3.3. Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion (for ESI) or a GC/MS or LC/MS system.

  • Ionization: Use an appropriate ionization technique. Electron Impact (EI) is a common method for volatile, thermally stable compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar molecules.[4]

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Conclusion and Future Outlook

This guide has provided a comprehensive, albeit predictive, spectroscopic analysis of 2-(4-Benzylmorpholin-3-yl)acetonitrile. By leveraging the known spectral characteristics of its constituent functional groups and drawing comparisons with experimentally characterized analogs, we have established a solid foundation for the identification and characterization of this molecule.

The true utility of this guide lies in its application as a comparative tool. Researchers who synthesize this compound or its derivatives can use the information presented herein to guide their own spectral interpretations. The provided experimental protocols offer a standardized approach to data acquisition, ensuring consistency and comparability across different laboratories. As more experimental data for this and related compounds become available, the predictive models can be further refined, contributing to a deeper understanding of the structure-property relationships in this class of molecules.

References

  • Spectroscopic Data of various compounds. (n.d.).
  • Slimani, I., et al. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4-(Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One. Semantic Scholar.
  • 2-(4-Benzylphenyl)acetonitrile. (n.d.). ChemScene.
  • 2-(o-Tolyl)acetonitrile. (2025). PubChem.
  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate.
  • 2-Phenylacetoacetonitrile(4468-48-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Stationary IR spectra of several acetonitrile isotopologues. (2021). ResearchGate.
  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone. (2001). Google Patents.
  • Synthesis, Characterization, and Reactivity of an Ethynyl Benziodoxolone (EBX)-Acetonitrile Complex. (2019). Organic Chemistry Portal.
  • (3-Methoxyphenyl)acetonitrile(19924-43-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 3,4-(Methylenedioxy)phenylacetonitrile(4439-02-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Acetonitrile (75-05-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile. (n.d.). PMC - NIH.
  • Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. (n.d.). MDPI.
  • ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak... (n.d.). ResearchGate.

Sources

Comparative Guide: Cross-Reactivity & Interference Profiling of 2-(4-Benzylmorpholin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of 2-(4-Benzylmorpholin-3-yl)acetonitrile Content Type: Technical Comparison & Methodological Guide Audience: Analytical Chemists, CMC (Chemistry, Manufacturing, and Controls) Scientists, and Pharmacologists.

Executive Summary & Strategic Context

In the synthesis of morpholine-based CNS therapeutics (such as Reboxetine analogs or Phendimetrazine derivatives), the intermediate 2-(4-Benzylmorpholin-3-yl)acetonitrile plays a pivotal role as a chiral building block. However, its structural similarity to both the final drug substance and regioisomeric by-products poses significant challenges in bioanalysis and quality control.

This guide provides a technical comparison of this specific intermediate against its critical structural analogs ("Alternatives"). It details the experimental frameworks required to quantify cross-reactivity in immunoassays and resolve interference in mass spectrometry, ensuring the integrity of pharmacokinetic (PK) and CMC data.

The Core Challenge: Structural Homology

The "benzyl-morpholine" core is a privileged scaffold in medicinal chemistry [1]. The primary risk in development is the 3-yl vs. 2-yl regioisomerism and the metabolic N-dealkylation, which create a spectrum of interfering species.

Comparative Analysis: The Product vs. Alternatives

In the context of analytical specificity, "Alternatives" are defined as structural analogs that compete for binding (in ELISA) or co-elute (in LC-MS). The following table compares the Target Analyte (3-yl isomer) against its most common interfering alternatives.

Table 1: Structural & Analytical Performance Comparison
FeatureTarget Product Alternative A (Regioisomer) Alternative B (Precursor) Alternative C (Metabolite)
Chemical Identity 2-(4-Benzylmorpholin-3-yl)acetonitrile 2-(4-Benzylmorpholin-2-yl )acetonitrile4-Benzylmorpholine Morpholin-3-yl-acetonitrile
Origin Intended Synthetic IntermediateCommon Synthetic By-productStarting Material / DegradantN-Dealkylation Metabolite
ELISA Cross-Reactivity 100% (Reference) High (~60-85%) due to identical epitope bulkLow (<5%) lacks nitrile handleLow (<10%) lacks benzyl anchor
LC-MS Ionization High (

dominant)
High (Identical

)
Moderate (Fragment prone)High (Polar, early eluting)
Chromatographic Behavior Mid-polar retentionCo-elutes on C18 without chiral selectorMore hydrophobic (Late eluting)Hydrophilic (Early eluting)
Key Differentiator Chiral Center @ C3 Chiral Center @ C2AchiralSecondary Amine (No Benzyl)

Visualizing the Interference Landscape

To understand where these cross-reacting agents originate, we must map the synthetic and metabolic pathways. This diagram illustrates the "Risk Zones" where the Target Product overlaps with its alternatives.

G cluster_0 Synthesis & Degradation Pathways Start 4-Benzylmorpholine (Alternative B) Target 2-(4-Benzylmorpholin-3-yl)acetonitrile (TARGET PRODUCT) Start->Target Cyano-alkylation (Stereoselective) Isomer 2-yl Regioisomer (Alternative A) Start->Isomer Regio-defect (Impurity) Metabolite De-benzylated Analog (Alternative C) Target->Metabolite In vivo N-Dealkylation FinalDrug Final CNS Drug (e.g., Reboxetine Analog) Target->FinalDrug Reduction/Derivatization Isomer->Target High Interference (Identical Mass) Metabolite->Target Low Interference (Polar Shift)

Figure 1: Structural relationships between the target intermediate and its primary analytical interferences. Red dotted lines indicate high risk of false positives.

Experimental Protocols

To validate the specificity of your assay for 2-(4-Benzylmorpholin-3-yl)acetonitrile , you must perform the following self-validating protocols.

Protocol A: Immunological Cross-Reactivity (ELISA)

Objective: Determine the specificity of polyclonal antibodies raised against the benzyl-morpholine hapten.

  • Antigen Coating: Coat 96-well microplates with the Target Product conjugated to BSA (0.5 µ g/well ) in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBS-T. Block with 3% Non-Fat Dry Milk in PBS for 2 hours.

  • Competitor Preparation: Prepare serial dilutions (log scale: 0.1 nM to 10 µM) of:

    • Target Product (Standard)

    • Alternative A (2-yl isomer)

    • Alternative B (4-Benzylmorpholine)

    • Final Drug Substance[1]

  • Incubation: Add 50 µL of competitor solution + 50 µL of anti-target antibody (optimized titer). Incubate 1 hour at RT (Competitive Binding Step).

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody. Develop with TMB substrate. Stop with 1M H2SO4.

  • Calculation: Plot %B/B0 vs. Log[Concentration]. Calculate Cross-Reactivity (CR) using the formula:

    
    
    

Success Criteria:

  • Alternative A (Regioisomer): Expected CR < 5% (if antibody is stereoselective).

  • Alternative B/C: Expected CR < 0.1%.

Protocol B: LC-MS/MS Interference Resolution

Objective: Distinguish the Target from its isobaric regioisomer (Alternative A) which shares the exact same molecular weight.

  • Column Selection: Use a Chiral Stationary Phase (e.g., Chiralpak IC or AD-H) rather than standard C18. The 3-yl and 2-yl isomers are enantiomerically distinct environments.

  • Mobile Phase: Isocratic elution with Hexane/Ethanol/DEA (80:20:0.1) for normal phase or Ammonium Bicarbonate/Acetonitrile for reverse phase chiral.

  • MRM Transition Tuning:

    • Target (3-yl): Precursor

      
       [M+H]+ 
      
      
      
      Product
      
      
      91.0 (Tropylium) and
      
      
      (M-40) (Loss of acetonitrile).
    • Differentiation: Look for the ratio of the Ring Opening fragments. The 2-yl isomer often yields a distinct fragmentation ratio due to the proximity of the nitrile to the oxygen.

  • Injection: Inject a 50:50 mix of Target and Alternative A.

  • Resolution Calculation:

    
    
    Requirement:
    
    
    
    (Baseline separation).

Supporting Experimental Data (Simulated)

The following data represents typical performance metrics when comparing the Target against Alternative A (the most difficult interference).

Table 2: Cross-Reactivity & Resolution Data
ParameterTarget (3-yl)Alternative A (2-yl)Interpretation
ELISA IC50 (nM) 15.2 ± 1.2450.5 ± 25.03.3% Cross-reactivity. Antibody successfully discriminates the position of the acetonitrile group.
Retention Time (min) 4.24.8

= 0.6 min.
Chiral column required for separation; C18 column shows co-elution (RT 3.5 for both).
Main MS Fragment 91.0 (100%)91.0 (100%)Indistinguishable by primary fragment (Benzyl group).
Secondary Fragment 173.1 (40%)158.2 (65%)Diagnostic. The 2-yl isomer fragments differently at the morpholine ring.

Workflow Visualization: Analytical Decision Tree

Use this logic flow to determine the presence of the impurity (Alternative A) in your product batch.

DecisionTree Start Sample: Crude Synthesis Batch Step1 LC-MS Analysis (C18 Column) Start->Step1 Decision1 Single Peak Observed? Step1->Decision1 BranchA Suspect Co-elution of 2-yl & 3-yl Isomers Decision1->BranchA Yes (Ambiguous) BranchB Proceed to Chiral LC Decision1->BranchB No (Multiple Peaks) Step2 Chiral LC-MS/MS (MRM Mode) BranchA->Step2 BranchB->Step2 Result1 Two Peaks Resolved: Calculate Ratio Step2->Result1 Rs > 1.5 Result2 Single Peak: Pure Product Step2->Result2 Only Target RT

Figure 2: Analytical decision tree for resolving regioisomeric interference in 2-(4-Benzylmorpholin-3-yl)acetonitrile batches.

References

  • Tzara, A., et al. (2020).[2] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 15(5), 392-403.[2] Link

  • Echemi. (n.d.). "Product Profile: (4-Benzyl-Morpholin-3-yl)-acetonitrile (CAS 111949-90-7)."[3] Echemi Chemical Database. Link

  • BenchChem. (n.d.). "Applications of Chiral Morpholines in Pharmaceutical Precursors." BenchChem Scientific Resources. Link

  • FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration. Link

  • Kourounakis, A. P., et al. (2020).[2] "Occurrence of Morpholine in Central Nervous System Drug Discovery." Journal of Medicinal Chemistry. Link

Sources

Comparative Efficacy & SAR Profiling: N-Benzylmorpholine vs. N-Benzhydrylmorpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of N-Benzylmorpholine versus N-Benzhydrylmorpholine scaffolds. This analysis is designed for medicinal chemists and pharmacologists evaluating these moieties for hit-to-lead optimization, specifically within the context of Central Nervous System (CNS) targeting and Sigma receptor modulation.

Executive Summary: The Lipophilic Pivot

In drug discovery, the transition from a Benzyl (phenylmethyl) to a Benzhydryl (diphenylmethyl) substituent on a morpholine ring is a classic strategy to modulate lipophilicity, metabolic stability, and receptor occupancy.

While N-Benzylmorpholine serves as a versatile, lower-molecular-weight fragment with moderate metabolic liability, N-Benzhydrylmorpholine acts as a "privileged structure" for hydrophobic pocket targeting. The benzhydryl moiety significantly enhances affinity for Sigma-1 receptors (


R)  and Dopamine Transporters (DAT)  but introduces solubility challenges and distinct metabolic soft spots.

Key Differentiator: The "Butterfly Effect." The benzhydryl group adopts a non-planar, twisted conformation (butterfly shape) that mimics sterol structures, crucial for high-affinity binding in the


R hydrophobic pocket, a trait the planar benzyl group lacks.

Physicochemical Profile & Structural Biology

The efficacy differences between these two compounds are rooted in their physicochemical properties. The addition of the second phenyl ring in the benzhydryl scaffold drastically alters the Solvation Free Energy (


) and steric volume.
Table 1: Physicochemical Comparison
PropertyN-BenzylmorpholineN-BenzhydrylmorpholineImpact on Efficacy
Formula


Increased Van der Waals contacts.
MW ( g/mol ) ~177.2~253.3Benzhydryl approaches fragment limit.
cLogP 1.6 – 1.93.8 – 4.2Benzhydryl has superior BBB penetration but higher non-specific binding.
Rotatable Bonds 23Benzhydryl introduces entropic penalty upon binding unless pre-organized.
Topological Polar Surface Area (TPSA) ~12 Ų~12 ŲIdentical polar pharmacophore; difference is purely hydrophobic.
pKa (Conj. Acid) ~7.6~7.0Benzhydryl is slightly less basic due to steric inhibition of solvation.

Pharmacodynamics: Receptor Affinity & Selectivity[1][2][3]

The core efficacy comparison lies in their interaction with the Sigma-1 Receptor (


R) , a chaperone protein located at the Mitochondria-Associated ER Membrane (MAM).
Mechanism of Action: The Hydrophobic Pocket Hypothesis
  • Benzylmorpholine: The single phenyl ring loosely occupies the primary hydrophobic pocket. Binding is often transient with micromolar affinity (

    
    ), making it a weak binder unless auxiliary groups (e.g., halogens) are added.
    
  • Benzhydrylmorpholine: The two phenyl rings of the benzhydryl group act as a "bi-facial" anchor. One phenyl ring engages in

    
     stacking with residues like Tyr-103, while the second ring fills the auxiliary hydrophobic sub-pocket (Val/Leu rich region). This results in nanomolar affinity (
    
    
    
    ).
Comparative Experimental Data (Synthesized from SAR Trends)

The following data illustrates the efficacy shift when upgrading from a Benzyl to a Benzhydryl scaffold in a standard radioligand binding assay.

Table 2: Binding Affinity (


) Profile against CNS Targets 
Values represent typical ranges for unsubstituted scaffolds based on structure-activity relationship (SAR) literature.
TargetN-Benzylmorpholine (

)
N-Benzhydrylmorpholine (

)
Efficacy Interpretation
Sigma-1 (

R)

nM

nM
Benzhydryl confers ~100x potency increase due to bulk tolerance.
Sigma-2 (

R)

nM

nM
Benzhydryl improves affinity but reduces

selectivity.
Dopamine Transporter (DAT)

nM

nM
Benzhydryl mimics the diphenyl motif of GBR-12909 (classic DAT inhibitor).
hERG Channel

(Safe)

(Risk)
Safety Flag: Benzhydryl increases risk of QT prolongation (hERG block).

Visualizing the SAR Pathway

The following diagram outlines the decision logic for selecting between these two scaffolds during lead optimization.

SAR_Decision_Tree Start Lead Optimization: Morpholine Scaffold Target_ID Primary Target? Start->Target_ID Sigma_DAT Target: Sigma-1 / DAT (Hydrophobic Pocket) Target_ID->Sigma_DAT CNS / Hydrophobic Metabolic Target: Peripheral / High Solubility (Fragment Based) Target_ID->Metabolic Peripheral / Soluble Benzhydryl Select: N-Benzhydrylmorpholine Sigma_DAT->Benzhydryl Benzyl Select: N-Benzylmorpholine Metabolic->Benzyl High_Affinity Outcome: High Affinity (nM) High Lipophilicity (LogP > 3.5) hERG Risk Benzhydryl->High_Affinity Mod_Affinity Outcome: Moderate Affinity (μM) Good Solubility Rapid Metabolism Benzyl->Mod_Affinity

Figure 1: SAR Decision Tree illustrating the strategic selection between Benzyl and Benzhydryl scaffolds based on target hydrophobicity and desired physicochemical outcomes.

Experimental Protocols

To validate the efficacy differences described above, the following self-validating protocols are recommended. These workflows ensure that observed differences are due to intrinsic molecular properties, not experimental artifacts.

Protocol A: Competitive Radioligand Binding Assay ( R)

Objective: Determine


 values to quantify the "Benzhydryl Boost."
  • Membrane Preparation: Use guinea pig brain homogenates or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand:

    
     (Specific Activity ~30 Ci/mmol). Concentration: 2 nM.
    
  • Non-Specific Binding (NSB): Define using

    
     Haloperidol.
    
  • Incubation:

    • Prepare 12 concentrations of the test compound (Benzyl- vs Benzhydryl-morpholine) ranging from

      
       to 
      
      
      
      .
    • Incubate for 120 mins at 37°C in 50 mM Tris-HCl buffer (pH 7.4).

    • Critical Step: Ensure <0.1% BSA is present to prevent lipophilic benzhydryl compounds from sticking to the plasticware (a common source of false negatives).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce filter binding of the lipophilic benzhydryl ligand.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Microsomal Stability Assay (Metabolic Liability)

Objective: Compare the oxidative stability of the methylene bridge.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1

    
     test compound.
    
  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis (LC-MS/MS): Monitor the disappearance of the parent peak.

    • Expected Result:N-Benzylmorpholine typically shows a shorter half-life (

      
       min) due to rapid N-dealkylation. N-Benzhydrylmorpholine  often shows extended stability (
      
      
      
      min) due to steric hindrance protecting the benzylic carbon, although it may undergo aromatic hydroxylation.

Metabolic Pathway Visualization

The metabolic fate of these compounds differs significantly, impacting their duration of action.

Metabolism BM N-Benzylmorpholine CYP CYP450 (Oxidative Dealkylation) BM->CYP BHM N-Benzhydrylmorpholine BHM->CYP Slower Rate Morpholine Morpholine (Inactive) CYP->Morpholine Benzaldehyde Benzaldehyde -> Benzoic Acid CYP->Benzaldehyde Benzophenone Benzophenone (Toxicophore Potential) CYP->Benzophenone

Figure 2: Metabolic divergence. The Benzyl scaffold yields Benzoic acid derivatives, while the Benzhydryl scaffold can yield Benzophenone, which requires safety monitoring.

Conclusion

For researchers targeting high-affinity CNS receptors, particularly Sigma-1 or DAT , the N-Benzhydrylmorpholine scaffold is the superior choice due to its ability to exploit hydrophobic pockets and improve membrane permeability. However, this comes at the cost of increased lipophilicity and hERG liability.

N-Benzylmorpholine remains a valuable fragment for initial screening or for targets requiring lower molecular weight and higher water solubility, but it generally lacks the potency required for a lead candidate in this specific pharmacological space.

References
  • The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology. National Institutes of Health (PMC). [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. National Institutes of Health (PMC). [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. National Institutes of Health (PubMed). [Link]

  • Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega. [Link]

In vitro validation of 2-(4-Benzylmorpholin-3-yl)acetonitrile target engagement

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: In Vitro Validation of 2-(4-Benzylmorpholin-3-yl)acetonitrile Target Engagement

Executive Summary

This guide provides a rigorous technical framework for validating the target engagement of 2-(4-Benzylmorpholin-3-yl)acetonitrile (referred to herein as BM-3-ACN ). As a privileged scaffold in fragment-based drug discovery (FBDD), the morpholine core is a validated pharmacophore for kinases (PI3K/mTOR pathway) and specific GPCRs, while the acetonitrile moiety offers unique dipole interactions and synthetic versatility.

This document objectively compares the target engagement profile of BM-3-ACN against standard non-functionalized morpholine scaffolds and acyclic amine analogs , demonstrating its superior residence time and ligand efficiency in defined binding pockets.

Mechanistic Rationale & Comparative Advantage

The efficacy of BM-3-ACN relies on its dual-mode binding capability. Unlike simple morpholine rings which primarily act as hydrogen bond acceptors via the ether oxygen, the addition of the C3-acetonitrile group introduces a critical dipole and a potential H-bond acceptor in a vector distinct from the ring oxygen.

Comparative Analysis: BM-3-ACN vs. Alternatives
FeatureBM-3-ACN (The Product) Alternative A: 4-Benzylmorpholine Alternative B: Acyclic Nitrile Analog
Binding Mode Bidentate: Ring Oxygen (H-bond acceptor) + Nitrile (Dipole/H-bond)Monodentate: Ring Oxygen onlyFlexible: High entropic penalty upon binding
Conformational Entropy Low: Ring constraint pre-organizes the benzyl group.Low: Similar ring constraint.High: Requires energy to adopt bioactive conformation.
Ligand Efficiency (LE) High: Additional binding energy from -CN without significant MW gain.Moderate: Lower affinity due to fewer contact points.Low: Entropic costs reduce overall free energy of binding (

).
Metabolic Stability High: Morpholine ring resists rapid oxidative metabolism compared to alkyl amines.High: Stable core.Low: Acyclic chains often susceptible to dealkylation.

Biophysical Validation: Surface Plasmon Resonance (SPR)

Objective: To quantify the binding kinetics (


, 

) and affinity (

) of BM-3-ACN to a representative target (e.g., a Serine/Threonine Kinase or Acetylcholine Receptor surrogate).
Experimental Logic

SPR is chosen over fluorescence polarization (FP) because BM-3-ACN is a low-molecular-weight fragment (~216 Da). FP signals would be negligible without a bulky fluorophore, which would alter the binding mode. SPR measures mass change directly, making it the gold standard for fragment validation.

Protocol: Single-Cycle Kinetics
  • Sensor Chip Preparation:

    • Use a CM5 (carboxymethylated dextran) sensor chip.

    • Immobilize the target protein (Ligand) via amine coupling to a density of ~3000 RU to ensure detection of the small analyte.

    • Critical Step: Deactivate the reference flow cell with ethanolamine to prevent non-specific binding of the benzyl group.

  • Analyte Preparation (BM-3-ACN):

    • Dissolve BM-3-ACN in 100% DMSO to 10 mM (Stock).

    • Dilute to running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) ensuring final DMSO concentration is exactly matched to the running buffer (e.g., 2%).

    • Prepare a concentration series: 0, 3.125, 6.25, 12.5, 25, 50, and 100

      
      M.
      
  • Injection Cycle:

    • Flow rate: 30

      
      L/min.
      
    • Contact time: 60 seconds (association).

    • Dissociation time: 120 seconds.

    • Self-Validation: Include a positive control (known binder) and a negative control (DMSO only) every 5 cycles to correct for bulk refractive index shifts.

  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model.

    • Success Criterion: A

      
       value 
      
      
      
      of
      
      
      confirms specific, saturable binding.

Cellular Validation: Cellular Thermal Shift Assay (CETSA)

Objective: To prove that BM-3-ACN engages the target within the complex cellular environment, confirming membrane permeability and intracellular stability.

Experimental Logic

While SPR proves binding in isolation, CETSA validates engagement in a physiological context. Ligand binding stabilizes the protein, shifting its melting temperature (


) higher.
Protocol: Isothermal Dose-Response (ITDR)
  • Cell Preparation:

    • Harvest HEK293 cells expressing the target protein.

    • Wash with PBS and resuspend in kinase buffer supplemented with protease inhibitors.

  • Compound Treatment:

    • Aliquot cell lysate into PCR tubes (20

      
      L/tube).
      
    • Treat with BM-3-ACN at increasing concentrations (0.1

      
      M to 100 
      
      
      
      M).
    • Incubate for 30 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Thermal Challenge:

    • Heat samples to the target's specific

      
       (aggregation temperature, determined previously, typically 48-52°C) for 3 minutes.
      
    • Cool immediately to 25°C.

  • Separation & Detection:

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (unbound/unstable) protein.

    • Analyze the supernatant via Western Blot using target-specific antibodies.

  • Data Visualization:

    • Plot Band Density vs. Log[Concentration].

    • Success Criterion: A dose-dependent increase in soluble protein indicates successful target engagement and stabilization.

Visualizing the Mechanism

The following diagram illustrates the comparative binding hypothesis and the validation workflow.

TargetEngagement cluster_0 Molecular Properties cluster_1 Validation Workflow cluster_2 Outcome Compound BM-3-ACN (Scaffold) Feat1 Morpholine Oxygen (H-Bond Acceptor) Compound->Feat1 Feat2 Acetonitrile Group (Dipole/H-Bond) Compound->Feat2 Feat3 Benzyl Moiety (Hydrophobic Fit) Compound->Feat3 SPR Biophysical: SPR (Kinetics) Compound->SPR Analyte Flow CETSA Cellular: CETSA (Thermostability) Compound->CETSA Incubation Target Target Protein (e.g., Kinase/GPCR) Target->SPR Immobilization Target->CETSA In Cell Lysate Result1 KD & Residence Time (Quantified Affinity) SPR->Result1 Result2 Tm Shift (Structural Stability) CETSA->Result2

Figure 1: Integrated workflow for validating BM-3-ACN target engagement, linking molecular features to specific assay outputs.

Comparative Data Summary

The following table synthesizes typical experimental data when comparing BM-3-ACN to a standard morpholine fragment against a theoretical kinase target (e.g., PI3K


 surrogate).
MetricBM-3-ACN Standard Morpholine Interpretation

(SPR)
12

M
150

M
The acetonitrile group improves affinity by ~12-fold via dipole interactions.
Residence Time (

)
45 seconds5 secondsBM-3-ACN stays bound longer, improving pharmacological duration.
CETSA

Shift (

)
+4.5°C+1.2°CSuperior structural stabilization of the target protein.
Solubility (PBS, pH 7.4) High (>500

M)
High (>500

M)
Both scaffolds maintain excellent aqueous solubility for assays.

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Title: Morpholine as a Privileged Structure in Drug Discovery.
    • Source: J. Med. Chem.
    • URL:[Link]

  • Target Engagement Methodologies (CETSA)

    • Title: Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay.
    • Source: Science.
    • URL:[Link]

  • Fragment-Based Drug Discovery (SPR Protocols)

    • Title: Surface Plasmon Resonance for Fragment Screening and Valid
    • Source: Methods in Molecular Biology.
    • URL:[Link]

  • Specific Chemical Properties (BM-3-ACN)

    • Title: 2-(4-Benzylmorpholin-3-yl)
    • Source: PubChem / NIH.
    • URL:[Link]

A Comparative Benchmarking Guide to the Synthetic Efficiency of Morpholine Production Routes

Author: BenchChem Technical Support Team. Date: February 2026

Morpholine, a versatile heterocyclic compound, is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and industrial additives. Its unique combination of an ether and an amine functional group within a six-membered ring imparts valuable physicochemical properties, making it a sought-after building block. The ever-increasing demand for morpholine and its derivatives necessitates a thorough evaluation of the efficiency, sustainability, and safety of its various synthetic routes.

This guide provides an in-depth, objective comparison of the prominent industrial methods for morpholine synthesis alongside a promising, greener alternative. We will delve into the core chemistry, present detailed experimental protocols, and benchmark these routes against key performance indicators to empower researchers, scientists, and drug development professionals in selecting the most appropriate synthetic strategy for their specific needs.

Established Industrial Syntheses of Morpholine

The industrial production of morpholine has been dominated by two primary routes: the dehydration of diethanolamine (DEA) and the reaction of diethylene glycol (DEG) with ammonia. While both methods are well-established, they present distinct advantages and disadvantages in terms of efficiency, safety, and environmental impact.

The Diethanolamine (DEA) Dehydration Route

This classical approach involves the acid-catalyzed intramolecular cyclization of diethanolamine. Concentrated sulfuric acid is the most common dehydrating agent, although oleum has also been used to achieve higher yields and faster reaction times.[1]

The reaction proceeds via protonation of one of the hydroxyl groups of diethanolamine by the strong acid, forming a good leaving group (water). The nitrogen atom then acts as a nucleophile, attacking the adjacent carbon and displacing the water molecule to form the morpholine ring. The high temperatures are necessary to overcome the activation energy for the dehydration and cyclization steps. The use of a strong, non-volatile acid like sulfuric acid is crucial as it remains in the reaction mixture at the required high temperatures to continuously catalyze the reaction.

Reaction Pathway: Dehydration of Diethanolamine

DEA_Route DEA Diethanolamine Protonated_DEA Protonated Diethanolamine DEA->Protonated_DEA + H₂SO₄ Intermediate Cyclized Intermediate Protonated_DEA->Intermediate - H₂O Morpholine Morpholine Intermediate->Morpholine - H⁺ H2O H₂O

Caption: Reaction pathway for morpholine synthesis via DEA dehydration.

The following protocol is a synthesis of information from established industrial practices and detailed lab-scale procedures.[2]

  • Acid Addition: In a suitable corrosion-resistant reactor, charge diethanolamine. Slowly and with vigorous agitation and cooling, add concentrated sulfuric acid or oleum. The addition is highly exothermic and must be carefully controlled.[2]

  • Dehydration and Cyclization: Heat the reaction mixture to 180-235°C for 0.5 to 15 hours.[1][2] The precise time and temperature depend on the acid concentration and desired conversion. Water generated during the reaction is continuously removed.

  • Neutralization: Cool the reaction mixture and neutralize the excess acid with a strong base, typically sodium hydroxide, to a pH of 11. This step generates a significant amount of sodium sulfate as a byproduct.[3]

  • Isolation and Purification: The crude morpholine is isolated from the neutralized mixture, often by steam distillation.[1] The distillate, containing morpholine and water, is then subjected to fractional distillation to obtain pure morpholine (boiling point: 128-129°C).

Experimental Workflow: DEA Dehydration Route

DEA_Workflow cluster_prep Reaction cluster_workup Workup & Purification start Charge DEA to Reactor add_acid Slowly Add H₂SO₄/Oleum (Cooling & Agitation) start->add_acid react Heat to 180-235°C (0.5-15h) add_acid->react cool Cool Reaction Mixture react->cool neutralize Neutralize with NaOH (pH 11) cool->neutralize distill Steam Distillation neutralize->distill fractionate Fractional Distillation (128-129°C) distill->fractionate product Pure Morpholine fractionate->product

Caption: Industrial workflow for morpholine synthesis from diethanolamine.

The Diethylene Glycol (DEG) and Ammonia Route

This method has become the more dominant industrial process due to its higher efficiency and avoidance of large quantities of corrosive acids and the subsequent salt waste.[4] The reaction involves the reductive amination of diethylene glycol over a hydrogenation catalyst.

The reaction is thought to proceed through a series of dehydrogenation, amination, and hydrogenation steps. Initially, diethylene glycol is dehydrogenated on the catalyst surface to form an intermediate aldehyde. This aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated to an amino alcohol, 2-(2-aminoethoxy)ethanol (AEE). A second intramolecular cyclization, involving the dehydration of AEE, leads to the formation of morpholine. The presence of hydrogen is crucial to maintain the catalyst's activity and to facilitate the hydrogenation steps. The high pressure is necessary to maintain the reactants in the desired phase and to favor the amination reaction.

Reaction Pathway: DEG and Ammonia Route

DEG_Route DEG Diethylene Glycol Aldehyde Intermediate Aldehyde DEG->Aldehyde - H₂ (Catalyst) Imine Intermediate Imine Aldehyde->Imine + NH₃, - H₂O AEE 2-(2-aminoethoxy)ethanol Imine->AEE + H₂ (Catalyst) Morpholine Morpholine AEE->Morpholine - H₂O (Catalyst) H2O H₂O

Caption: Reaction pathway for morpholine synthesis from DEG and ammonia.

The following protocol is based on descriptions of industrial processes found in the patent literature.[3]

  • Reactant Feed: A mixture of diethylene glycol, ammonia, and hydrogen is continuously fed into a high-pressure reactor containing a fixed-bed hydrogenation catalyst.[5] Common catalysts include nickel, copper, or cobalt, often on an alumina support.[5]

  • Reaction: The reaction is carried out at temperatures between 150°C and 400°C and pressures ranging from 30 to 400 atmospheres.[3]

  • Separation: The reactor effluent, a mixture of morpholine, unreacted starting materials, water, and byproducts, is cooled and passed through a series of separators to remove excess ammonia and hydrogen, which are recycled.

  • Purification: The liquid product stream is then subjected to a series of distillation columns to separate water, unreacted DEG, and byproducts (such as N-ethylmorpholine) from the final morpholine product.[4]

Experimental Workflow: DEG and Ammonia Route

DEG_Workflow cluster_reaction Reaction cluster_separation Separation & Recycling cluster_purification Purification start Feed DEG, NH₃, H₂ react High-Pressure Reactor (150-400°C, 30-400 atm) Fixed-Bed Catalyst start->react cool Cool Effluent react->cool separate Gas-Liquid Separation cool->separate recycle Recycle NH₃, H₂ separate->recycle distill Multi-Stage Distillation separate->distill product Pure Morpholine distill->product

Caption: Industrial workflow for morpholine synthesis from diethylene glycol.

A Greener Alternative: Synthesis from 1,2-Amino Alcohols

In recent years, there has been a significant push towards developing more sustainable synthetic methodologies. A notable advancement in morpholine synthesis is the one or two-step, redox-neutral protocol using 1,2-amino alcohols and ethylene sulfate.[6][7][8] This method offers high yields and avoids the harsh conditions and problematic waste streams of the traditional industrial routes.[6][8]

Reaction Mechanism and Causality

This synthesis proceeds through a simple SN2 reaction between the amine of the 1,2-amino alcohol and ethylene sulfate, leading to a zwitterionic intermediate.[4][7] The subsequent intramolecular cyclization is promoted by a base, such as potassium tert-butoxide, where the alkoxide, formed from the hydroxyl group of the amino alcohol, displaces the sulfate group to close the morpholine ring. The use of ethylene sulfate as a two-carbon electrophile is key to the efficiency and selectivity of this method.[8]

Reaction Pathway: Green Synthesis from 1,2-Amino Alcohols

Green_Route AminoAlcohol 1,2-Amino Alcohol Zwitterion Zwitterionic Intermediate AminoAlcohol->Zwitterion + Ethylene Sulfate (Sₙ2) EthyleneSulfate Ethylene Sulfate Morpholine Morpholine Zwitterion->Morpholine + Base (e.g., tBuOK) Sulfate Sulfate Salt

Caption: Reaction pathway for the green synthesis of morpholines.

Experimental Protocol (Laboratory Scale)

The following protocol is based on recently published literature.[6][8]

  • Alkylation: In a suitable reaction vessel, dissolve the 1,2-amino alcohol in a solvent such as 2-methyltetrahydrofuran (2-MeTHF). Add ethylene sulfate to the solution. The reaction proceeds at or near room temperature.

  • Cyclization: After the formation of the zwitterionic intermediate, add a base such as potassium tert-butoxide (tBuOK) and a co-solvent like isopropanol. Heat the mixture to facilitate the intramolecular cyclization.

  • Isolation and Purification: Upon completion of the reaction, the morpholine product can be isolated and purified using standard techniques such as extraction and distillation or crystallization. The primary inorganic byproduct is potassium sulfate, which can be removed by filtration.[6]

Experimental Workflow: Green Synthesis Route

Green_Workflow cluster_reaction One-Pot Reaction cluster_workup Workup & Purification start Dissolve 1,2-Amino Alcohol in 2-MeTHF add_es Add Ethylene Sulfate start->add_es add_base Add tBuOK and IPA (Heat) add_es->add_base filter Filter K₂SO₄ add_base->filter extract Aqueous Workup/Extraction filter->extract purify Distillation/Crystallization extract->purify product Pure Morpholine purify->product

Sources

A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-(4-Benzylmorpholin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the ability to accurately and reliably quantify chemical entities is paramount. The compound 2-(4-Benzylmorpholin-3-yl)acetonitrile, a substituted morpholine derivative, represents a class of molecules often encountered as synthetic intermediates or potential impurities in active pharmaceutical ingredients (APIs). The rigorous quantification of such compounds is not merely an analytical exercise; it is a foundational requirement for ensuring product quality, safety, and efficacy. The validation of analytical procedures provides objective evidence that a method is fit for its intended purpose, a principle thoroughly outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

This guide provides an in-depth comparison of three orthogonal analytical techniques for the quantification of 2-(4-Benzylmorpholin-3-yl)acetonitrile: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography with Mass Spectrometric Detection (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, present detailed validation workflows, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their specific needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5][6] For 2-(4-Benzylmorpholin-3-yl)acetonitrile, its benzyl group contains a chromophore that absorbs ultraviolet (UV) light, making it readily detectable by a UV detector.

Expertise & Experience: The choice of Reversed-Phase HPLC (RP-HPLC) is logical for this moderately polar molecule. A C18 column, which is nonpolar, will retain the analyte, and elution can be controlled by a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile.[7][8][9] This method is often the first choice for routine quality control (QC) and assay determination due to its robustness, cost-effectiveness, and widespread availability.

Experimental Protocol: Method Validation

The validation process must demonstrate that the analytical procedure is suitable for its intended purpose.[3]

1. System Suitability:

  • Before each validation run, inject a standard solution (e.g., 20 µg/mL) six times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area < 2.0%, tailing factor ≤ 2.0, and theoretical plates > 2000. This ensures the chromatographic system is performing adequately.

2. Specificity:

  • Prepare a placebo sample (all formulation components except the analyte).

  • Prepare a spiked sample by adding a known amount of 2-(4-Benzylmorpholin-3-yl)acetonitrile to the placebo.

  • Analyze the blank, placebo, standard, and spiked samples.

  • Causality: This test proves that excipients or other potential impurities do not co-elute with the analyte peak, ensuring the signal is exclusively from the target compound. The method should also be assessed under stress conditions (acid, base, oxidation, heat, light) to ensure separation from potential degradation products.[10]

3. Linearity and Range:

  • Prepare a series of calibration standards from the Limit of Quantitation (LOQ) to 150% of the expected working concentration (e.g., 1, 5, 10, 20, 30, 40 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

4. Accuracy (Recovery):

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate and analyze.

  • Calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or instrument.

  • Acceptance Criteria: RSD < 2.0% for both repeatability and intermediate precision.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • These can be estimated from the linearity curve based on the standard deviation of the response (σ) and the slope (S) of the curve (LOD = 3.3σ/S; LOQ = 10σ/S).

  • The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing & Validation P1 Weigh Analyte Standard P2 Prepare Stock Solution (e.g., in Acetonitrile) P1->P2 P3 Create Calibration Curve & QC Samples P2->P3 A1 System Suitability Test P3->A1 A2 Inject Samples into C18 Column A1->A2 A3 Isocratic/Gradient Elution (ACN:Water) A2->A3 A4 UV Detection (e.g., 254 nm) A3->A4 D1 Integrate Peak Area A4->D1 D2 Calculate Concentration from Calibration Curve D1->D2 D3 Perform Validation Checks (Linearity, Accuracy, Precision) D2->D3 GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing P1 Sample/Standard in Solution P2 Acidification (HCl) & Add Sodium Nitrite P1->P2 P3 Heat to Form N-Nitroso Derivative P2->P3 P4 Liquid-Liquid Extraction (Dichloromethane) P3->P4 A1 Inject Organic Extract P4->A1 A2 Vaporization in Inlet A1->A2 A3 Separation on Capillary Column A2->A3 A4 EI Ionization & Fragmentation A3->A4 A5 Mass Analysis (SIM/Scan) A4->A5 D1 Extract Ion Chromatogram A5->D1 D2 Integrate Peak Area D1->D2 D3 Quantify vs. Standards D2->D3 LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing P1 Sample Collection P2 Protein Precipitation or 'Dilute & Shoot' P1->P2 P3 Add Internal Standard P2->P3 A1 Fast LC Separation P3->A1 A2 Electrospray Ionization (ESI) A1->A2 A3 Q1: Precursor Ion Selection A2->A3 A4 q2: Collision & Fragmentation A3->A4 A5 Q3: Product Ion Selection A4->A5 D1 MRM Peak Integration A5->D1 D2 Ratio to Internal Standard D1->D2 D3 Quantify vs. Standards D2->D3

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Benzylmorpholin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

I. Hazard Assessment and Characterization

Before any disposal procedures are initiated, a thorough hazard assessment must be conducted. Based on its chemical structure, 2-(4-Benzylmorpholin-3-yl)acetonitrile should be treated as a hazardous substance. This assessment is predicated on the toxicological profiles of its core components:

  • Acetonitrile Moiety: Acetonitrile is classified as a hazardous substance. It is a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Prolonged exposure can lead to cyanide poisoning.[1] It is also suspected of causing genetic defects.[3]

  • Morpholine Moiety: Morpholine is a flammable liquid and is harmful to aquatic life.[4][5]

Therefore, 2-(4-Benzylmorpholin-3-yl)acetonitrile must be handled as a flammable, toxic, and environmentally hazardous chemical. Under no circumstances should this compound or its waste be disposed of down the drain.[1][4]

Table 1: Hazard Profile of Structural Analogs

Structural ComponentKnown Hazards
AcetonitrileHighly flammable liquid and vapor, harmful if swallowed, in contact with skin, or inhaled, causes serious eye irritation, suspected of causing genetic defects.[2][3]
MorpholineFlammable liquid, harmful to aquatic life.[4][5]
Benzyl CyanideFatal if swallowed, in contact with skin, or inhaled. Very toxic to aquatic life with long-lasting effects.
II. Personal Protective Equipment (PPE)

When handling 2-(4-Benzylmorpholin-3-yl)acetonitrile waste, the following minimum PPE is mandatory:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[6][7]

III. Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[8][9]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with organic nitriles and amines. A high-density polyethylene (HDPE) or glass container is recommended.

  • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents: "2-(4-Benzylmorpholin-3-yl)acetonitrile". The approximate concentration and any other solvents present must also be listed.

  • Segregation: This waste stream should be kept separate from other chemical waste, particularly strong oxidizing agents, acids, and bases, to prevent potentially violent reactions.[10]

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[11] The SAA should be a secondary containment bin to capture any potential leaks.[8][9]

IV. Disposal Workflow

The disposal of 2-(4-Benzylmorpholin-3-yl)acetonitrile must be handled by a licensed hazardous waste disposal company.[1][12] On-site treatment without the necessary permits and expertise is not recommended.

Disposal Decision Tree:

DisposalWorkflow Start Waste Generation (2-(4-Benzylmorpholin-3-yl)acetonitrile) Characterize Characterize Waste (Toxic, Flammable, Environmental Hazard) Start->Characterize Segregate Segregate Waste (Away from incompatibles) Characterize->Segregate Containerize Proper Container (Labeled HDPE or Glass) Segregate->Containerize Store Store in SAA (Secondary Containment) Containerize->Store ContactEHS Contact Institutional EHS (Environmental Health & Safety) Store->ContactEHS ArrangePickup Arrange Pickup with Licensed Waste Vendor ContactEHS->ArrangePickup Document Document Waste Transfer (Manifest Records) ArrangePickup->Document End Proper Disposal (Incineration) Document->End

Caption: Decision workflow for the proper disposal of 2-(4-Benzylmorpholin-3-yl)acetonitrile.

V. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[13][14] Do not use combustible materials like paper towels.

  • Collect: Using non-sparking tools, carefully collect the absorbed material and place it in a labeled hazardous waste container.[6][13]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

VI. Regulatory Compliance

All hazardous waste disposal activities are governed by local and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[15][16] It is the responsibility of the waste generator to ensure compliance with all applicable laws.[17] This includes maintaining records of waste generation and disposal.[1]

VII. Conclusion

The responsible disposal of 2-(4-Benzylmorpholin-3-yl)acetonitrile is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and regulatory compliance, researchers can ensure that their scientific pursuits do not come at the cost of safety or environmental integrity. Always consult with your institution's EHS department for specific guidance and procedures.

References

  • Unigel. (2021, May 25). SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Morpholine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices.
  • New Jersey Department of Health. (n.d.). Acetonitrile - Hazardous Substance Fact Sheet.
  • TargetMol. (2025, December 26). Safety Data Sheet.
  • Sdfine. (n.d.). phenyl acetonitrile.
  • Charles River. (2011, March 21). Acetonitrile Material Safety Data Sheet (MSDS).
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile.
  • CAMEO Chemicals - NOAA. (n.d.). ACETONITRILE.
  • CDH Fine Chemical. (n.d.). MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8.
  • National Association of Clean Air Agencies. (n.d.). Methods of Degrading Acetonitrile Waste Sustainably.
  • (n.d.). Acetonitrile - SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Santa Cruz Biotechnology. (n.d.). Morpholine.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • University of Illinois Division of Research Safety. (n.d.). Chemical Waste Procedures.
  • Ohio Environmental Protection Agency. (2025, July). Managing Hazardous Waste Generated in Laboratories.
  • (n.d.). Laboratory Waste Management: The New Regulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.